Pendetide
Description
Structure
2D Structure
Properties
CAS No. |
148805-91-8 |
|---|---|
Molecular Formula |
C31H47N7O14 |
Molecular Weight |
741.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C31H47N7O14/c32-14-24(40)34-23(13-20-4-6-21(39)7-5-20)30(50)35-22(31(51)52)3-1-2-8-33-25(41)15-37(17-27(44)45)11-9-36(16-26(42)43)10-12-38(18-28(46)47)19-29(48)49/h4-7,22-23,39H,1-3,8-19,32H2,(H,33,41)(H,34,40)(H,35,50)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,51,52)/t22-,23-/m0/s1 |
InChI Key |
ZMEWRPBAQVSBBB-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Deep Dive into Capromab Pendetide's Mechanism of Action in Prostate Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capromab Pendetide, commercially known as ProstaScint®, is a murine monoclonal antibody-based imaging agent designed for the detection and staging of prostate cancer. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its molecular target, the principles of radioimmunoscintigraphy, and its clinical application in prostate cancer diagnostics. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel cancer diagnostics and therapeutics.
Core Mechanism of Action: Targeting Prostate-Specific Membrane Antigen (PSMA)
The cornerstone of Capromab this compound's functionality lies in its specific targeting of the Prostate-Specific Membrane Antigen (PSMA). PSMA, also known as glutamate carboxypeptidase II, is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells compared to benign prostate tissue.[1][2][3] While present in some other normal tissues, its high level of expression in prostate adenocarcinoma makes it an attractive biomarker for targeted imaging.[1]
Capromab, the antibody component of the agent, is a murine IgG1 monoclonal antibody (7E11-C5.3).[1] A critical and distinguishing feature of Capromab is that it recognizes an intracellular epitope of PSMA, specifically within the cytoplasmic domain. This implies that for the antibody to bind, it must access the interior of the cancer cell. It is hypothesized that this occurs in tumors where there are dying or necrotic cells with compromised membrane integrity, allowing the antibody to penetrate and bind to its target.
The Imaging Construct: From Antibody to Radiopharmaceutical
Capromab itself is not the imaging agent. To enable visualization, it is conjugated to a linker-chelator molecule, glycyl-tyrosyl-(N-ε-diethylenetriamine pentaacetic acid)-lysine (GYK-DTPA). This linker securely holds a radioisotope, Indium-111 (¹¹¹In). The complete radiolabeled immunoconjugate, Indium In-111 Capromab this compound, is what is administered to the patient.
Indium-111 is a gamma-emitting radionuclide, which allows for the detection of its location within the body using a gamma camera through a technique called Single Photon Emission Computed Tomography (SPECT).
Pharmacokinetics and Biodistribution
Following intravenous administration, Capromab this compound circulates throughout the body. Its pharmacokinetic profile is characterized by a slow serum clearance and a long terminal-phase half-life.
| Pharmacokinetic Parameter | Value | Reference |
| Terminal-Phase Half-Life | 67 ± 11 hours | |
| Serum Clearance Rate | 42 ± 22 mL/hr | |
| Volume of Distribution | 4 ± 2.1 L | |
| Urinary Excretion (72h) | Approximately 10% of administered dose |
The agent localizes to areas with prostate cancer cells due to the specific binding of the Capromab antibody to PSMA. Non-antigen-dependent localization is also observed in the liver and spleen, which is attributed to the catabolism of the monoclonal antibody.
Experimental Protocols
Radiolabeling of Capromab this compound
The preparation of Indium In-111 Capromab this compound involves the following key steps:
-
Buffering of Indium-111: A sterile solution of sodium acetate is added to a sterile, non-pyrogenic solution of Indium In-111 Chloride to create a buffered solution.
-
Reconstitution: The buffered Indium-111 solution is then added to the vial containing 0.5 mg of Capromab this compound.
-
Incubation: The mixture is allowed to incubate at room temperature to facilitate the chelation of Indium-111 by the this compound component of the conjugate.
-
Quality Control: Radiochemical purity of the final product is assessed to ensure efficient labeling.
Patient Administration and Imaging Protocol
-
Dosing: The recommended dose is 0.5 mg of Capromab this compound radiolabeled with approximately 5 mCi of Indium-111.
-
Administration: The radiopharmaceutical is administered as a slow intravenous infusion over 5 minutes.
-
Imaging Schedule: Imaging is typically performed 96 to 120 hours (4 to 5 days) after administration. This delay allows for the clearance of the agent from the blood pool, reducing background signal and improving the target-to-background ratio.
-
Imaging Technique: Single Photon Emission Computed Tomography (SPECT) is the standard imaging modality. Often, SPECT is combined with Computed Tomography (SPECT/CT) to provide anatomical co-registration, which aids in the precise localization of areas of uptake.
-
Patient Preparation: Patients may be advised to take a laxative and/or have a cleansing enema before the scan to minimize interference from stool and urine, which can obscure the pelvic region.
Clinical Data and Diagnostic Performance
Capromab this compound has been evaluated in clinical trials for its ability to detect lymph node metastases in high-risk patients and to identify recurrent disease. The diagnostic accuracy, as measured by sensitivity and specificity, has shown variability across studies.
| Clinical Setting | Sensitivity (%) | Specificity (%) | Reference |
| High-Risk for Pelvic Lymph Node Metastases (Study 1) | 62 | 72 | |
| High-Risk for Pelvic Lymph Node Metastases (Study 2) | 52 | 96 | |
| Suspected Recurrent/Residual Disease (Prostate Bed - Study 1) | 49 | 71 | |
| Suspected Recurrent/Residual Disease (Prostate Bed - Study 2) | 77 | 35 | |
| Detection of Lymph Node Involvement (vs. CT/MRI) | 63 (Capromab) vs. 4 (CT) / 15 (MRI) | 72 |
These data indicate that while Capromab this compound can offer improved sensitivity over conventional imaging modalities like CT and MRI for detecting lymph node involvement, its performance can be variable.
Conclusion
Capromab this compound operates through a targeted mechanism, utilizing a monoclonal antibody to deliver a radioisotope to prostate cancer cells that express PSMA. Its unique targeting of an intracellular epitope of PSMA is a key feature of its design. While it has demonstrated clinical utility in specific patient populations for the detection of metastatic and recurrent prostate cancer, its diagnostic performance can be influenced by various factors. This technical guide provides a foundational understanding of the core principles underlying the action of Capromab this compound, which can inform further research and development in the field of targeted cancer imaging.
References
The History and Development of Pendetide for Medical Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pendetide (GYK-DTPA) is a pivotal molecule in the field of nuclear medicine, serving as a bifunctional chelating agent that enables the targeted delivery of radioisotopes for medical imaging. This technical guide provides a comprehensive overview of the history, development, and clinical application of this compound, with a particular focus on its use in the radioimmunoscintigraphic agents Indium (¹¹¹In) capromab this compound (ProstaScint®) and Indium (¹¹¹In) satumomab this compound (OncoScint®). This document details the chemical properties of this compound, experimental protocols for its synthesis, conjugation to monoclonal antibodies, and radiolabeling with Indium-111. Furthermore, it presents a summary of key clinical trial data and explores the underlying biological pathways relevant to its mechanism of action.
Introduction: The Advent of Targeted Radionuclide Imaging
The evolution of medical imaging has been marked by a continuous drive towards greater specificity and sensitivity in disease detection. The development of radiolabeled monoclonal antibodies (mAbs) represented a significant leap forward, offering the potential to visualize tumors by targeting specific antigens expressed on their surface. A critical component of these targeted agents is the bifunctional chelating agent, a molecule capable of securely binding a diagnostic or therapeutic radionuclide while also being attached to a targeting vector, such as a monoclonal antibody. This compound emerged as a key player in this field.
The Genesis of this compound: A Molecular Bridge for Imaging
This compound, chemically known as N⁶-[N-[2-[--INVALID-LINK--amino]ethyl]-N-(carboxymethyl)glycyl]-N²-(N-glycyl-L-tyrosyl)-L-lysine, is a derivative of pentetic acid (DTPA) linked to the tripeptide Glycine-Tyrosine-Lysine (GYK).[1] This unique structure provides two essential functionalities:
-
The DTPA moiety: A powerful chelating agent that forms a stable complex with metallic radionuclides, most notably Indium-111 (¹¹¹In).
-
The tripeptide linker: The GYK sequence provides a spacer and a reactive site (the ε-amino group of lysine) for covalent conjugation to monoclonal antibodies.
This dual nature allows this compound to act as a stable bridge, linking the gamma-emitting ¹¹¹In to a tumor-targeting antibody, thereby creating a potent radioimmunoscintigraphic agent.
Key this compound-Based Imaging Agents
Indium (¹¹¹In) capromab this compound (ProstaScint®)
Approved by the FDA in 1996, ProstaScint® is a radioimmunoconjugate of the murine monoclonal antibody capromab and this compound, radiolabeled with ¹¹¹In.[2] Capromab targets an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA), a glycoprotein that is highly overexpressed in prostate cancer cells.[2][3][4] This agent has been utilized for the diagnostic imaging of prostate cancer, particularly in identifying soft tissue metastases.
Indium (¹¹¹In) satumomab this compound (OncoScint® CR/OV)
Satumomab this compound was the first monoclonal antibody-based imaging agent approved by the FDA for tumor imaging. It consists of the murine monoclonal antibody satumomab (B72.3) conjugated to this compound and labeled with ¹¹¹In. Satumomab targets the Tumor-Associated Glycoprotein 72 (TAG-72), which is expressed on the surface of various adenocarcinomas, including colorectal and ovarian cancers.
Mechanism of Action
The mechanism of action for this compound-based imaging agents is a multi-step process:
-
Administration: The radiolabeled antibody-pendetide conjugate is administered to the patient intravenously.
-
Circulation and Targeting: The monoclonal antibody circulates through the bloodstream and specifically binds to its target antigen on the surface of tumor cells.
-
Radionuclide Localization: The attached ¹¹¹In is consequently localized to the tumor site.
-
Imaging: The gamma rays emitted by ¹¹¹In are detected by a gamma camera, allowing for the visualization of the tumor through techniques like Single-Photon Emission Computed Tomography (SPECT).
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound-based imaging agents.
Table 1: Radiolabeling and Physicochemical Properties
| Parameter | Value | Reference |
| Capromab this compound | ||
| Radionuclide | Indium-111 | |
| Recommended Dose | 0.5 mg Capromab this compound | |
| ¹¹¹In Activity for Labeling | 5 mCi | |
| Terminal-phase Half-life | 67 ± 11 hours | |
| Serum Clearance Rate | 42 ± 22 mL/hr | |
| Volume of Distribution | 4 ± 2.1 L | |
| Satumomab this compound | ||
| Radionuclide | Indium-111 | |
| Recommended Dose | 1 mg Satumomab this compound | |
| ¹¹¹In Activity for Labeling | 5 mCi |
Table 2: Clinical Efficacy of Indium (¹¹¹In) capromab this compound in Prostate Cancer
| Study Population | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | No. of Patients | Reference |
| High-risk for pelvic lymph node metastases | 63% | 72% | 62% | 72% | 152 | |
| Suspected recurrent/residual disease (prostatic fossa biopsy) | 50% | 70% | - | - | 158 | |
| Overall Accuracy (pelvic lymph node dissection) | 68% | 152 | ||||
| Overall Accuracy (prostatic fossa biopsy) | 63% | 158 |
Table 3: Clinical Efficacy of Indium (¹¹¹In) satumomab this compound in Colorectal and Ovarian Cancer
| Study Population | Finding | Value | No. of Patients | Reference |
| Colorectal or Ovarian Cancer with suspected carcinomatosis | Mean Uptake Ratio (No Carcinomatosis) | 1.12 | 22 | |
| Mean Uptake Ratio (Carcinomatosis) | 2.12 | 7 | ||
| Colorectal Cancer (vs. CT) | Sensitivity | 69% (vs. 44% for CT) | 155 | |
| Ovarian Cancer (vs. CT) | Sensitivity | 69% (vs. 44% for CT) | - |
Experimental Protocols
Synthesis of this compound (GYK-DTPA)
General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Tripeptide:
-
Resin Preparation: A suitable resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a non-polar solvent like dichloromethane (DCM) and then washed with dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Lysine, with side-chain protection) is coupled to the resin using a coupling agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF. The completion of the reaction is monitored (e.g., using a Kaiser test).
-
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of the coupled amino acid is removed using a solution of piperidine in DMF.
-
Subsequent Amino Acid Couplings: The next Fmoc-protected amino acids (Tyrosine, then Glycine) are sequentially coupled to the growing peptide chain using the same coupling and deprotection steps.
-
DTPA Conjugation: A monoreactive DTPA derivative (with four of its five carboxyl groups protected) is coupled to the N-terminus of the peptide on the resin.
-
Cleavage and Deprotection: The peptide-DTPA conjugate is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of this compound to a Monoclonal Antibody
The conjugation of this compound to a monoclonal antibody, such as capromab or satumomab, is typically achieved by targeting the ε-amino groups of lysine residues on the antibody surface.
General Protocol for Lysine Conjugation:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific concentration and pH (typically pH 8-9 to facilitate the reaction with primary amines).
-
Activation of this compound: The carboxylic acid group of the DTPA moiety of this compound is activated to form a more reactive species, such as an N-hydroxysuccinimide (NHS) ester.
-
Conjugation Reaction: The activated this compound is added to the antibody solution and allowed to react for a specific time at a controlled temperature. The molar ratio of this compound to antibody is a critical parameter to control the degree of conjugation.
-
Purification of the Conjugate: The resulting antibody-Pendetide conjugate is purified to remove unconjugated this compound and other reactants. This is often achieved using size-exclusion chromatography or dialysis.
-
Characterization: The conjugate is characterized to determine the average number of this compound molecules per antibody (conjugation ratio) and to confirm that the immunoreactivity of the antibody has been preserved.
Radiolabeling with Indium-111
The final step in the preparation of the imaging agent is the radiolabeling of the antibody-Pendetide conjugate with ¹¹¹In.
General Radiolabeling Protocol:
-
Preparation of Reagents: A sterile, pyrogen-free solution of Indium (¹¹¹In) chloride is obtained. The antibody-Pendetide conjugate is prepared in a suitable buffer.
-
Labeling Reaction: The ¹¹¹In chloride is added to the antibody-Pendetide conjugate solution and incubated at room temperature for a specified period (e.g., 30 minutes). The pH of the reaction mixture is crucial and is often maintained using a buffer like sodium acetate.
-
Quality Control: The radiolabeling efficiency and radiochemical purity of the final product are determined using methods like instant thin-layer chromatography (ITLC) or HPLC. The radiochemical yield for ¹¹¹In-DTPA-D-Phe1-octreotide has been reported to be greater than 95%.
-
Sterile Filtration: The final radiolabeled product is passed through a sterile filter before administration to the patient.
Mandatory Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway of Prostate-Specific Membrane Antigen (PSMA), the target of capromab. PSMA expression has been shown to modulate key signaling pathways involved in prostate cancer progression.
Caption: PSMA signaling pathway in prostate cancer.
Experimental Workflow
The following diagram outlines the general experimental workflow for the preparation and use of a this compound-based radioimmunoscintigraphy agent.
Caption: Workflow for this compound-based radioimmunoscintigraphy.
Conclusion
This compound has played a crucial role in the history of targeted medical imaging, enabling the development of the first FDA-approved monoclonal antibody-based imaging agents. Its robust chelation of Indium-111 and its straightforward conjugation to antibodies have made it a valuable tool in the diagnosis and staging of cancers, particularly prostate, colorectal, and ovarian cancers. While newer imaging modalities and targeting agents have since emerged, the principles established with this compound-based agents have laid a critical foundation for the ongoing development of more advanced and specific radiopharmaceuticals for personalized medicine. The detailed understanding of its synthesis, conjugation, and clinical application remains of significant interest to researchers and professionals in the field of drug development and nuclear medicine.
References
Pendetide's Role in Targeting Prostate-Specific Membrane Antigen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Pendetide's role in the targeting of Prostate-Specific Membrane Antigen (PSMA) for the diagnostic imaging of prostate cancer. This compound, a derivative of diethylenetriaminepentaacetic acid (DTPA), serves as a crucial chelating agent in the radioimmunoconjugate, Capromab this compound (ProstaScint®). This agent combines the murine monoclonal antibody Capromab (7E11-C5.3) with the radioisotope Indium-111 (¹¹¹In). A key characteristic of this interaction is the antibody's specificity for an intracellular epitope of PSMA, a unique feature that dictates its mechanism of action and clinical utility. This document details the molecular interactions, experimental protocols for radiolabeling and imaging, and a summary of quantitative data from preclinical and clinical studies.
Introduction
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells, making it an attractive target for diagnostic imaging and therapeutic agents.[1] Capromab this compound, commercially known as ProstaScint®, was one of the early FDA-approved agents for the radioimmunoscintigraphy of prostate cancer.[2] It is an immunoconjugate composed of Capromab, a murine IgG1 monoclonal antibody, and this compound (GYK-DTPA-HCl), a linker-chelator that securely holds a radioisotope.[2][3] This guide focuses on the technical aspects of this compound's function within this complex, its interaction with PSMA, and the methodologies employed in its scientific and clinical evaluation.
Molecular Interaction and Signaling Pathway
The targeting mechanism of Capromab this compound is distinct from many other PSMA-targeting agents. The monoclonal antibody component, 7E11-C5.3, binds to a specific intracellular epitope of PSMA.[4] This epitope has been identified as the six-amino-acid sequence MWNLLH located at the N-terminus of the PSMA protein.
This intracellular binding site has a significant implication: for the antibody to access its target, the integrity of the prostate cancer cell membrane must be compromised. Therefore, Capromab this compound primarily targets non-viable, apoptotic, or necrotic tumor cells. Once administered intravenously, the ¹¹¹In-labeled Capromab this compound circulates in the bloodstream and accumulates in areas of prostate cancer where there is cell death or membrane permeability, allowing the antibody to enter the cell and bind to the PSMA epitope. The gamma radiation emitted by the ¹¹¹In is then detected by a gamma camera to produce scintigraphic images.
Experimental Protocols
Radiolabeling of Capromab this compound with Indium-111
The preparation of ¹¹¹In-Capromab this compound is performed using a kit (ProstaScint® Kit). The following is a generalized protocol based on the product monograph and related literature.
Materials:
-
ProstaScint® vial (containing 0.5 mg of Capromab this compound)
-
Vial of sodium acetate buffer
-
Sterile, non-pyrogenic Indium-111 Chloride solution
-
Sterile syringes and needles
-
Waterproof gloves
-
Dose calibrator
-
Sterile 0.22 µm filter
Procedure:
-
Using a sterile syringe, withdraw the required volume of sodium acetate buffer.
-
Add the sodium acetate buffer to the vial of Indium-111 Chloride to buffer the solution.
-
Withdraw the buffered Indium-111 Chloride solution (typically 5 mCi).
-
Add the buffered Indium-111 Chloride to the ProstaScint® vial containing the Capromab this compound.
-
Gently swirl the vial and allow it to incubate at room temperature for the time specified in the kit instructions.
-
After incubation, draw the final radiolabeled product through a sterile 0.22 µm filter into a new sterile syringe.
-
Measure the radioactivity of the final patient dose in a dose calibrator.
In Vitro Binding and Specificity Assays
In vitro studies are essential to confirm the binding specificity of the radiolabeled antibody.
Cell Lines:
-
PSMA-positive: LNCaP
-
PSMA-negative: PC-3
Protocol for Cell Binding Specificity:
-
Seed PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells in separate culture dishes.
-
To allow access to the intracellular epitope, LNCaP cells can be permeabilized.
-
For blocking experiments, add a 100-fold excess of non-radiolabeled Capromab to a set of dishes 15 minutes prior to adding the radiolabeled antibody.
-
Add a known concentration (e.g., 10 nM) of ¹¹¹In-Capromab this compound to all dishes.
-
Incubate the cells for a specified period (e.g., 2 hours at 37°C).
-
Wash the cells to remove unbound antibody.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Compare the binding in PSMA-positive vs. PSMA-negative cells and in blocked vs. unblocked conditions to determine specificity.
Preclinical SPECT Imaging
Animal models are used to assess the in vivo biodistribution and tumor-targeting capabilities of the radiopharmaceutical.
Animal Model:
-
Male mice bearing LNCaP (PSMA-positive) and PC-3 (PSMA-negative) xenografts.
Imaging Protocol:
-
Administer a known activity of ¹¹¹In-Capromab this compound (e.g., 25 MBq) intravenously to each mouse.
-
At various time points post-injection (e.g., 1, 3, 5, and 7 days), anesthetize the mice and perform SPECT imaging.
-
Acquire images using a gamma camera with appropriate energy windows for ¹¹¹In.
-
Following the final imaging session, euthanize the animals and collect major organs and tumors.
-
Measure the radioactivity in each tissue using a gamma counter to determine the biodistribution (% injected dose per gram of tissue).
Clinical SPECT Imaging Protocol
The following is a generalized clinical imaging protocol for ProstaScint®.
Patient Preparation and Administration:
-
Administer 0.5 mg of Capromab this compound radiolabeled with approximately 5 mCi of ¹¹¹In via a slow intravenous injection over 5 minutes.
-
The patient returns for imaging typically 4 days (96 hours) after the injection.
Imaging Acquisition:
-
SPECT images of the pelvis and abdomen are acquired.
-
A dual-isotope technique may be employed, where technetium-99m (⁹⁹mTc)-labeled red blood cells are also administered to visualize the blood pool. This helps to differentiate between antibody uptake in lymph nodes and activity within blood vessels.
-
SPECT acquisition parameters typically involve a 64x64 or 128x128 matrix over a 360-degree rotation.
Image Analysis:
-
The acquired SPECT data is reconstructed.
-
If a dual-isotope protocol is used, the ⁹⁹mTc data (blood pool) can be subtracted from the ¹¹¹In data to enhance the visualization of metastatic sites.
-
Images are interpreted by a trained physician to identify areas of abnormal uptake suggestive of metastatic prostate cancer.
Quantitative Data
Preclinical Biodistribution
The biodistribution of ¹¹¹In- and ¹²⁵I-labeled Capromab was compared in mice with LNCaP xenografts.
| Organ | ¹²⁵I-Capromab (%ID/g) | ¹¹¹In-Capromab (%ID/g) |
| Tumor | 13 ± 8 | 29 ± 9 |
| Blood | 4.5 ± 0.8 | 10 ± 1 |
| Liver | 3.6 ± 0.4 | 11 ± 2 |
| Spleen | 2.1 ± 0.4 | 12 ± 2 |
| Kidneys | 1.8 ± 0.3 | 4.7 ± 0.6 |
| Bone | 1.0 ± 0.2 | 4.1 ± 0.8 |
| Data presented as mean ± SD at 5 days post-injection. |
Clinical Performance in Detecting Pelvic Lymph Node Metastases
The diagnostic performance of Capromab this compound imaging has been evaluated in several clinical trials for the detection of pelvic lymph node metastases in patients with high-risk prostate cancer.
| Study | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value |
| Pivotal Phase 3 Trial | 62% | 72% | 62% | 72% |
| Review by Coulthard et al. | 52% | 96% | - | - |
| Review by Coulthard et al. (Study 2) | 62% | 72% | - | - |
| Raj et al. | 73% | 53% | 89% | - |
Clinical Performance in Detecting Recurrent Disease
The utility of Capromab this compound in identifying recurrent prostate cancer in the prostate bed after prostatectomy has also been assessed.
| Study | Sensitivity | Specificity |
| Review by Coulthard et al. | 49% | 71% |
| Review by Coulthard et al. (Study 2) | 77% | 35% |
Conclusion
This compound plays an indispensable role as the chelating component of Capromab this compound, enabling the stable attachment of Indium-111 to the PSMA-targeting antibody, Capromab. The unique targeting of an intracellular PSMA epitope by the 7E11-C5.3 antibody defines the agent's mechanism of action, primarily localizing to non-viable tumor cells. While newer, small-molecule PSMA-targeting agents that bind to the extracellular domain have largely superseded Capromab this compound in clinical practice due to improved imaging characteristics, this technical guide provides a comprehensive overview of the foundational principles and methodologies associated with this first-generation PSMA-targeted imaging agent. The data and protocols presented herein remain valuable for researchers in the field of radiopharmaceutical development and for understanding the historical context of PSMA-targeted therapies and diagnostics.
References
- 1. What is the mechanism of Capromab this compound? [synapse.patsnap.com]
- 2. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Biochemical characterization and mapping of the 7E11-C5.3 epitope of the prostate-specific membrane antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Epitope of PSMA Targeted by Pendetide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA), a type II transmembrane glycoprotein, is a well-established biomarker and therapeutic target in prostate cancer. While the majority of PSMA-targeting agents are directed against its large extracellular domain, the diagnostic agent Capromab Pendetide (ProstaScint®) is unique in its targeting of an intracellular epitope of PSMA.[1][2][3][4][5] This in-depth guide provides a comprehensive overview of the intracellular epitope of PSMA targeted by this compound, including its identification, binding characteristics, associated signaling pathways, and the experimental methodologies used for its characterization.
The Intracellular PSMA Epitope and its Identification
The monoclonal antibody in this compound, known as Capromab or 7E11-C5, specifically recognizes a linear epitope located on the N-terminal intracellular domain of PSMA. This intracellular localization means that this compound can only bind to its target in non-viable cells, such as necrotic or apoptotic tumor cells, where the integrity of the cell membrane is compromised. This characteristic has been a limiting factor in its clinical sensitivity.
Epitope Mapping
The specific epitope recognized by the 7E11-C5 antibody was identified through epitope mapping using synthetic peptides. The minimal reactive peptide was determined to be the six-amino acid sequence:
Met-Trp-Asn-Leu-Leu-His (MWNLLH)
Quantitative Data
The binding affinity of the 7E11-C5 antibody to its intracellular PSMA epitope has been characterized in vitro. The following table summarizes the available quantitative data.
| Parameter | Value | Cell Line | Condition | Reference |
| Dissociation Constant (Kd) | 6.69 nM | LNCaP | Permeated cells | |
| Maximum Binding Sites (Bmax) | 95,000 sites/cell | LNCaP | Permeated cells | |
| Immunoreactive Fraction | 87 ± 1% | LNCaP cell membranes | In vitro binding assay |
Experimental Protocols
Epitope Mapping using Synthetic Peptides
While the exact, detailed protocol for the original epitope mapping of 7E11-C5 is not publicly available, a general methodology based on the cited literature would involve the following steps:
-
Peptide Synthesis: A library of overlapping synthetic peptides spanning the entire intracellular domain of PSMA is synthesized. For fine-mapping, peptides with single amino acid deletions or substitutions would also be created.
-
Peptide Immobilization: The synthetic peptides are immobilized onto a solid support, such as a 96-well ELISA plate. This can be achieved by direct adsorption or through a capture tag (e.g., biotin-streptavidin).
-
Antibody Incubation: The immobilized peptides are incubated with the 7E11-C5 monoclonal antibody.
-
Washing: Unbound antibody is removed by washing the plate with a suitable buffer (e.g., PBS with Tween-20).
-
Detection: The bound 7E11-C5 antibody is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric or chemiluminescent reaction upon addition of a substrate.
-
Data Analysis: The signal intensity from each well is measured, and the peptides that show a strong signal are identified as containing the epitope. The minimal reactive peptide sequence is determined by comparing the binding to progressively truncated peptides.
Radiolabeling of Capromab with Indium-111
This compound is a conjugate of the Capromab antibody and a linker-chelator, glycyl-tyrosyl-(N, ε-diethylenetriaminepentaacetic acid)-lysine hydrochloride (GYK-DTPA-HCl). This chelator is used to radiolabel the antibody with Indium-111 (¹¹¹In). A general protocol for this process is as follows:
-
Conjugation: The GYK-DTPA-HCl linker-chelator is covalently coupled to the 7E11-C5.3 antibody.
-
Preparation of ¹¹¹In: Indium-111 chloride is obtained in a suitable buffer.
-
Radiolabeling Reaction: A mixture of the conjugated antibody and ¹¹¹InCl₃ is incubated to allow the chelation of the radioisotope by the DTPA moiety.
-
Purification: The radiolabeled antibody (¹¹¹In-Capromab this compound) is purified from unconjugated ¹¹¹In using methods like size-exclusion chromatography.
-
Quality Control: The radiochemical purity and labeling efficiency are determined using techniques such as thin-layer chromatography (TLC).
Signaling Pathways Associated with the PSMA Intracellular Domain
The intracellular domain of PSMA, though short, plays a role in cellular signaling. It contains a motif that mediates the internalization of PSMA through clathrin-coated pits. Furthermore, PSMA has been shown to modulate signaling pathways that are crucial for prostate cancer progression, notably by shifting the balance from the MAPK pathway towards the pro-survival PI3K-AKT pathway. This is thought to occur through the interaction of PSMA with the scaffolding protein RACK1, which disrupts the formation of a signaling complex involving β1-integrin and IGF-1R.
Below are diagrams illustrating the PSMA structure and its role in signaling.
Caption: Structure of Prostate-Specific Membrane Antigen (PSMA).
Caption: PSMA-mediated shift from MAPK to PI3K-AKT signaling.
Experimental Workflow: From Antibody to Imaging
The overall process of utilizing Capromab this compound for diagnostic imaging involves several key stages, from the production of the antibody to the final SPECT imaging of the patient.
Caption: Workflow for Capromab this compound (ProstaScint®) production and use.
Conclusion
Capromab this compound represents a unique approach to targeting PSMA by recognizing an intracellular epitope. While its clinical utility has been superseded by agents targeting the extracellular domain, the study of its interaction with the N-terminal "MWNLLH" epitope has provided valuable insights into the biology of PSMA. Understanding the specifics of this intracellular targeting, the associated signaling pathways, and the methodologies used for its characterization remains relevant for researchers in the field of prostate cancer diagnostics and therapeutics. The data and protocols summarized in this guide offer a technical foundation for professionals involved in the ongoing development of novel cancer-targeting strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Capromab this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 111In-capromab this compound: the evolution of prostate specific membrane antigen and the nuclear imaging of its 111In-labelled murine antibody in the evaluation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Whitepaper for Researchers and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Initial Clinical Evaluation of Pendetide (ProstaScint®)
Abstract
This compound, commercially known as ProstaScint®, represents a pioneering development in the field of radioimmunoscintigraphy for the diagnosis of prostate cancer. This murine monoclonal antibody, targeted to an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA), provided a novel approach to imaging soft tissue metastases. This technical guide delves into the discovery of this compound, the methodologies of its initial clinical trials, and the underlying molecular pathways. It aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important diagnostic agent.
Discovery and Development
The journey of this compound (capromab this compound) began with the identification of a suitable antigenic target for prostate cancer. In 1987, Gerald Murphy, Julius Horoszewicz, and their colleagues developed the murine monoclonal antibody 7E11-C5 from mice immunized with the LNCaP human prostate cancer cell line[1][2]. This antibody was found to recognize an antigen present in both normal and malignant prostate epithelium[1][2].
Subsequent research by Warren Heston and William Fair at Memorial Sloan Kettering Cancer Center utilized the 7E11-C5 antibody to clone the gene for this antigen in 1993, which they named Prostate-Specific Membrane Antigen (PSMA)[1]. PSMA is a type II transmembrane glycoprotein that is significantly overexpressed in prostate cancer cells compared to benign prostate tissue.
Recognizing the diagnostic potential of targeting PSMA, Cytogen Corporation developed ProstaScint®. This agent consists of the 7E11-C5.3 antibody conjugated to a linker-chelator, glycyl-tyrosyl-(N,ε-diethylenetriaminepentaacetic acid)-lysine hydrochloride (GYK-DTPA-HCl). This chelator allows for the stable attachment of the radioisotope Indium-111 (¹¹¹In), enabling imaging via Single-Photon Emission Computed Tomography (SPECT). ProstaScint® received approval from the U.S. Food and Drug Administration (FDA) in 1996 for the detection of prostate carcinoma and soft tissue metastases.
Initial Clinical Trials
The clinical development of ProstaScint® involved Phase I, II, and III trials. The pivotal studies focused on two primary patient populations: newly diagnosed patients at high risk for pelvic lymph node metastases and post-prostatectomy patients with a rising Prostate-Specific Antigen (PSA) level, suggesting recurrent disease.
Study Design and Patient Population
The initial clinical trials were designed to assess the safety and imaging performance of ¹¹¹In-capromab this compound.
-
High-Risk, Newly Diagnosed Patients: These trials enrolled patients with biopsy-proven prostate cancer who were considered at high risk for metastatic disease to the pelvic lymph nodes, based on factors such as a high Gleason score or elevated PSA levels. The goal was to determine if ProstaScint® could more accurately stage these patients compared to conventional imaging modalities like CT and MRI.
-
Patients with Suspected Recurrence: This cohort included patients who had undergone radical prostatectomy and subsequently showed rising PSA levels, a condition known as biochemical recurrence. These patients often had negative or equivocal results from other imaging tests, and ProstaScint® was evaluated for its ability to localize occult recurrent disease.
Quantitative Data from Initial Clinical Trials
The following tables summarize the quantitative data from key initial clinical trials of ProstaScint®.
Table 1: Imaging Performance in High-Risk, Newly Diagnosed Patients
| Metric | ProstaScint® | CT | MRI |
| Sensitivity | 62% | 4% | 15% |
| Specificity | 72% | - | - |
| Overall Accuracy | 68% | - | - |
Data from a pivotal study of 152 patients.
Table 2: Imaging Performance in Patients with Recurrent Prostate Cancer (Prostate/Bed)
| Metric | ProstaScint® |
| Sensitivity | 67.2% |
| Specificity | 56.7% |
| Accuracy | 63.7% |
| Positive Predictive Value | 75.9% |
| Negative Predictive Value | 45.9% |
Data from a prospective clinical trial comparing ProstaScint® to another imaging agent.
Table 3: Imaging Performance in Patients with Recurrent Prostate Cancer (Extraprostatic Disease)
| Metric | ProstaScint® |
| Sensitivity | 10.0% |
| Specificity | 86.7% |
| Accuracy | 42.9% |
| Positive Predictive Value | 50.0% |
| Negative Predictive Value | 41.9% |
Data from the same prospective clinical trial as Table 2.
Experimental Protocols
Radiolabeling of Capromab this compound with Indium-111
The preparation of ¹¹¹In-capromab this compound for clinical use follows a standardized protocol.
Materials:
-
ProstaScint® Kit containing:
-
One vial of 0.5 mg capromab this compound in 1 mL sodium phosphate buffered saline (pH 6)
-
One vial of 82 mg sodium acetate in 2 mL Water for Injection (pH 5-7)
-
-
Sterile, non-pyrogenic high-purity Indium-111 chloride solution
-
Sterile syringes and needles
-
0.22 µm sterile filter (included in the kit)
-
Dose calibrator
Procedure:
-
Aseptically add the sodium acetate solution to the Indium-111 chloride solution to buffer it.
-
Transfer the buffered Indium-111 chloride solution to the vial containing the capromab this compound.
-
Gently swirl the contents and allow to incubate at room temperature for at least 30 minutes.
-
Draw the radiolabeled antibody into a sterile syringe through the provided 0.22 µm filter.
-
Measure the radioactivity of the final dose in a dose calibrator. The recommended dose is 0.5 mg of capromab this compound radiolabeled with 4-5 mCi of Indium-111.
SPECT Imaging Protocol
The imaging protocol for ProstaScint® is designed to optimize the detection of metastatic prostate cancer.
Patient Preparation:
-
Obtain a thorough patient history, including prior treatments and other imaging results.
-
No specific dietary restrictions are required.
Administration:
-
The prepared dose of ¹¹¹In-capromab this compound is administered as a slow intravenous infusion over 5 minutes.
Imaging Schedule:
-
Blood Pool Imaging: An initial SPECT scan of the pelvis is performed approximately 30 minutes after infusion to visualize the blood pool. Alternatively, a dual-isotope technique can be employed at the time of the delayed imaging.
-
Delayed Imaging: The primary diagnostic images are acquired between 72 and 120 hours post-infusion. This delay allows for the clearance of the radiotracer from the bloodstream, improving the target-to-background ratio.
Dual-Isotope SPECT Imaging:
To improve the anatomical localization of ProstaScint® uptake and reduce false-positive results from blood pool activity, a dual-isotope technique is often employed.
-
At the time of the delayed imaging (72-120 hours post-¹¹¹In-capromab this compound infusion), the patient's red blood cells are labeled with Technetium-99m (⁹⁹mTc).
-
A simultaneous SPECT acquisition of both ¹¹¹In and ⁹⁹mTc is performed.
-
The ⁹⁹mTc-RBC images provide a clear map of the vasculature, which can be co-registered and subtracted from the ¹¹¹In-ProstaScint® images to more accurately identify sites of antibody accumulation in soft tissues.
Image Acquisition and Reconstruction:
-
SPECT images of the abdomen and pelvis are acquired.
-
A 64x64 or 128x128 matrix is used with a minimum of 60 or 120 stops, respectively, over a 360-degree rotation.
-
Image reconstruction is performed using a Butterworth filter or an equivalent algorithm.
Signaling Pathways and Experimental Workflows
PSMA-Related Signaling Pathways
PSMA is not merely a passive cell surface marker; it is an active participant in signaling pathways that promote prostate cancer cell growth, survival, and migration.
References
Pendetide as a Chelating Agent for Indium-111: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pendetide, a derivative of the synthetic octapeptide octreotide, is a crucial bifunctional chelating agent in the field of nuclear medicine. Its primary application lies in its ability to firmly bind the radionuclide Indium-111 (¹¹¹In), creating the radiopharmaceutical known as ¹¹¹In-pentetreotide. This complex is widely recognized under the trade name OctreoScan™ and is instrumental in the diagnostic imaging of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2][3][4] This technical guide provides a comprehensive overview of the chemistry, experimental protocols, and clinical significance of this compound as a chelating agent for Indium-111.
This compound is chemically a conjugate of octreotide and diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent.[5] The octreotide component serves as the biologically active moiety, targeting SSTRs, particularly subtypes 2 and 5, which are frequently present in high densities on the surface of NET cells. The DTPA portion acts as a stable cage for the trivalent Indium-111 cation, preventing its release in vivo and ensuring that the radioactivity is localized to the tumor site.
The resulting radiolabeled compound, ¹¹¹In-pentetreotide, allows for the visualization of primary and metastatic NETs through single-photon emission computed tomography (SPECT). This guide will delve into the technical aspects of preparing and evaluating this important diagnostic agent.
Chemical Properties and Chelation Reaction
This compound is synthesized by covalently linking a derivative of DTPA to the N-terminus of octreotide. This modification allows for the stable chelation of Indium-111 without significantly compromising the peptide's affinity for its target receptors.
Chemical Structure of this compound (Octreotide-DTPA):
This compound consists of the octapeptide octreotide linked to a DTPA molecule. The systematic name for pentetreotide is [N-(diethylenetriamine-N,N,N',N''-tetraacetic acid-N''-acetyl)-D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2→7) disulfide].
Experimental Protocols
Radiolabeling of this compound with Indium-111
The preparation of ¹¹¹In-pentetreotide is typically performed using a kit-based formulation, such as the OctreoScan™ kit. The following is a generalized protocol based on publicly available information.
Materials:
-
OctreoScan™ kit containing:
-
A reaction vial with 10 µg of pentetreotide, along with stabilizing agents.
-
A vial of sterile, non-pyrogenic Indium-111 chloride solution (¹¹¹InCl₃) in dilute HCl.
-
-
Sterile saline solution (0.9% NaCl) for injection.
-
Lead shielding for handling radioactive materials.
-
Sterile syringes and needles.
-
A dose calibrator to measure radioactivity.
Procedure:
-
Place the reaction vial containing the lyophilized this compound in a lead pot.
-
Using a shielded sterile syringe, withdraw the required activity of ¹¹¹InCl₃ solution.
-
Aseptically add the ¹¹¹InCl₃ solution to the reaction vial.
-
Gently swirl the vial to ensure complete dissolution of the lyophilized powder.
-
Allow the reaction to proceed at room temperature for a specified time, typically around 30 minutes.
-
Visually inspect the final solution for any particulate matter or discoloration before use.
-
Measure the total activity of the final preparation in a dose calibrator.
-
The final product should be used within 6 hours of preparation.
Quality Control
To ensure the safety and efficacy of the radiopharmaceutical, several quality control tests are mandatory. The primary goal is to determine the radiochemical purity of the ¹¹¹In-pentetreotide preparation.
3.2.1 Radiochemical Purity Testing
The radiochemical purity is defined as the percentage of the total radioactivity in the desired chemical form, which is ¹¹¹In-pentetreotide. The acceptable limit for radiochemical purity is typically greater than 90%. Common methods for determining radiochemical purity include instant thin-layer chromatography (ITLC) and high-performance liquid chromatography (HPLC).
ITLC Method:
-
Stationary Phase: ITLC-SG (silica gel impregnated glass fiber) strips.
-
Mobile Phase: A suitable solvent system that can separate ¹¹¹In-pentetreotide from free ¹¹¹In. A common mobile phase is 0.1 M sodium citrate buffer at pH 5.0.
-
Procedure:
-
Apply a small spot of the ¹¹¹In-pentetreotide solution onto the origin of the ITLC strip.
-
Develop the chromatogram by placing the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to migrate near the top of the strip.
-
Remove the strip and let it dry.
-
Determine the distribution of radioactivity on the strip using a radiochromatogram scanner.
-
-
Interpretation: In this system, ¹¹¹In-pentetreotide remains at the origin (Rf = 0.0), while free ¹¹¹In migrates with the solvent front (Rf = 1.0).
HPLC Method:
-
Column: A reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detector: A radiometric detector in series with a UV detector.
-
Procedure:
-
Inject a small volume of the ¹¹¹In-pentetreotide solution into the HPLC system.
-
Elute the components using the specified mobile phase gradient.
-
Monitor the eluate for radioactivity and UV absorbance.
-
-
Interpretation: The retention time of ¹¹¹In-pentetreotide will be distinct from that of free ¹¹¹In and other potential impurities. The radiochemical purity is calculated by integrating the peak areas in the radiochromatogram.
Quantitative Data
The following tables summarize key quantitative data for ¹¹¹In-pentetreotide.
Table 1: Radiolabeling and Stability Data
| Parameter | Value | Reference(s) |
| Radiochemical Purity (RCP) | > 90% | |
| Radiolabeling Efficiency | Typically > 95% | |
| Stability in final product | Stable for at least 6 hours post-reconstitution | |
| In vitro stability in human serum | High stability with minimal dissociation |
Table 2: Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Reference(s) |
| Somatostatin Receptor 2 (SSTR2) | High affinity (in the low nanomolar range) | |
| Somatostatin Receptor 5 (SSTR5) | Moderate to high affinity | |
| Somatostatin Receptor 3 (SSTR3) | Lower affinity |
Table 3: Dosimetry of ¹¹¹In-Pentetreotide
| Organ | Estimated Absorbed Dose (mGy/MBq) |
| Spleen | 0.150 |
| Kidneys | 0.120 |
| Liver | 0.034 |
| Bladder Wall | 0.080 |
| Red Marrow | 0.020 |
| Total Body | 0.015 |
Data adapted from publicly available dosimetry information for OctreoScan™.
Visualizations
Chelation of Indium-111 by this compound
The following diagram illustrates the chelation of the Indium-111 ion by the DTPA moiety of this compound.
Caption: Chelation reaction of this compound with Indium-111.
Experimental Workflow for ¹¹¹In-Pendetide Preparation and Quality Control
This diagram outlines the key steps in the preparation and quality control of ¹¹¹In-pentetreotide.
Caption: Experimental workflow for ¹¹¹In-Pendetide.
Simplified Signaling Pathways of Somatostatin Receptors 2 and 5
Indium-111 pentetreotide primarily targets SSTR2 and SSTR5. The activation of these G-protein coupled receptors initiates several downstream signaling cascades.
Caption: Signaling of SSTR2 and SSTR5 upon binding.
Conclusion
This compound serves as a robust and reliable chelating agent for Indium-111, enabling the targeted delivery of this radionuclide to neuroendocrine tumors for diagnostic imaging. The resulting radiopharmaceutical, ¹¹¹In-pentetreotide, has become an indispensable tool in nuclear oncology. A thorough understanding of its chemical properties, preparation, and quality control is essential for its safe and effective clinical use. The continued study of its interactions with somatostatin receptors and the downstream signaling pathways it modulates will be crucial for the development of novel therapeutic strategies targeting these tumors.
References
Exploratory Research on Pendetide for Non-Prostate Cancer Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pendetide, as a component of the radiolabeled murine monoclonal antibody ¹¹¹In-Capromab this compound (ProstaScint®), has been primarily developed and utilized for the imaging of prostate cancer. Its mechanism of action is the targeting of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein highly expressed in prostatic adenocarcinoma.[1][2] However, a compelling body of evidence has demonstrated that PSMA is also expressed in the tumor-associated neovasculature of a wide array of non-prostate solid malignancies.[3][4][5] This expression is largely absent in the vasculature of corresponding benign tissues, presenting PSMA as a promising target for anti-angiogenic imaging and therapy in cancers beyond the prostate.
This technical guide provides an in-depth exploration of the scientific rationale, preclinical and clinical evidence, and experimental methodologies for the application of this compound in non-prostate cancers. It summarizes the quantitative data on PSMA expression across various tumor types, details the established protocols for radiolabeling and immunoscintigraphy, and visualizes the underlying biological and experimental frameworks. The primary focus is on ¹¹¹In-Capromab this compound, the most studied form of this agent.
The Rationale: PSMA Expression in Tumor Neovasculature
The utility of Capromab this compound in non-prostate cancers is predicated on the expression of its target, PSMA, on the endothelial cells of newly formed blood vessels that support tumor growth (neoangiogenesis). Unlike many other vascular targets, PSMA is specifically produced and expressed by these tumor-associated endothelial cells, making it a highly specific biomarker for tumor angiogenesis. The Capromab antibody (7E11-C5.3) binds to an intracellular epitope of PSMA. This suggests that for binding to occur in the neovasculature, the endothelial cell membranes must have a degree of permeability, a phenomenon often observed in the tumor microenvironment due to factors like necrosis or apoptosis.
Mechanism of Targeting
The logical framework for using a prostate-cancer-derived agent for other solid tumors is based on this shared vascular target.
Quantitative Data: PSMA Neovascular Expression
Immunohistochemical studies have quantified the prevalence of PSMA expression in the neovasculature across a range of non-prostate solid tumors. This data provides a strong foundation for selecting cancer types that may be amenable to PSMA-targeted imaging or therapy.
| Tumor Type | Subtype | No. of Samples | PSMA-Positive Neovasculature (%) | Reference |
| Lung Cancer | Non-Small Cell (NSCLC) | 87 | 85.1% | |
| Small Cell (SCLC) | 20 | 70.0% | ||
| Renal Cell Carcinoma | Clear Cell (CCRCC) | 21 | 76.2% | |
| Chromophobe | 16 | 31.2% | ||
| Papillary (PRCC) | 20 | 0% | ||
| Bladder Carcinoma | - | 10 | >80% (Moderate to Strong) | |
| Ovarian Carcinoma | - | 10 | >80% (Moderate to Strong) | |
| Pancreatic Carcinoma | - | 10 | >80% (Moderate to Strong) | |
| Glioblastoma | - | 5 | 80.0% | |
| Melanoma | - | 10 | 70.0% | |
| Non-Hodgkin's Lymphoma | - | 10 | 60.0% |
Note: The study by O'Keefe et al. (2012) used a semi-quantitative score; ">80%" reflects specimens with moderate (2+) to strong (3+) staining.
Experimental Protocols
The following sections detail the established methodologies for the preparation and use of ¹¹¹In-Capromab this compound for imaging. While these protocols were standardized for prostate cancer, they are directly applicable to imaging any solid tumor where PSMA is expressed in the neovasculature.
Radiolabeling of Capromab this compound with Indium-111
The preparation of ¹¹¹In-Capromab this compound is typically performed using a kit (ProstaScint®).
Materials:
-
ProstaScint® Kit:
-
Vial 1: 0.5 mg Capromab this compound in 1 mL sodium phosphate buffered saline.
-
Vial 2: 82 mg Sodium Acetate in 2 mL Water for Injection (Buffer Solution).
-
-
Sterile, non-pyrogenic high purity Indium In-111 Chloride solution (Activity: 220–260 MBq or 6–7 mCi).
-
Sterile 0.22 µm filter.
-
Appropriate shielding and handling equipment for radioactivity.
Procedure:
-
Buffering: Aseptically add the Sodium Acetate solution (Vial 2) to the Indium In-111 Chloride solution. This buffers the radioactive solution to the appropriate pH for conjugation.
-
Conjugation: Aseptically transfer the buffered Indium In-111 solution into the vial containing Capromab this compound (Vial 1).
-
Incubation: Gently swirl the vial and allow it to incubate at room temperature for at least 30 minutes.
-
Quality Control: Determine the radiochemical purity using instant thin-layer chromatography (ITLC). The purity should be greater than 90%. If it is not, the preparation should not be administered.
-
Final Preparation: Draw the required patient dose into a sterile syringe through the 0.22 µm filter. The final product should be used within 8 hours of radiolabeling.
Immunoscintigraphy Protocol
The imaging protocol requires a significant delay between injection and scanning to allow for the clearance of background radioactivity.
Patient Preparation:
-
No specific bowel preparation is typically required.
-
Hydration may be encouraged to enhance renal clearance of any unbound radiolabel.
Administration:
-
Dose: 0.5 mg of Capromab this compound radiolabeled with 180–220 MBq (5–6 mCi) of Indium-111.
-
Route: Slow intravenous (IV) injection over approximately 5 minutes.
Imaging:
-
Timing: Imaging is performed 4 days (96 hours) after the IV injection.
-
Modality: Single-Photon Emission Computed Tomography (SPECT), often combined with a low-dose CT scan for anatomical co-registration (SPECT/CT).
-
Acquisition Parameters (Example):
-
Energy Windows: Dual symmetric 20% windows centered on the 174-keV and 245-keV photopeaks of Indium-111.
-
Matrix: 128 x 128.
-
Acquisition Time: Approximately 45 minutes for the SPECT component.
-
-
Optional Dual-Isotope Imaging: To improve localization by delineating blood pool activity, a second radiotracer (e.g., ⁹⁹ᵐTc-labeled red blood cells) can be administered just before imaging to acquire a comparative blood pool scan.
Visualization of the Biological Mechanism
The binding of ¹¹¹In-Capromab this compound to PSMA on the surface of neovascular endothelial cells is the critical event for imaging.
Clinical Findings in Non-Prostate Cancer
While large-scale clinical trials are lacking, case reports and small series have documented the uptake of ¹¹¹In-Capromab this compound in non-prostate malignancies, validating the biological rationale.
-
Renal Cell Carcinoma (RCC): Several reports describe the visualization of clear cell RCC using ¹¹¹In-Capromab this compound. In one detailed case, a patient with a history of prostate cancer presented with a rising PSA. A ProstaScint® scan showed avid uptake in a large renal mass, which was subsequently confirmed to be clear cell RCC, as well as in lymph nodes metastatic from the original prostate cancer. This highlights the agent's ability to target PSMA-expressing neovasculature in different tumor types within the same patient.
-
Other Malignancies: Anecdotal mentions suggest potential false-positive results in prostate cancer imaging due to uptake in small cell lung cancer, further indicating the targeting of PSMA in these tumors.
Future Directions and Conclusion
The exploration of this compound, specifically within the ¹¹¹In-Capromab this compound construct, for non-prostate cancer applications has primarily been limited by the agent's focus on its primary indication. The development of newer, small-molecule PSMA-targeting agents (e.g., PSMA-11, PSMA-617) with superior imaging characteristics and pharmacokinetics has largely superseded antibody-based approaches for PSMA imaging.
However, the foundational research involving Capromab this compound was crucial in establishing a key principle: PSMA is a valid and highly specific biomarker for the neovasculature of a multitude of solid tumors. This has paved the way for the current development of next-generation PSMA-targeted radioligand therapies and imaging agents being investigated for a broad range of cancers, including glioblastoma, lung, breast, and hepatocellular carcinoma. The data and protocols established with this compound thus provide a valuable historical and scientific context for this rapidly advancing field.
References
- 1. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. ProstaScint Kit (Capromab this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PSMA radioligand therapy for solid tumors other than prostate cancer: background, opportunities, challenges, and first clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the key players in the pharmaceutical industry targeting PSMA? [synapse.patsnap.com]
An In-depth Technical Guide to Immunoscintigraphy with Pendetide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunoscintigraphy with Pendetide, commercially known as ProstaScint®, represents a significant advancement in the diagnostic imaging of prostate cancer.[1][2] This technique utilizes a radiolabeled monoclonal antibody to target and visualize prostate cancer cells, offering valuable information for disease staging and management.[1][3] This guide provides a comprehensive overview of the fundamental principles of immunoscintigraphy with this compound, detailing its mechanism of action, experimental protocols, and clinical performance data.
Core Principles of this compound Immunoscintigraphy
The diagnostic efficacy of this compound immunoscintigraphy is rooted in the highly specific interaction between a murine monoclonal antibody, Capromab, and the Prostate Specific Membrane Antigen (PSMA).[1] PSMA is a transmembrane glycoprotein that is significantly overexpressed on the surface of prostate cancer cells.
The immunoscintigraphic agent, Capromab this compound, is a conjugate of three key components:
-
Capromab: A murine IgG1 monoclonal antibody (7E11-C5.3) that specifically targets an intracellular epitope of PSMA.
-
This compound (GYK-DTPA): A linker-chelator molecule covalently bound to Capromab. This component's crucial role is to securely bind a radioisotope.
-
Indium-111 (¹¹¹In): A gamma-emitting radioisotope chelated by this compound. The gamma rays emitted by ¹¹¹In can be detected by a gamma camera to generate scintigraphic images.
Upon intravenous administration, the ¹¹¹In-labeled Capromab this compound circulates throughout the body and preferentially binds to PSMA-expressing prostate cancer cells. The accumulation of the radiolabeled antibody at tumor sites allows for their visualization using Single Photon Emission Computed Tomography (SPECT).
Mechanism of Action Workflow
Caption: Workflow of this compound immunoscintigraphy from administration to imaging.
Quantitative Performance Data
The clinical utility of this compound immunoscintigraphy has been evaluated in various studies. The following tables summarize key quantitative data regarding its diagnostic performance in detecting lymph node metastases in patients with prostate cancer.
| Performance Metric | Study 1 | Study 2 | Study 3 |
| Sensitivity | 52% | 62% | 73% |
| Specificity | 96% | 72% | 53% |
| Positive Predictive Value | - | 62% | 89% |
| Negative Predictive Value | - | 72% | - |
| Overall Accuracy | - | 68% | - |
Note: Performance metrics can vary based on the patient population and study methodology.
Experimental Protocols
Radiolabeling of Capromab this compound with Indium-111
This protocol outlines the essential steps for the radiolabeling of the ProstaScint® kit. Strict aseptic techniques and appropriate radiation safety precautions must be followed.
Materials:
-
ProstaScint® Kit (containing one vial of Capromab this compound and one vial of sodium acetate buffer)
-
Sterile, non-pyrogenic Indium-111 (¹¹¹In) Chloride solution (high purity)
-
Sterile syringes and needles
-
Lead-shielded vial container
-
Dose calibrator
Procedure:
-
Preparation: Allow the ProstaScint® vial to reach room temperature.
-
Buffering of ¹¹¹In: Using a sterile syringe, withdraw the entire volume of the sodium acetate buffer and add it to the ¹¹¹In Chloride solution. Gently swirl the vial to mix.
-
Addition to Antibody: Withdraw the buffered ¹¹¹In solution and add it to the vial containing the Capromab this compound.
-
Incubation: Gently swirl the vial and let it stand at room temperature for 30 minutes to allow for chelation.
-
Quality Control: The radiochemical purity of the final product should be assessed using an appropriate method, such as instant thin-layer chromatography (ITLC), to ensure that the labeling efficiency is greater than 90%.
-
Dose Preparation: The final radiolabeled product should be drawn into a sterile syringe for administration. The patient dose should be measured using a dose calibrator. The recommended dose is 0.5 mg of Capromab this compound radiolabeled with 185 MBq (5 mCi) of ¹¹¹In.
Radiolabeling Workflow
Caption: Step-by-step workflow for the radiolabeling of Capromab this compound.
Immunoscintigraphy Imaging Protocol
The following is a general protocol for patient imaging with ¹¹¹In-Capromab this compound. Specifics may vary between institutions.
Patient Preparation:
-
Obtain informed consent.
-
No specific bowel preparation is typically required.
-
Patients should be well-hydrated.
Administration:
-
Administer the prepared dose of ¹¹¹In-Capromab this compound via a slow intravenous injection over 5 minutes.
-
Monitor the patient for any adverse reactions.
Imaging:
-
Imaging is typically performed 72 to 120 hours (3 to 5 days) post-injection to allow for clearance of background radioactivity.
-
Acquire planar whole-body images and SPECT images of the pelvis and any other areas of concern.
-
For improved anatomical localization, SPECT/CT fusion imaging is often employed.
Clinical Application and Logical Relationships
Caption: Logical flow of clinical application for this compound immunoscintigraphy.
Conclusion
Immunoscintigraphy with this compound provides a valuable tool for the non-invasive detection of metastatic prostate cancer. By targeting the overexpressed PSMA on cancer cells, this technique offers crucial information that can aid in the initial staging of high-risk patients and in the evaluation of patients with suspected recurrence. A thorough understanding of its fundamental principles, as outlined in this guide, is essential for its effective application in research and clinical settings. While newer imaging agents are now available, the principles established with this compound immunoscintigraphy have laid a foundation for the ongoing development of targeted radiopharmaceuticals in oncology.
References
Methodological & Application
Application Notes and Protocols for Capromab Pendetide in Prostate Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Capromab Pendetide (ProstaScint®), a murine monoclonal antibody targeting Prostate-Specific Membrane Antigen (PSMA), in preclinical prostate cancer xenograft models. This document is intended to guide researchers in designing and executing experiments for imaging and biodistribution studies.
Introduction
Capromab this compound is a murine IgG1 monoclonal antibody (7E11-C5.3) that recognizes an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein highly expressed in prostate cancer cells.[1][2][3] It is conjugated with this compound, a chelating agent for the radionuclide Indium-111 (¹¹¹In), enabling its use as a radioimmunoscintigraphic imaging agent.[4][5] In clinical settings, ¹¹¹In-Capromab this compound is utilized for Single-Photon Emission Computed Tomography (SPECT) imaging to detect and stage prostate cancer, particularly in identifying soft tissue metastases.
The application of Capromab this compound in prostate cancer xenograft models allows for the in vivo assessment of PSMA expression, evaluation of targeting efficiency, and biodistribution studies. These preclinical investigations are crucial for the development of novel PSMA-targeted therapies and diagnostics.
Mechanism of Action
Capromab this compound targets the intracellular domain of PSMA. For the antibody to bind to its epitope, the cell membrane must be permeable. In the context of tumors, this is often the case for necrotic or dying cells, allowing the antibody to access its target. This unique mechanism of targeting non-viable or membrane-compromised cells is a key consideration in experimental design and data interpretation. PSMA itself is overexpressed on prostate tumor cells and in the neovasculature of many solid tumors, but not in the vasculature of normal tissues, making it a valuable biomarker.
Quantitative Data Presentation
The following table summarizes the biodistribution of ¹¹¹In-Capromab this compound in LNCaP (PSMA-positive) tumor-bearing nude mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | Day 1 (%ID/g) | Day 3 (%ID/g) | Day 7 (%ID/g) |
| LNCaP Tumor | 14 | 30 | 30 |
| Lung | 4-6 | N/A | N/A |
| Spleen | 4-6 | N/A | N/A |
| Liver | 4-6 | N/A | N/A |
| Kidney | 4-6 | N/A | N/A |
| Muscle | <1 | N/A | N/A |
Data sourced from the Molecular Imaging and Contrast Agent Database (MICAD).
Experimental Protocols
Cell Line Selection and Culture
-
PSMA-Positive Cell Line: LNCaP is a human prostate adenocarcinoma cell line that expresses PSMA and is commonly used for establishing xenografts for Capromab this compound studies.
-
PSMA-Negative Control Cell Lines: PC-3 and DU-145 are human prostate cancer cell lines that are negative for PSMA expression and can be used as negative controls to demonstrate targeting specificity.
-
Cell Culture: Cells should be cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) under standard conditions (37°C, 5% CO₂).
Xenograft Model Establishment
-
Animal Model: Immunocompromised mice, such as athymic nude (nu/nu) or SCID mice, are suitable for establishing xenografts.
-
Implantation: Subcutaneously inject approximately 5 x 10⁶ LNCaP, PC-3, or DU-145 cells suspended in a suitable medium (e.g., a mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Experiments can typically commence when tumors reach a volume of 100-200 mm³.
Radiolabeling of Capromab this compound with Indium-111
-
Reagents: Use a commercially available kit for the preparation of ¹¹¹In-Capromab this compound. This typically includes a vial containing 0.5 mg of Capromab this compound and a vial for buffering the ¹¹¹In chloride solution.
-
Procedure:
-
Buffer the sterile, non-pyrogenic high purity ¹¹¹In chloride solution with the provided sodium acetate solution.
-
Add the buffered ¹¹¹In chloride to the vial containing Capromab this compound.
-
Incubate the mixture at room temperature for 30 minutes.
-
The final product, ¹¹¹In-Capromab this compound, is ready for injection.
-
Administration and Imaging Protocol
-
Dosage: An exemplary dose for biodistribution studies in mice is 11.7 µg of ¹¹¹In-Capromab this compound with an activity of 0.59 MBq (16 µCi). The dose can be adjusted based on the specific requirements of the imaging system and study design.
-
Administration: Administer the radiolabeled antibody intravenously via the tail vein.
-
SPECT/CT Imaging:
-
Anesthetize the mice before and during imaging.
-
Acquire whole-body SPECT/CT images at various time points post-injection (e.g., day 1, 3, 4, and 7) to assess the biodistribution and tumor targeting of ¹¹¹In-Capromab this compound.
-
Modern preclinical SPECT systems can achieve sub-millimeter resolution, which is essential for imaging small animals.
-
Biodistribution Studies
-
Tissue Collection: At predetermined time points post-injection, euthanize the mice.
-
Organ Harvesting: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue by normalizing the radioactivity of the tissue to its weight and the total injected dose.
Concluding Remarks
The use of Capromab this compound in prostate cancer xenograft models provides a valuable tool for preclinical research. The protocols and data presented herein offer a foundation for conducting imaging and biodistribution studies to investigate PSMA targeting. Careful consideration of the antibody's mechanism of action, particularly its targeting of an intracellular epitope, is essential for accurate experimental design and interpretation of results. These preclinical models are instrumental in the ongoing development and evaluation of novel diagnostic and therapeutic agents for prostate cancer.
References
- 1. 111In-Capromab this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. Capromab this compound. A review of its use as an imaging agent in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 111In-capromab this compound: the evolution of prostate specific membrane antigen and the nuclear imaging of its 111In-labelled murine antibody in the evaluation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indium (111In) capromab this compound - Wikipedia [en.wikipedia.org]
Application Note: In Vitro Binding Assay for Pendetide with LNCaP Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pendetide, the active component of the diagnostic imaging agent Capromab this compound (ProstaScint®), is a murine monoclonal antibody (7E11-C5.3) that targets an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is highly expressed in prostate cancer cells, including the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.[2][3] The intracellular binding site of this compound necessitates the permeabilization of the cell membrane for in vitro binding studies.[4] This application note provides a detailed protocol for conducting an in vitro radioligand binding assay to characterize the interaction of this compound with PSMA in LNCaP cells. The protocols for both saturation and competitive binding assays are described, which are essential for determining binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands.
Principle of the Assay
This assay measures the binding of radiolabeled this compound to its target, PSMA, within LNCaP cells. As the 7E11-C5.3 antibody in this compound recognizes an intracellular domain of PSMA, the cells must first be permeabilized to allow the antibody to access its binding site. The amount of bound radioligand is quantified using a gamma counter, and this data is used to determine key binding parameters.
Data Presentation
The following table summarizes the reported binding characteristics of the antibody component of this compound (7E11-C5) with LNCaP cells. It is important to note that binding is observed in permeabilized cells.
| Ligand | Cell Line | Assay Type | Binding Constant (Kd) | Maximum Binding Sites (Bmax) | Reference |
| [¹³¹I]7E11-C5 | LNCaP | Saturation Binding | 6.69 nM | 95,000 sites/cell (in a subpopulation of permeated cells) | |
| 7E11 | LNCaP | Not Specified | Not Reported | ~1,000,000 - 1,300,000 sites/cell (in permeabilized cells) |
Note: The discrepancy in Bmax values may be attributed to different experimental conditions and cell permeabilization efficiencies.
Experimental Protocols
LNCaP Cell Culture
LNCaP cells are adherent and should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂. Subculture the cells every 3-4 days to maintain logarithmic growth.
Experimental Workflow Diagram
References
- 1. What is the mechanism of Capromab this compound? [synapse.patsnap.com]
- 2. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. 111In-capromab this compound: the evolution of prostate specific membrane antigen and the nuclear imaging of its 111In-labelled murine antibody in the evaluation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodistributions of 177Lu- and 111In- labeled 7E11 Antibodies to Prostate-Specific Membrane Antigen in Xenograft Model of Prostate Cancer and Potential Use of 111In-7E11 as a Pretherapeutic Agent for 177Lu-7E11 Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical SPECT Imaging of Pendetide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pendetide, a component of the commercially available radiopharmaceutical Indium In-111 Capromab this compound (ProstaScint®), is a murine monoclonal antibody, 7E11-C5.3, designed to target the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells, making it a valuable biomarker for imaging and targeted therapy.[1] Unlike many other PSMA-targeting agents that bind to the extracellular domain, Capromab this compound recognizes an intracellular epitope of PSMA.[3][4] This characteristic suggests that the antibody primarily binds to cells with compromised membrane integrity, such as necrotic or apoptotic tumor cells, which are common in the tumor microenvironment.
This document provides a detailed protocol for the use of Indium-111 (¹¹¹In) labeled this compound for Single Photon Emission Computed Tomography (SPECT) imaging in preclinical animal models of prostate cancer. The combination of SPECT with computed tomography (SPECT/CT) allows for the precise anatomical localization of the radiotracer uptake, providing valuable insights into tumor targeting, biodistribution, and pharmacokinetics of this compound-based agents.
Signaling Pathway and Mechanism of Action
Capromab this compound targets an intracellular domain of the Prostate-Specific Membrane Antigen (PSMA). Upon binding, particularly in cells with compromised membranes, the antibody-PSMA complex can be internalized. PSMA signaling has been shown to influence key cell survival pathways, including the PI3K-AKT pathway, which is crucial for tumor progression. The binding and subsequent internalization of antibody-PSMA complexes can modulate these signaling cascades.
Experimental Protocols
Radiolabeling of this compound with Indium-111
This protocol is adapted for preclinical use, focusing on generating ¹¹¹In-Pendetide with high radiochemical purity and specific activity.
Materials:
-
Capromab this compound (ProstaScint® kit or equivalent)
-
Indium-111 chloride (¹¹¹InCl₃) in dilute HCl
-
Sodium acetate buffer (0.5 M, pH 5.0)
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile filter
-
ITLC strips (for quality control)
-
Saline solution (0.9% NaCl)
Procedure:
-
Buffering ¹¹¹InCl₃: In a sterile vial, add the required volume of ¹¹¹InCl₃ solution. Add an equal volume of 0.5 M sodium acetate buffer to adjust the pH to approximately 5.0.
-
Reconstitution of this compound: Reconstitute the lyophilized this compound with sterile water to a concentration of 1 mg/mL.
-
Radiolabeling Reaction: To the buffered ¹¹¹InCl₃, add the reconstituted this compound. For a typical mouse dose, a ratio of 5 µg of this compound per 0.4 MBq of ¹¹¹In can be used as a starting point. Gently mix the solution.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 30 minutes.
-
Quality Control: Assess the radiochemical purity using Instant Thin-Layer Chromatography (ITLC). The percentage of ¹¹¹In incorporated into the this compound should be >95%.
-
Formulation for Injection: Dilute the final ¹¹¹In-Pendetide solution with sterile saline to the desired concentration for injection (typically 100-200 µL per mouse).
| Parameter | Value | Reference |
| Radionuclide | Indium-111 (¹¹¹In) | |
| Amount of this compound | 5 µ g/mouse | |
| Injected Activity | ~0.4 MBq/mouse | |
| Incubation Time | 30 minutes | |
| Incubation Temperature | Room Temperature | |
| Radiochemical Purity | >95% |
Animal Model Preparation
A xenograft model using human prostate cancer cell lines in immunocompromised mice is recommended.
Materials:
-
LNCaP (PSMA-positive) and PC-3 (PSMA-negative) human prostate cancer cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel®
-
Male athymic nude mice (6-8 weeks old)
Procedure:
-
Cell Culture: Culture LNCaP and PC-3 cells according to standard protocols.
-
Tumor Implantation: When cells reach 80-90% confluency, harvest them and resuspend in a 1:1 mixture of sterile PBS and Matrigel®.
-
Subcutaneous Injection: Subcutaneously inject approximately 5 x 10⁶ LNCaP cells into the right flank of each mouse and 5 x 10⁶ PC-3 cells into the left flank (as a negative control).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before imaging studies commence. This typically takes 2-4 weeks.
SPECT/CT Imaging Protocol
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (1.5-2% in oxygen). Maintain anesthesia throughout the imaging session.
-
Radiotracer Administration: Administer ~0.4 MBq of ¹¹¹In-Pendetide in 100-200 µL of sterile saline via a lateral tail vein injection.
-
Uptake Period: Allow the radiotracer to distribute. Imaging can be performed at various time points post-injection (p.i.), such as 24, 48, 72, and up to 168 hours, to assess biodistribution and tumor uptake over time.
-
SPECT Acquisition:
-
Position the anesthetized mouse on the scanner bed.
-
Use a high-resolution pinhole collimator suitable for mice.
-
Set dual energy windows centered at the two primary photopeaks of ¹¹¹In: 171 keV and 245 keV (e.g., with a 20% window width).
-
Acquire SPECT data over 360° with multiple projections (e.g., 60-120 projections) for a total acquisition time of 30-60 minutes.
-
-
CT Acquisition:
-
Immediately following the SPECT scan, without moving the animal, acquire a CT scan for anatomical co-registration and attenuation correction.
-
Typical CT parameters: 40-50 kVp X-ray voltage, 200-500 µA anode current, and multiple projections over 360°.
-
-
Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM). Co-register and fuse the SPECT and CT images.
| Parameter | Specification | Reference |
| Anesthesia | 1.5-2% Isoflurane in O₂ | |
| Collimator | High-resolution pinhole | |
| Energy Windows | 171 keV and 245 keV (20% width) | |
| Acquisition Time | 30-60 minutes | |
| Reconstruction | OSEM | |
| CT Voltage | 40-50 kVp |
Data Analysis and Presentation
Quantitative analysis of SPECT/CT images is performed to determine the radiotracer concentration in tumors and various organs.
Quantitative Image Analysis
-
Image Fusion: Use medical imaging software (e.g., AMIDE, Inveon Research Workplace) to view the fused SPECT/CT images.
-
Region of Interest (ROI) Definition: On the fused images, manually or semi-automatically draw ROIs around the tumors (LNCaP and PC-3) and major organs (e.g., liver, spleen, kidneys, muscle). The CT images provide the anatomical guidance for accurate ROI placement.
-
Quantification: From the ROIs, obtain the mean or total counts within each region from the SPECT data.
-
Conversion to %ID/g: Convert the counts to activity (Bq or µCi) using a pre-determined calibration factor for the SPECT system. Calculate the percent injected dose per gram of tissue (%ID/g) for each ROI using the following formula:
%ID/g = (Activity in ROI / Total Injected Activity) / Tissue Weight (g)
(Tissue weight can be assumed as 1 g/cm³ for volume-to-mass conversion).
Biodistribution Data
The following table presents representative biodistribution data for ¹¹¹In-Capromab this compound in LNCaP tumor-bearing nude mice at 168 hours post-injection.
| Organ/Tissue | Mean %ID/g ± SD |
| LNCaP Tumor (PSMA+) | 94.8 ± 19.2 |
| PC-3 Tumor (PSMA-) | Low Uptake |
| Blood | 12.1 ± 3.0 |
| Liver | 15.1 ± 2.9 |
| Spleen | 16.7 ± 2.2 |
| Kidneys | High Uptake |
| Muscle | <1.0 |
Data adapted from Lütje et al. (2014).
Preclinical Experimental Workflow
The entire preclinical imaging study can be summarized in the following workflow:
References
- 1. Appropriate collimators in a small animal SPECT scanner with CZT detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Four Scatter Correction Methods in In-111 SPECT Imaging: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
Application Note: Method for Assessing Pendetide Binding in Permeabilized Cancer Cells
Abstract
This application note details a method for assessing the binding of radiolabeled Pendetide, specifically ¹¹¹In-Capromab this compound, to its intracellular target, Prostate-Specific Membrane Antigen (PSMA), in permeabilized cancer cells. Capromab this compound is a murine monoclonal antibody conjugate that targets an intracellular epitope of PSMA, a transmembrane glycoprotein overexpressed in prostate cancer.[1][2] Consequently, assessment of its binding requires cell permeabilization to allow the antibody access to its target. This document provides protocols for cell culture, permeabilization, and a radioligand binding assay, along with data presentation guidelines and diagrams to illustrate the workflow and mechanism of action. This method is intended for researchers in oncology, drug development, and molecular imaging to quantify the binding characteristics of Capromab this compound in a controlled in vitro setting.
Introduction
Capromab this compound (ProstaScint®) is an immunoconjugate used for diagnostic imaging of prostate cancer.[3][4] It consists of the murine monoclonal antibody 7E11-C5.3, which recognizes a cytoplasmic epitope of Prostate-Specific Membrane Antigen (PSMA), conjugated to a linker-chelator for the radionuclide Indium-111 (¹¹¹In).[5] PSMA is highly expressed in prostate epithelial cells and is significantly upregulated in prostate carcinoma. The intracellular location of the 7E11-C5.3 epitope necessitates that for in vitro binding studies, the cell membrane must be permeabilized.
This application note provides a detailed protocol for a whole-cell binding assay using permeabilized prostate cancer cells (e.g., LNCaP) to quantify the binding of ¹¹¹In-Capromab this compound. Such assays are crucial for understanding the binding affinity (Kd) and the number of binding sites (Bmax) of the antibody, which can inform dosimetry calculations, patient selection for radioimmunoscintigraphy, and the development of new PSMA-targeting agents.
Materials and Reagents
-
Cell Line: LNCaP (or other PSMA-expressing prostate cancer cell line)
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Reagents for Cell Detachment: 0.25% Trypsin-EDTA
-
Buffers: Phosphate-Buffered Saline (PBS), pH 7.4; Binding Buffer (e.g., PBS with 1% Bovine Serum Albumin)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Agent: 0.1% Triton X-100 or Saponin in PBS
-
Radioligand: ¹¹¹In-Capromab this compound
-
Non-specific Binding Control: Unlabeled Capromab this compound or another appropriate murine IgG
-
Instrumentation: Cell counter, centrifuge, gamma counter, incubator
Experimental Protocols
Protocol 1: Cell Culture and Preparation
-
Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Grow cells to 80-90% confluency.
-
Wash the cells twice with sterile PBS.
-
Harvest the cells by incubating with 0.25% Trypsin-EDTA for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in PBS and determine the cell concentration and viability using a cell counter.
Protocol 2: Cell Fixation and Permeabilization
-
Aliquot approximately 1 x 10⁶ cells per tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of 4% PFA and incubate for 15 minutes at room temperature for fixation.
-
Wash the cells twice with PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the fixed cells in 1 mL of permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells twice with Binding Buffer (PBS + 1% BSA) to remove the permeabilization agent.
-
Resuspend the permeabilized cells in Binding Buffer to the desired concentration for the assay (e.g., 2 x 10⁶ cells/mL).
Protocol 3: Radioligand Binding Assay (Saturation Binding)
-
Prepare a series of dilutions of ¹¹¹In-Capromab this compound in Binding Buffer.
-
Set up two sets of tubes for each concentration: one for total binding and one for non-specific binding.
-
For non-specific binding tubes, add a 100-fold molar excess of unlabeled Capromab this compound and incubate for 15 minutes at room temperature.
-
Add 50 µL of the permeabilized cell suspension (1 x 10⁵ cells) to each tube.
-
Add 50 µL of the appropriate ¹¹¹In-Capromab this compound dilution to each tube.
-
Incubate the tubes for 1 hour at 4°C with gentle agitation.
-
To terminate the binding reaction, add 1 mL of ice-cold Binding Buffer to each tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet two more times with ice-cold Binding Buffer.
-
After the final wash, measure the radioactivity in the cell pellet using a gamma counter.
-
Specific Binding is calculated by subtracting the counts per minute (CPM) of the non-specific binding tubes from the total binding tubes.
Data Presentation
Quantitative data from the saturation binding assay should be summarized to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
Table 1: Representative Saturation Binding Data for ¹¹¹In-Capromab this compound in Permeabilized LNCaP Cells
| [¹¹¹In-Capromab this compound] (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1,500 | 200 | 1,300 |
| 0.5 | 6,800 | 950 | 5,850 |
| 1.0 | 12,500 | 1,800 | 10,700 |
| 2.5 | 25,000 | 4,200 | 20,800 |
| 5.0 | 38,000 | 8,100 | 29,900 |
| 10.0 | 55,000 | 15,500 | 39,500 |
| 20.0 | 65,000 | 29,000 | 36,000 |
| 40.0 | 68,000 | 45,000 | 23,000 |
The specific binding data can then be plotted against the concentration of the radioligand. A non-linear regression analysis (one-site binding hyperbola) is used to calculate the Kd and Bmax values.
Table 2: Calculated Binding Parameters
| Parameter | Value | Unit |
| Kd | 6.7 | nM |
| Bmax | 45,000 | CPM |
| Bmax ( sites/cell ) | ~95,000 | sites/cell |
Note: The values presented in these tables are hypothetical and for illustrative purposes. Actual experimental results will vary. The Kd and Bmax values are consistent with previously reported data for similar antibodies.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of Capromab this compound binding and the experimental workflow for the binding assay.
Caption: Figure 1: Capromab this compound targets an intracellular epitope of PSMA.
Caption: Figure 2: Experimental workflow for the radioligand binding assay.
PSMA-Related Signaling (Conceptual)
While Capromab this compound is a diagnostic agent and not intended to modulate signaling, PSMA (also known as glutamate carboxypeptidase II) does have enzymatic activity and is implicated in various cellular processes. The binding of an antibody to its intracellular domain could theoretically interfere with these functions.
Caption: Figure 3: Conceptual pathways potentially affected by intracellular PSMA binding.
Conclusion
The protocol described in this application note provides a framework for the quantitative assessment of ¹¹¹In-Capromab this compound binding in permeabilized cancer cells. This assay is essential for characterizing the interaction between the antibody and its intracellular target, PSMA. The data generated can be used to validate the suitability of cell models for studying PSMA-targeted agents and to provide a basis for comparing novel diagnostic or therapeutic antibodies. Adherence to a consistent and well-validated protocol is critical for obtaining reproducible and meaningful results.
References
- 1. What is the mechanism of Capromab this compound? [synapse.patsnap.com]
- 2. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. What is Capromab this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Capromab this compound - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Pendetide in Studying Prostate-Specific Membrane Antigen (PSMA) Expression in Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pendetide, in its radiolabeled form as Indium (¹¹¹)In-Capromab this compound (commercially known as ProstaScint®), is a diagnostic imaging agent used in the clinical management of prostate cancer.[1][2][3][4] It consists of the murine monoclonal antibody 7E11-C5 conjugated to a linker-chelator that binds the radioisotope Indium-111.[3] The 7E11-C5 antibody specifically targets an intracellular epitope of the Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly overexpressed in prostate carcinoma cells.
The unique targeting of an intracellular domain means that for in vitro studies, the cell membrane must be rendered permeable to allow the antibody to access its target. This characteristic makes this compound a valuable tool for studying PSMA expression in fixed and permeabilized cell lines, allowing for the quantification of total PSMA protein levels. These application notes provide detailed protocols for utilizing ¹¹¹In-Capromab this compound to characterize and quantify PSMA expression in various prostate cancer cell lines, aiding in preclinical research and the development of novel PSMA-targeted therapies.
Data Presentation: PSMA Expression and this compound Binding in Prostate Cancer Cell Lines
The following tables summarize quantitative data regarding PSMA expression and the binding characteristics of the antibody component of this compound in commonly used prostate cancer cell lines.
Table 1: PSMA Expression Levels in Prostate Cancer Cell Lines
| Cell Line | PSMA Expression Level | Percentage of PSMA-Positive Cells | PSMA Receptors per Cell | Reference |
| LNCaP | High | ~75% - 96.7% | ~170,000 | |
| C4-2 | High | 100% | Not Reported | |
| 22Rv1 | Low to Moderate | ~50% | Not Reported | |
| LAPC4 | Weak | ~30% | Not Reported | |
| PC-3 | Negative/Very Low | 0% | ~6,600 | |
| DU-145 | Negative | Not Reported | Not Reported |
Table 2: Binding Affinity of 7E11-C5 Antibody (this compound) to LNCaP Cells
| Parameter | Value | Cell Condition | Reference |
| Kd (Dissociation Constant) | 6.69 nM | Permeabilized | |
| Bmax (Max. Binding Sites) | 95,000 sites/cell | Permeabilized |
Note: The Bmax value from this specific study on permeated cells is lower than the total receptor number reported in other studies, which may reflect the specific experimental conditions and the subpopulation of cells effectively permeated.
Experimental Protocols
Protocol 1: Radiolabeling of Capromab this compound with Indium-111
This protocol is based on the procedure for the commercially available ProstaScint® kit.
Materials:
-
ProstaScint® Kit containing:
-
Vial 1: 0.5 mg of Capromab this compound in 1 mL of sodium phosphate buffered saline.
-
Vial 2: 82 mg of sodium acetate in 2 mL of Water for Injection.
-
-
Sterile, non-pyrogenic Indium In-111 Chloride solution (5 mCi).
-
Sterile 0.22 µm filter.
-
Lead-shielded container.
-
Dose calibrator.
Procedure:
-
Wear waterproof gloves and use appropriate aseptic techniques in a lead-shielded fume hood.
-
Add the sodium acetate solution to the sterile Indium In-111 Chloride solution to buffer it.
-
Transfer the buffered Indium In-111 Chloride solution to the vial containing the Capromab this compound.
-
Gently mix and incubate at room temperature for 30 minutes.
-
After incubation, filter the solution through the sterile 0.22 µm filter into a sterile collection vial.
-
Measure the activity of the final radiolabeled product in a dose calibrator.
-
Calculate the specific activity (typically 55.5-210.9 MBq/mg or 1.5-5.7 mCi/mg).
Protocol 2: Cell Culture and Preparation for Intracellular Binding
Materials:
-
PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cell lines.
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS).
-
Multi-well cell culture plates (e.g., 24-well or 96-well).
Procedure:
-
Culture cells to ~80-90% confluency in their recommended medium.
-
Harvest the cells using Trypsin-EDTA and neutralize with medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Count the cells and resuspend in PBS to the desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Fixation: Add an equal volume of 4% paraformaldehyde to the cell suspension. Incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS to remove the fixative.
-
Permeabilization: Resuspend the fixed cells in Permeabilization Buffer. Incubate for 10-15 minutes at room temperature.
-
Wash the cells once with PBS to remove the permeabilization buffer.
-
The cells are now ready for the binding assay. Resuspend the cell pellet in the assay binding buffer.
Protocol 3: Saturation Binding Assay with ¹¹¹In-Capromab this compound
This protocol determines the binding affinity (Kd) and receptor density (Bmax).
Materials:
-
Prepared fixed and permeabilized cells (from Protocol 2).
-
Radiolabeled ¹¹¹In-Capromab this compound (from Protocol 1).
-
Unlabeled Capromab this compound (for non-specific binding).
-
Binding Buffer (e.g., PBS with 1% BSA).
-
Microcentrifuge tubes or 96-well filter plates.
-
Gamma counter.
Procedure:
-
Assay Setup: Prepare a series of dilutions of ¹¹¹In-Capromab this compound in Binding Buffer (e.g., from 0.1 nM to 50 nM).
-
Set up three sets of tubes/wells for each concentration:
-
Total Binding: Add a fixed number of permeabilized cells (e.g., 0.5 x 10⁶ cells) and the radioligand dilution.
-
Non-specific Binding: Add cells, the radioligand dilution, and a 100-fold excess of unlabeled Capromab this compound.
-
Total Counts: Add only the radioligand dilution (no cells) to determine the total radioactivity added.
-
-
Incubation: Incubate all tubes/wells for 1-2 hours at 4°C with gentle agitation to reach equilibrium.
-
Separation:
-
For tubes: Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to pellet the cells. Carefully aspirate the supernatant.
-
For filter plates: Use a vacuum manifold to separate the cells from the buffer.
-
-
Washing: Wash the cell pellets/filters three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity of the cell pellets/filters and the "Total Counts" tubes in a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding (y-axis) against the concentration of the radioligand (x-axis).
-
Use non-linear regression analysis (e.g., one-site binding hyperbola in GraphPad Prism) to determine the Kd and Bmax values.
-
Conclusion
The use of ¹¹¹In-Capromab this compound in conjunction with permeabilized cancer cell lines provides a robust method for the specific detection and quantification of total PSMA expression. The protocols outlined above offer a framework for researchers to conduct reliable in vitro binding assays. This approach is instrumental for validating PSMA as a target in different cell models, for screening new anti-PSMA compounds, and for understanding the biological factors that may regulate PSMA expression, thereby supporting the broader field of prostate cancer research and theranostics development.
References
Application Notes and Protocols for Pendetide Administration in Research Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The term "Pendetide" can refer to different compounds in research, primarily Capromab this compound and radiolabeled pentetreotide, such as Indium-111 pentetreotide. Capromab this compound is an immunoconjugate used for imaging prostate cancer by targeting the Prostate-Specific Membrane Antigen (PSMA).[1][2] Radiolabeled pentetreotide, an analog of somatostatin, is utilized in the imaging and therapy of neuroendocrine tumors that express somatostatin receptors (SSTRs).[3] This document provides detailed application notes and protocols for the dosage and administration of both categories of "this compound" in research animals, with a focus on preclinical imaging and biodistribution studies.
Part 1: Capromab this compound (ProstaScint®)
Capromab this compound is a murine monoclonal antibody, 7E11-C5.3, that targets an intracellular epitope of PSMA. For in vivo applications, it is typically radiolabeled, most commonly with Indium-111 (¹¹¹In).
Mechanism of Action
Capromab this compound, when radiolabeled with ¹¹¹In, binds to PSMA, which is overexpressed on prostate cancer cells. Since the antibody targets an intracellular domain of PSMA, it is thought to bind primarily to necrotic or dying tumor cells with compromised membrane integrity. The emitted gamma radiation from ¹¹¹In allows for scintigraphic imaging, such as SPECT (Single Photon Emission Computed Tomography), to visualize the location of PSMA-expressing tissues.
Signaling Pathway
PSMA expression has been shown to modulate intracellular signaling pathways, promoting a shift from the MAPK/ERK pathway towards the pro-survival PI3K/AKT pathway. This is thought to occur through PSMA's interaction with scaffolding proteins like RACK1, which alters the signaling cascade initiated by growth factor receptors such as IGF-1R.
Dosage and Administration in Research Animals
The following tables summarize reported dosages of ¹¹¹In-Capromab this compound in preclinical studies.
Table 1: ¹¹¹In-Capromab this compound Dosage in Mice
| Animal Model | Tracer Dose (Activity) | Tracer Dose (Mass) | Administration Route | Application | Reference |
| Nude mice (LNCaP xenograft) | 0.59 MBq (16 µCi) | 11.7 µg | Intravenous | Biodistribution | |
| Nude mice (LNCaP xenograft) | 0.4 MBq | 5 µg | Intravenous | Biodistribution | |
| Nude mice (LNCaP xenograft) | 25 MBq | 10 µg | Intravenous | Imaging |
Table 2: Capromab this compound Toxicology Studies
| Animal Model | Maximum Dose | Observation | Application | Reference |
| Sprague-Dawley rats | 25 mg/kg | No observable effect | Single dose acute toxicology | |
| Albino rabbits | 12 mg/kg | No observable effect | Single dose acute toxicology |
Experimental Protocol: Biodistribution of ¹¹¹In-Capromab this compound in Tumor-Bearing Mice
This protocol is based on methodologies described in preclinical studies.
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c nu/nu).
-
Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP) on the right flank and PSMA-negative cells (e.g., PC3) on the left flank as a control.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Radiopharmaceutical Preparation:
-
Prepare ¹¹¹In-Capromab this compound according to the manufacturer's instructions if using a kit.
-
The final product should be a sterile, pyrogen-free solution for injection.
3. Administration:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Administer a single intravenous (tail vein) injection of ¹¹¹In-Capromab this compound.
-
A typical dose is 0.4-0.6 MBq in a volume of 100-200 µL of sterile saline.
4. Biodistribution Study:
-
At predetermined time points post-injection (e.g., 1, 24, 72, and 168 hours), euthanize a cohort of mice (n=3-5 per time point).
-
Collect blood, tumors, and major organs (e.g., liver, spleen, kidneys, lungs, muscle, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g).
5. Data Analysis:
-
Express results as mean %ID/g ± standard deviation.
-
Compare the uptake in PSMA-positive tumors to PSMA-negative tumors and other tissues to determine targeting specificity.
Part 2: Radiolabeled Pentetreotide (OctreoScan® and Analogs)
Pentetreotide is a synthetic analog of somatostatin that binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed in neuroendocrine tumors (NETs). It is commonly radiolabeled with Indium-111 for imaging (OctreoScan®) or with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for peptide receptor radionuclide therapy (PRRT).
Mechanism of Action
When administered, radiolabeled pentetreotide circulates in the bloodstream and binds to SSTRs on the surface of tumor cells. For diagnostic purposes with ¹¹¹In, the emitted gamma rays are detected by a gamma camera to visualize tumor locations. For therapeutic applications with beta-emitters like ¹⁷⁷Lu or ⁹⁰Y, the localized radiation damages the DNA of the tumor cells, leading to cell death.
Signaling Pathway
Somatostatin receptors are G-protein coupled receptors. Upon ligand binding, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can result in the inhibition of hormone secretion and cell proliferation. They can also activate phosphotyrosine phosphatases and modulate MAPK signaling.
Dosage and Administration in Research Animals
The following tables summarize reported dosages of radiolabeled somatostatin analogs in preclinical studies.
Table 3: ¹¹¹In-Pentetreotide Dosage in Rats
| Animal Model | Tracer Dose (Mass) | Administration Route | Application | Reference |
| Rats | 2 µg or 10 µg | Intravenous | Biodistribution/Imaging | |
| Rats | 0.5 - 5 µg (optimal range) | Not specified | Biodistribution |
Table 4: Therapeutic Radiolabeled Somatostatin Analog Dosages in Mice
| Compound | Animal Model | Tracer Dose (Activity) | Administration Route | Application | Reference |
| ¹⁷⁷Lu-DOTA-TATE | Nude mice (AR42J xenograft) | ~20 MBq | Intravenous | Therapy | |
| ¹⁷⁷Lu-DOTA-TATE | Nude mice (human xenograft) | ~20 MBq | Intravenous | Therapy & Imaging | |
| ¹⁷⁷Lu-DOTA-TATE | Nude mice | 90, 120, or 150 MBq | Not specified | Toxicity study |
Experimental Protocol: Imaging and Therapy with ¹⁷⁷Lu-DOTA-TATE in Tumor-Bearing Mice
This protocol is based on methodologies for theranostic studies with radiolabeled somatostatin analogs.
1. Animal Model:
-
Athymic nude mice.
-
Subcutaneously implant SSTR-positive tumor cells (e.g., AR42J, NCI-H69).
-
Allow tumors to establish and grow.
2. Radiopharmaceutical Administration:
-
For therapeutic studies, a typical intravenous dose of ¹⁷⁷Lu-DOTA-TATE is around 20 MBq per mouse. This dose is intended to induce a significant treatment effect without causing complete tumor regression in all animals, allowing for the evaluation of combined therapies.
3. Imaging Protocol (SPECT/CT):
-
At various time points post-injection (e.g., 1 hour, 24 hours, 72 hours), anesthetize the mice.
-
Perform SPECT/CT imaging to visualize the biodistribution of ¹⁷⁷Lu-DOTA-TATE. The gamma emissions from ¹⁷⁷Lu (113 keV and 208 keV) are used for imaging.
-
The imaging provides information on tumor uptake and clearance from other organs, particularly the kidneys.
4. Therapy Study:
-
Monitor tumor growth in treated and control groups using caliper measurements or imaging.
-
Observe animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and perform histological analysis of tumors and kidneys to assess treatment efficacy and potential nephrotoxicity.
5. Data Analysis:
-
Quantify tumor uptake from SPECT images.
-
Compare tumor growth curves between treated and control groups.
-
Analyze histological sections for evidence of tumor necrosis and renal damage.
Disclaimer: These notes and protocols are intended for guidance in a research setting. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. Dosages and procedures should be optimized for specific animal models and experimental goals.
References
- 1. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedscience.com [openmedscience.com]
Application Notes and Protocols: Experimental Design for Studying Pendetide's Biodistribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pendetide, a derivative of diethylenetriaminepentaacetic acid (DTPA), is a widely utilized bifunctional chelating agent in nuclear medicine. Its primary function is to stably complex with various radiometals, enabling the development of radiolabeled peptides and other targeting molecules for diagnostic imaging and targeted radionuclide therapy.[1][2][3] The first peptide radiopharmaceutical approved by the FDA for clinical use was [¹¹¹In-DTPA-D-Phe¹]-octreotide (OctreoScan®), which is used for imaging neuroendocrine tumors.[1] Understanding the in vivo biodistribution of this compound-conjugated molecules is a critical step in the preclinical development of these agents, providing essential information on their absorption, distribution, metabolism, and excretion (ADME).[4] This document provides a detailed experimental design for studying the biodistribution of a radiolabeled this compound conjugate.
Biodistribution studies are fundamental in evaluating how a compound distributes throughout the body, identifying target and non-target organs. These studies are crucial for optimizing drug development and ensuring targeted therapeutic effects. Non-invasive imaging techniques such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are powerful tools for visualizing and quantifying the biodistribution of radiolabeled compounds in vivo.
Experimental Protocols
Radiolabeling of this compound-Conjugated Peptide
This protocol outlines the steps for radiolabeling a this compound-conjugated peptide with a diagnostic radionuclide, such as Indium-111 (¹¹¹In), which is suitable for SPECT imaging.
Materials:
-
This compound-conjugated peptide
-
Indium-111 chloride (¹¹¹InCl₃) in HCl solution
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Metal-free vials and pipette tips
-
Instant Thin-Layer Chromatography (ITLC) strips (silica gel)
-
Mobile phase (e.g., 0.1 M sodium citrate, pH 5.5)
-
Radio-TLC scanner or gamma counter
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
In a metal-free vial, dissolve 10-100 µg of the this compound-conjugated peptide in the sodium acetate buffer.
-
Add the desired amount of ¹¹¹InCl₃ (typically 1-10 mCi) to the peptide solution.
-
Gently mix the reaction solution and incubate at room temperature for 30-60 minutes.
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the labeled peptide using ITLC.
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the strip using the appropriate mobile phase. In this system, the radiolabeled peptide remains at the origin, while free ¹¹¹In moves with the solvent front.
-
Analyze the strip using a radio-TLC scanner to quantify the percentage of radioactivity at the origin (labeled peptide) versus the solvent front (free radionuclide).
-
A radiochemical purity of >95% is generally required for in vivo studies.
-
-
Purification (if necessary):
-
If the RCP is below 95%, purify the radiolabeled peptide using an SEC column to remove any unbound ¹¹¹In.
-
Elute the column with a suitable buffer (e.g., saline) and collect fractions.
-
Identify the fractions containing the purified radiolabeled peptide using a gamma counter.
-
In Vivo Biodistribution Study in a Rodent Model
This protocol describes the procedure for assessing the biodistribution of the radiolabeled this compound-peptide conjugate in a murine model.
Materials:
-
Healthy, adult mice (e.g., C57BL/6 or BALB/c), typically 4-6 weeks old. The choice of animal model depends on the specific research question.
-
¹¹¹In-labeled this compound-peptide conjugate (prepared as described above)
-
Sterile saline for injection
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
-
Dissection tools
-
Gamma counter
-
Calibrated scale for weighing organs
Procedure:
-
Animal Preparation: Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Dose Preparation: Dilute the purified ¹¹¹In-labeled this compound-peptide conjugate in sterile saline to the desired concentration for injection. The typical injected volume for a mouse is 100-200 µL.
-
Administration:
-
Anesthetize the mice.
-
Administer a known amount of the radiolabeled compound (typically 10-20 µCi) via intravenous injection (e.g., through the tail vein).
-
-
Time Points for Tissue Collection: Select multiple time points to evaluate the pharmacokinetics and biodistribution of the compound. Common time points include 1, 4, 24, and 48 hours post-injection.
-
Tissue Harvesting:
-
At each designated time point, euthanize a group of mice (typically n=3-5 per group).
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable).
-
-
Data Collection:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each tissue sample and a sample of the injected dose (as a standard) using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
The %ID/g is calculated as: (Activity in organ / Weight of organ) / Total injected activity * 100%.
-
Present the data in a tabular format for easy comparison across different time points.
-
Data Presentation
The quantitative biodistribution data should be summarized in a table to facilitate comparison of uptake across different organs and time points.
| Organ | 1 Hour Post-Injection (%ID/g ± SD) | 4 Hours Post-Injection (%ID/g ± SD) | 24 Hours Post-Injection (%ID/g ± SD) | 48 Hours Post-Injection (%ID/g ± SD) |
| Blood | 10.5 ± 1.2 | 3.2 ± 0.5 | 0.5 ± 0.1 | 0.1 ± 0.05 |
| Heart | 1.1 ± 0.2 | 0.4 ± 0.1 | 0.1 ± 0.03 | < 0.1 |
| Lungs | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.2 ± 0.05 | 0.1 ± 0.02 |
| Liver | 5.8 ± 0.9 | 8.1 ± 1.5 | 4.3 ± 0.7 | 2.1 ± 0.4 |
| Spleen | 1.5 ± 0.3 | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.0 ± 0.2 |
| Kidneys | 25.3 ± 3.1 | 15.7 ± 2.5 | 5.2 ± 0.9 | 2.5 ± 0.5 |
| Stomach | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.2 ± 0.04 | 0.1 ± 0.02 |
| Intestines | 1.2 ± 0.2 | 2.5 ± 0.4 | 3.1 ± 0.6 | 1.5 ± 0.3 |
| Muscle | 0.5 ± 0.1 | 0.2 ± 0.05 | < 0.1 | < 0.1 |
| Bone | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.05 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the biodistribution study of a radiolabeled this compound-conjugated peptide.
Logical Relationship of Biodistribution Assessment
This diagram outlines the logical flow from the properties of the radiolabeled compound to the final assessment of its suitability for further development.
References
Application Notes and Protocols: Conjugation Chemistry of Pendetide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pendetide, a derivative of diethylenetriaminepentaacetic acid (DTPA) conjugated to a glycyl-tyrosyl-lysine (GYK) tripeptide, is a crucial bifunctional chelating agent in the field of bioconjugation. Its primary role is to stably chelate radiometals, such as Indium-111 (¹¹¹In), while being covalently attached to a biomolecule, most notably a monoclonal antibody. This allows for the targeted delivery of radioactivity for applications in molecular imaging and therapy. The most well-known application of this compound is in the formulation of Capromab this compound (ProstaScint®), an FDA-approved radioimmunoscintigraphic agent for the detection of prostate cancer.[1][2][3]
These application notes provide a detailed overview of the conjugation chemistry of this compound, focusing on its application in conjugating to antibodies for research purposes. Detailed protocols for antibody conjugation and subsequent radiolabeling are provided, along with data on expected outcomes and characterization methods.
Principle of this compound Conjugation
The conjugation of this compound to a monoclonal antibody typically involves the acylation of primary amino groups on the antibody, predominantly the ε-amino group of lysine residues, by an activated form of the DTPA moiety of this compound. A common method employs the use of cyclic DTPA anhydride (cDTPAA), which reacts with lysine residues under slightly alkaline conditions to form a stable amide bond. This results in a random distribution of this compound molecules across the antibody surface. The number of this compound molecules conjugated per antibody, known as the drug-to-antibody ratio (DAR), can be controlled by adjusting the molar ratio of cDTPAA to the antibody during the reaction.[4][5]
Following conjugation, the this compound-antibody conjugate can be radiolabeled by incubation with a solution of the desired radionuclide, such as ¹¹¹InCl₃. The DTPA component of this compound efficiently chelates the radiometal, forming a stable complex. The resulting radiolabeled antibody can then be used for in vitro and in vivo research applications.
Key Applications in Research
The primary research application of this compound conjugation chemistry is the development of targeted radiopharmaceuticals for:
-
Radioimmunoscintigraphy (RIS): In vivo imaging of tumors or other tissues by detecting the gamma radiation emitted from the radiolabeled antibody localized at the target site.
-
Single-Photon Emission Computed Tomography (SPECT): A nuclear medicine imaging technique that provides 3D information about the distribution of the radiolabeled antibody.
-
Preclinical evaluation of novel antibody-based therapies: Assessing the in vivo targeting, pharmacokinetics, and biodistribution of new monoclonal antibodies.
-
Development of antibody-drug conjugates (ADCs): While this compound is primarily used for radiolabeling, the principles of its conjugation are relevant to the broader field of ADCs where a therapeutic payload is attached to an antibody.
Experimental Protocols
Protocol 1: Random Conjugation of this compound (via cDTPAA) to a Monoclonal Antibody
This protocol describes the random conjugation of a DTPA chelator to a monoclonal antibody using cyclic DTPA anhydride.
Materials:
-
Monoclonal antibody (mAb) of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
Cyclic DTPA anhydride (cDTPAA)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Bicarbonate buffer, pH 8.2
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Metal-free water and buffers
Procedure:
-
Antibody Preparation:
-
Purify the monoclonal antibody using standard methods (e.g., Protein A or G chromatography).
-
Perform a buffer exchange into 0.1 M bicarbonate buffer, pH 8.2. A typical antibody concentration for conjugation is 300 µg/mL.
-
Ensure all solutions and equipment are free of metal contaminants.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve cDTPAA in anhydrous DMSO to a desired stock concentration.
-
Add the cDTPAA/DMSO solution to the antibody solution to achieve the desired molar ratio of cDTPAA to mAb. Molar ratios can range from 50:1 to 5000:1, depending on the desired level of conjugation and the specific antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unconjugated cDTPAA and byproducts by size-exclusion chromatography (e.g., using a pre-packed PD-10 column).
-
Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the purified this compound-antibody conjugate.
-
Pool the protein-containing fractions.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using methods such as mass spectrometry or by radiolabeling with a known amount of radionuclide and measuring the specific activity.
-
Assess the immunoreactivity of the conjugate using an ELISA or flow cytometry-based assay to ensure that the conjugation process has not significantly compromised the antibody's binding affinity to its target antigen.
-
Protocol 2: Radiolabeling of this compound-Antibody Conjugate with Indium-111
This protocol describes the radiolabeling of the purified this compound-antibody conjugate with ¹¹¹In.
Materials:
-
This compound-antibody conjugate
-
¹¹¹InCl₃ solution
-
0.1 M Sodium acetate buffer, pH 5.5
-
Instant thin-layer chromatography (ITLC) strips
-
0.1 M DTPA solution, pH 6.0 (for quality control)
-
Gamma counter
Procedure:
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free vial, combine the this compound-antibody conjugate with 0.1 M sodium acetate buffer, pH 5.5.
-
Add the desired amount of ¹¹¹InCl₃ solution to the conjugate. A typical ratio is 5 mCi of ¹¹¹In per mg of antibody.
-
Incubate the reaction mixture at 37-43°C for 30-60 minutes.
-
-
Quality Control of Radiolabeling:
-
Determine the radiolabeling efficiency using instant thin-layer chromatography (ITLC).
-
Spot a small aliquot of the reaction mixture onto an ITLC strip.
-
Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M DTPA solution, pH 6.0). In this system, the radiolabeled antibody remains at the origin, while free ¹¹¹In-DTPA migrates with the solvent front.
-
Cut the strip into sections and measure the radioactivity of each section using a gamma counter.
-
Calculate the radiolabeling efficiency as (counts at origin / total counts) x 100%. A radiolabeling efficiency of >95% is generally desired.
-
-
Purification of the Radiolabeled Conjugate (if necessary):
-
If the radiolabeling efficiency is below the desired threshold, purify the radiolabeled conjugate from free ¹¹¹In using a size-exclusion chromatography column (e.g., PD-10) equilibrated with a physiologically compatible buffer.
-
Quantitative Data Summary
The following tables summarize quantitative data related to the conjugation of DTPA to antibodies.
Table 1: Effect of cDTPAA:Antibody Molar Ratio on Conjugation and Immunoreactivity
| cDTPAA:Antibody Molar Ratio | Indium Atoms per Antibody | Retention of Binding Activity (%) |
| 50 | 1 | 93 |
| 100 | 2 | 77 |
| 500 | 8-11 | 12-59 |
| 1000 | 9-31 | <5 - 55 |
| 2000 | 11-28 | <5 - 47 |
| 5000 | 29 | <5 |
Table 2: In Vitro Stability of ¹¹¹In-labeled DTPA-Antibody Conjugates
| Conjugate | Time (h) | % ¹¹¹In Retention (in presence of EDTA) |
| [¹¹¹In]DTPA-biAb | 24 | ~100 |
| 72 | ~95 |
Visualizations
Caption: Experimental workflow for this compound conjugation and radiolabeling.
Caption: Principle of radioimmunoscintigraphy with a this compound conjugate.
Discussion and Considerations
-
Random vs. Site-Specific Conjugation: The protocol provided describes a random conjugation method targeting lysine residues. While straightforward, this can lead to a heterogeneous product with potential for reduced immunoreactivity if conjugation occurs within the antigen-binding site. For applications requiring a more homogeneous product with preserved antibody function, site-specific conjugation methods, such as those targeting engineered cysteines or glycans, should be considered.
-
Optimization of Conjugation Ratio: The molar ratio of cDTPAA to antibody is a critical parameter that must be optimized for each specific antibody. A high ratio can lead to a higher number of chelated radiometals per antibody, potentially increasing the signal for imaging. However, excessive conjugation can also lead to antibody aggregation and a loss of immunoreactivity.
-
Stability of the Conjugate: The stability of the this compound-antibody conjugate, both before and after radiolabeling, is crucial for its in vivo performance. Stability studies should be conducted to assess for aggregation and dissociation of the radiometal over time.
-
This compound Synthesis: While this note focuses on the conjugation of commercially available this compound or its DTPA precursors, researchers interested in synthesizing GYK-DTPA can refer to literature describing its preparation using solid-phase peptide synthesis and subsequent conjugation to DTPA, often employing protecting group strategies.
Conclusion
The conjugation of this compound to antibodies is a well-established and valuable technique for the development of targeted radiopharmaceuticals for research applications. By following detailed protocols and carefully controlling reaction parameters, researchers can generate robust and effective tools for in vivo imaging and the preclinical evaluation of novel antibody-based therapies. The choice between random and site-specific conjugation methods will depend on the specific requirements of the research application, with a growing emphasis on site-specific approaches for producing well-defined and highly functional immunoconjugates.
References
- 1. In vitro stability of EDTA and DTPA immunoconjugates of monoclonal antibody 2G3 labeled with indium-111 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging | Upsala Journal of Medical Sciences [ujms.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Efficient Production of Radiolabeled Antibody Conjugates Using Vacuum Diafiltration Guided by Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pendetide-Based Autoradiography in Prostate Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pendetide, when conjugated to the monoclonal antibody Capromab and radiolabeled with Indium-111 (¹¹¹In), becomes a valuable tool for the visualization of prostate cancer. This complex, known as ¹¹¹In-Capromab this compound (commercially referred to as ProstaScint®), targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is significantly overexpressed in prostate carcinoma cells.[1][2][3] The antibody component, Capromab (7E11-C5.3), specifically recognizes an intracellular epitope of PSMA.[1][4] This characteristic makes it particularly useful for detecting dying or necrotic tumor cells with compromised membrane integrity, a common feature within solid tumors.
These application notes provide detailed protocols for the use of radiolabeled this compound in in vitro autoradiography of prostate tumor tissues, a powerful technique for studying the distribution and density of PSMA expression at the microscopic level. Autoradiography can complement other techniques like immunohistochemistry by providing a quantitative measure of radioligand binding.
Principle of the Method
In vitro autoradiography involves the incubation of thin tissue sections with a radiolabeled ligand, in this case, ¹¹¹In-Capromab this compound. The radioligand binds to its target, PSMA, within the tissue. After washing away unbound ligand, the tissue section is apposed to a radiation-sensitive film or a phosphor imaging plate. The emitted radiation creates a latent image, which can be developed or scanned to reveal the precise localization and an estimation of the quantity of the radioligand bound to the tissue. This allows for a detailed analysis of PSMA expression heterogeneity within the tumor microenvironment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of ¹¹¹In-Capromab this compound binding and the general workflow for an in vitro autoradiography experiment.
Caption: Mechanism of ¹¹¹In-Capromab this compound binding to its intracellular PSMA target.
Caption: Experimental workflow for ¹¹¹In-Capromab this compound autoradiography.
Quantitative Data from Clinical Studies
While this document focuses on in vitro autoradiography, the clinical performance of ¹¹¹In-Capromab this compound in detecting prostate cancer provides a valuable context for its target engagement. The following tables summarize key quantitative data from clinical radioimmunoscintigraphy studies.
Table 1: Diagnostic Accuracy of ¹¹¹In-Capromab this compound in Detecting Pelvic Lymph Node Metastases
| Study Cohort | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Citation |
| Pre-therapy, high-risk patients | 73% | 53% | 89% | Not Reported | |
| Pre-therapy, high-risk patients | 52% | 96% | Not Reported | Not Reported | |
| Pre-therapy, high-risk patients | 62% | 72% | Not Reported | Not Reported | |
| Patients pre-pelvic lymph node dissection | 62% | 72% | 62% | 72% |
Table 2: Detection of Recurrent/Metastatic Disease
| Patient Population | Scan Positive Rate | Key Findings | Citation |
| Post-prostatectomy, rising PSA | 70.6% | Positive scans in prostatic fossa, abdominal/pelvic lymph nodes, or both. | |
| Post-prostatectomy, rising PSA | Not specified | Useful for detecting metastases or local recurrence. |
Experimental Protocols
Protocol 1: Preparation of ¹¹¹In-Capromab this compound
Materials:
-
Capromab this compound Kit (ProstaScint®)
-
Indium (¹¹¹) In Chloride sterile solution
-
0.22 µm sterile filter
Procedure:
-
Follow the manufacturer's instructions for the Capromab this compound kit.
-
Aseptically add the sterile ¹¹¹In Chloride solution to the vial containing Capromab this compound.
-
Incubate the mixture at room temperature for 30 minutes to allow for chelation.
-
The final radiolabeled product should be passed through a 0.22 µm filter before use in the assay.
-
Determine the specific activity of the radiolabeled antibody.
Protocol 2: In Vitro Autoradiography of Prostate Tumor Tissue Sections
Materials:
-
Frozen or formalin-fixed, paraffin-embedded (FFPE) prostate tumor tissue blocks
-
Cryostat or microtome
-
Microscope slides
-
Binding buffer (e.g., Tris-HCl buffer with BSA and MgCl₂)
-
Wash buffer (e.g., cold Tris-HCl buffer)
-
¹¹¹In-Capromab this compound (prepared as in Protocol 1)
-
Unlabeled Capromab this compound (for non-specific binding control)
-
Phosphor imaging plates or autoradiography film
-
Phosphor imager or film developer
-
Image analysis software
Procedure:
-
Tissue Sectioning:
-
For frozen tissue, cut 10-20 µm thick sections using a cryostat and mount them on microscope slides.
-
For FFPE tissue, cut 5-10 µm thick sections using a microtome, mount on slides, and perform deparaffinization and rehydration steps.
-
-
Pre-incubation:
-
Rehydrate the tissue sections in binding buffer for 15-30 minutes at room temperature.
-
-
Incubation:
-
Prepare the incubation solution by diluting the ¹¹¹In-Capromab this compound in binding buffer to the desired final concentration (e.g., 0.1-1.0 nM).
-
For determining non-specific binding, prepare a parallel incubation solution containing a high concentration of unlabeled Capromab this compound (e.g., 1 µM) in addition to the radiolabeled ligand.
-
Cover the tissue sections with the incubation solution and incubate in a humidified chamber for a predetermined time (e.g., 60-120 minutes) at room temperature or 4°C.
-
-
Washing:
-
Remove the incubation solution and wash the slides in cold wash buffer to remove unbound radioligand. Perform multiple washes of increasing duration (e.g., 3 x 5 minutes).
-
Perform a final quick rinse in cold deionized water to remove buffer salts.
-
-
Drying:
-
Allow the slides to air-dry completely.
-
-
Exposure:
-
Appose the dried slides to a phosphor imaging plate or autoradiography film in a light-tight cassette.
-
Include calibrated radioactive standards to enable quantitative analysis.
-
Expose for a suitable duration, which will depend on the specific activity of the radioligand and the density of the target in the tissue (this may range from several hours to several days).
-
-
Imaging and Analysis:
-
Scan the phosphor imaging plate using a phosphor imager or develop the autoradiography film.
-
Analyze the resulting digital images using image analysis software.
-
Quantify the signal intensity in different regions of interest (e.g., tumor vs. adjacent normal tissue).
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
-
Data Interpretation and Quality Control
-
Specificity: The inclusion of a non-specific binding control is crucial for demonstrating that the observed signal is due to specific binding to PSMA.
-
Quantification: The use of calibrated standards allows for the conversion of signal intensity (e.g., digital light units) to units of radioactivity per unit area or mass of tissue.
-
Correlation with Histology: After autoradiography, the same tissue sections can be stained with Hematoxylin and Eosin (H&E) or for specific cellular markers to correlate the radioligand binding with the underlying tissue morphology and pathology.
Conclusion
Autoradiography with ¹¹¹In-Capromab this compound offers a powerful method for the detailed investigation of PSMA expression in prostate tumor tissues. The protocols provided herein serve as a guide for researchers to implement this technique in their studies. Careful optimization of experimental parameters will be necessary to achieve high-quality, reproducible results. This technique can provide valuable insights into the heterogeneity of PSMA expression and its potential as a biomarker for prostate cancer diagnostics and therapeutic response.
References
- 1. [177Lu]Lu-PSMA-617 Salivary Gland Uptake Characterized by Quantitative In Vitro Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 111In-Capromab this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Sensitivity of Pendetide in Small Tumor Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low sensitivity associated with Pendetide (¹¹¹In-capromab this compound) in the detection of small tumors.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low sensitivity for detecting small tumors?
A1: this compound's lower sensitivity for small tumors is multifactorial:
-
Intracellular Target: this compound targets the intracellular domain of Prostate-Specific Membrane Antigen (PSMA). This means the antibody can only bind effectively to cells that are dying or have compromised cell membranes, which may be less prevalent in small, early-stage tumors.
-
Limited Signal: Small tumors have a lower number of target antigens, resulting in a weaker signal that can be difficult to distinguish from background noise during SPECT imaging.
-
Pharmacokinetics: As a full-sized antibody, this compound has a relatively long circulation time, which can lead to higher background signal and lower tumor-to-background ratios, further obscuring small lesions.
Q2: What are the primary strategies to enhance the sensitivity of this compound-based imaging?
A2: Several strategies can be employed to boost the sensitivity of this compound for small tumor detection:
-
Multimodal Imaging: Combining this compound SPECT-CT with other imaging modalities, such as diffusion-weighted magnetic resonance imaging (DW-MRI), can significantly improve detection accuracy.
-
Pre-targeting Approaches: This involves a multi-step process where a non-radiolabeled bispecific antibody is administered first, allowed to accumulate at the tumor site, and then followed by a rapidly clearing, radiolabeled small molecule that binds to the antibody. This enhances the tumor-to-background ratio.
-
Nanoparticle Conjugation: Attaching this compound to nanoparticles can improve its pharmacokinetic profile, increase the payload of the imaging agent at the tumor site, and enhance signal strength.
-
Signal Amplification Techniques: Methods like tyramide signal amplification (TSA), while primarily used in vitro, are being explored for in vivo applications to amplify the signal at the target site.
Q3: Can I use newer PSMA-targeting agents instead of trying to enhance this compound?
A3: Yes, several newer generation PSMA-targeting agents that bind to the extracellular domain of PSMA are now available, particularly for PET imaging (e.g., ⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL). These agents generally offer higher sensitivity and specificity for detecting prostate cancer lesions, including small metastases, compared to this compound. However, this compound (SPECT imaging) may still be a viable or more accessible option in certain research or clinical settings. The choice of imaging agent depends on the specific research question, available instrumentation, and cost.
Troubleshooting Guides
Issue 1: Low Tumor-to-Background Signal in this compound SPECT Imaging
Possible Causes:
-
Suboptimal imaging time point.
-
Poor clearance of the radiolabeled antibody from circulation.
-
Low expression of the intracellular PSMA target in the tumor model.
-
Presence of non-viable or necrotic tissue is insufficient for significant this compound binding.
Solutions:
-
Optimize Imaging Window: Ensure imaging is performed at the recommended time point (typically 72-120 hours post-injection) to allow for maximal background clearance.
-
Implement a Pre-targeting Strategy: This is a highly effective method to reduce background signal. A bispecific antibody targeting both the tumor antigen and a radiolabeled peptide is administered first. After the antibody clears from the blood, the radiolabeled peptide is injected and rapidly localizes to the tumor-bound antibody while unbound peptide is quickly excreted.
-
Consider a Clearing Agent: A clearing agent can be administered after the primary antibody has had time to accumulate in the tumor to remove the remaining circulating antibody-radionuclide complexes.
-
Confirm Target Expression: Use immunohistochemistry or other methods to verify the expression and accessibility of the intracellular PSMA epitope in your tumor model.
Issue 2: Failure to Detect Known Small Tumors
Possible Causes:
-
The tumor is below the spatial resolution limit of the SPECT scanner.
-
Insufficient signal amplification for very small lesions.
-
High background noise obscuring the tumor signal.
Solutions:
-
Combine with High-Resolution Anatomical Imaging: Co-registering SPECT images with high-resolution DW-MRI can help identify suspicious areas on MRI that correspond to low-level this compound uptake, significantly improving sensitivity.
-
Explore Nanoparticle Conjugation: Conjugating this compound to nanoparticles can increase the amount of radionuclide delivered per binding event, thereby amplifying the signal from small tumors.
-
Investigate Signal Amplification: While still largely experimental for in vivo applications, techniques like tyramide signal amplification could theoretically be adapted. This would involve administering an antibody-enzyme conjugate followed by a radiolabeled tyramide substrate that becomes locally deposited.
Data Presentation
Table 1: Comparison of Strategies to Enhance this compound Sensitivity
| Strategy | Principle | Expected Improvement in Sensitivity | Key Advantages | Key Disadvantages |
| This compound SPECT-CT alone | Direct targeting of intracellular PSMA with ¹¹¹In-labeled antibody. | Baseline | Standard, established protocol. | Low sensitivity for small tumors (40.0% for malignant lymph nodes)[1]. |
| Combined SPECT-CT and DW-MRI | Fusing functional data from SPECT with high-resolution anatomical and cellular density information from DW-MRI. | Sensitivity for malignant lymph nodes increased from 40.0% to 88.9%[1]. | Utilizes existing clinical imaging modalities; significant sensitivity boost. | Requires access to both SPECT-CT and MRI; potential for registration errors. |
| Pre-targeting with Bispecific Antibody | Two-step approach: 1. Unlabeled bispecific antibody targets tumor. 2. Radiolabeled peptide binds to the antibody at the tumor site. | Improved tumor-to-blood ratios (e.g., 35:1) and higher tumor uptake of the radiolabel (nearly 30% ID/g)[2]. | Dramatically reduces background radiation; allows use of short-lived isotopes. | More complex protocol; requires development of bispecific antibody and radiolabeled peptide. |
| Nanoparticle Conjugation (Projected) | This compound is attached to a nanoparticle, increasing the radionuclide payload per targeting event. | Potentially significant increase in signal intensity and lower limit of detection for small tumors[3]. | High payload delivery; potential for multimodal imaging and therapy (theranostics). | Complex synthesis and characterization; potential for altered pharmacokinetics and immunogenicity. |
| Tyramide Signal Amplification (Projected) | An enzyme conjugated to the antibody catalyzes the local deposition of multiple radiolabeled tyramide molecules. | High potential for signal amplification (up to 100-fold in vitro)[4]. | Very high signal amplification potential. | Primarily an in vitro technique; in vivo application requires significant development and validation. |
Experimental Protocols
Protocol 1: Combined ¹¹¹In-Capromab this compound SPECT-CT and Diffusion-Weighted MRI (DW-MRI)
1. ¹¹¹In-Capromab this compound SPECT-CT Imaging:
-
Patient/Subject Preparation: Follow standard institutional protocols. This may include a cleansing enema prior to imaging to reduce bowel activity.
-
Radiopharmaceutical Administration: Administer approximately 5 mCi (185 MBq) of ¹¹¹In-capromab this compound intravenously.
-
Imaging Timepoint: Acquire images 72-120 hours post-injection to allow for optimal background clearance.
-
SPECT Acquisition:
-
Use a dual-head gamma camera with medium-energy collimators.
-
Energy windows: 20% symmetric windows centered at 171 keV and 245 keV.
-
Acquisition mode: Step-and-shoot, 128x128 matrix, with 60-120 projections over 360 degrees.
-
Acquisition time: 30-45 seconds per projection.
-
-
CT Acquisition:
-
Perform a low-dose CT scan for attenuation correction and anatomical localization immediately following the SPECT acquisition without moving the subject.
-
-
Image Reconstruction and Fusion:
-
Reconstruct SPECT data using an iterative algorithm (e.g., OSEM) with attenuation correction from the CT data.
-
Fuse the SPECT and CT images for interpretation.
-
2. Diffusion-Weighted MRI (DW-MRI) of the Pelvis:
-
Scanner: 1.5T or 3T MRI scanner with a pelvic phased-array coil.
-
Sequence: Axial T2-weighted fast spin-echo sequence and an axial diffusion-weighted single-shot echo-planar imaging sequence.
-
DWI Parameters:
-
Acquire images with at least two b-values (e.g., b=50 and b=800-1000 s/mm²).
-
Generate apparent diffusion coefficient (ADC) maps from the DWI data.
-
-
Image Analysis:
-
Co-register the fused SPECT-CT images with the T2-weighted and ADC map MRI images.
-
Evaluate areas of restricted diffusion on the ADC map (indicative of high cellularity/tumor) for corresponding uptake on the this compound SPECT images.
-
Protocol 2: Pre-targeting with a Bispecific Antibody
1. Administration of Bispecific Antibody:
-
Administer the non-radiolabeled bispecific antibody (e.g., anti-PSMA x anti-hapten) intravenously. The dose will depend on the specific antibody and tumor model.
-
Allow for a predetermined time interval (e.g., 24-48 hours) for the antibody to accumulate at the tumor site and for the unbound antibody to clear from circulation.
2. Administration of Radiolabeled Peptide:
-
Administer the ¹¹¹In-labeled peptide hapten intravenously. The molar ratio of antibody to peptide should be optimized (e.g., 10:1 or 50:1) to maximize tumor uptake and minimize kidney retention.
3. SPECT-CT Imaging:
-
Perform SPECT-CT imaging at an early time point after peptide administration (e.g., 1-4 hours) due to the rapid clearance of the unbound peptide.
-
Use the same SPECT-CT acquisition parameters as described in Protocol 1.
Protocol 3: Synthesis of Peptide-Conjugated Nanoparticles (General Guideline)
1. Nanoparticle Synthesis:
-
Synthesize the core nanoparticle material (e.g., gold nanoparticles, liposomes, polymeric nanoparticles) using established methods.
2. Peptide Conjugation:
-
This can be achieved through various chemical strategies:
-
Ligand Exchange: For gold nanoparticles, cysteine-containing peptides can be used to displace the original ligands on the nanoparticle surface.
-
Chemical Conjugation: Use crosslinkers (e.g., EDC/NHS) to form covalent bonds between the peptide and the nanoparticle surface.
-
Self-Assembly: For amphiphilic peptide-polymer conjugates, nanoparticles can be formed through self-assembly in an aqueous solution.
-
3. Radiolabeling:
-
The nanoparticle can be radiolabeled before or after peptide conjugation, depending on the chemistry. For ¹¹¹In, a chelator (e.g., DTPA) can be incorporated into the nanoparticle structure or conjugated to it, followed by incubation with ¹¹¹InCl₃.
4. Characterization:
-
Thoroughly characterize the resulting peptide-conjugated, radiolabeled nanoparticles for size, charge, stability, and peptide density.
5. In Vivo Administration and Imaging:
-
Administer the nanoparticles intravenously and perform SPECT-CT imaging at optimized time points based on the nanoparticle's pharmacokinetic profile.
Visualizations
Caption: Workflow for direct this compound imaging.
Caption: Pre-targeting workflow to enhance sensitivity.
References
- 1. Improved performance of SPECT-CT In-111 capromab this compound by correlation with diffusion-weighted magnetic resonance imaging for identifying metastatic pelvic lymphadenopathy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing bispecific antibody pretargeting for use in radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New nanoparticles for detection of small breast tumors with PET imaging reported in Oncotarget - Laboratory of Precision and Nanomedicine [cancerbiology.ee]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting poor signal in Pendetide SPECT imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor signal in Pendetide SPECT imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in SPECT imaging?
This compound is the chelating agent component of Capromab this compound (trade name ProstaScint®), a diagnostic imaging agent used for prostate cancer.[1][2] It is a murine monoclonal antibody (Capromab) that targets an intracellular epitope of the Prostate-Specific Membrane Antigen (PSMA).[2][3][4] For imaging, this compound is radiolabeled with Indium-111 (¹¹¹In). The resulting ¹¹¹In-Capromab this compound conjugate is administered intravenously. The antibody circulates and binds to PSMA on prostate cancer cells. Since the target epitope is intracellular, the antibody is thought to primarily bind to dead or dying cells with compromised membrane integrity. The emitted gamma radiation from ¹¹¹In is then detected by a SPECT camera to visualize the location and extent of the disease.
Q2: I am observing a very low signal-to-noise ratio in my this compound SPECT images. What are the common causes?
A poor signal-to-noise ratio in this compound SPECT imaging can stem from several factors, ranging from the radiopharmaceutical preparation to the imaging protocol and instrumentation. The most common causes include:
-
Suboptimal Radiolabeling: Impurities in the Indium-111 Chloride or improper labeling procedures can lead to a low radiochemical purity of the final product.
-
Poor Targeting/Pharmacokinetics: The agent is known for its challenging pharmacokinetics and may not efficiently reach its intracellular target on viable cancer cells.
-
Patient-Specific Factors: The biological characteristics of the tumor, such as low PSMA expression or a low proportion of necrotic/apoptotic cells, can result in reduced tracer uptake.
-
Incorrect Imaging Parameters: Using non-optimal acquisition parameters on the SPECT scanner can significantly degrade image quality.
-
SPECT System Malfunction: Issues with the gamma camera, such as poor uniformity or energy resolution, can lead to a weak and noisy signal.
Troubleshooting Guides
Issue 1: Low Tumor-to-Background Ratio
A low tumor-to-background ratio is a common challenge in this compound SPECT imaging, making it difficult to delineate tumor tissue from surrounding healthy tissue and blood pool activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Blood Pool Clearance | Ensure imaging is performed within the recommended window of 72 to 120 hours post-injection to allow for sufficient clearance of the radiotracer from the blood pool. |
| Suboptimal Radiolabeling | Verify the radiochemical purity of the ¹¹¹In-Capromab this compound. Low purity can lead to increased background signal. |
| Incorrect Energy Window Setting | Confirm that symmetric 20% energy windows are centered around the 174-keV and 245-keV photopeaks of ¹¹¹In. Incorrect windowing can increase detected scatter. |
| Patient Physiology | Consider factors like patient's body habitus and renal function which can affect tracer clearance. |
Issue 2: No or Very Faint Signal from the Target Lesion
The complete absence or a very weak signal from a known tumor site can be perplexing. This troubleshooting guide helps to identify the potential source of the problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Tumor Biology | The tumor may have low PSMA expression or a low percentage of non-viable cells with permeable membranes, which are necessary for Capromab this compound to bind to its intracellular target. Consider alternative imaging agents that target the extracellular domain of PSMA. |
| Radiopharmaceutical Integrity | Ensure that the ProstaScint® kit was stored and prepared according to the manufacturer's instructions. Any deviation can compromise the antibody's integrity and its ability to bind to the target. |
| Incorrect Dose Administration | Verify the administered dose. The recommended dose is typically around 5-6 mCi (180-220 MBq). |
| SPECT System Failure | Perform daily and weekly quality control checks on the SPECT system, including uniformity, energy resolution, and center of rotation, to ensure the camera is functioning correctly. |
| Image Reconstruction Issues | Inaccurate corrections for attenuation, scatter, and collimator-detector response can significantly degrade image quality and reduce the apparent signal from the lesion. |
Experimental Protocols
¹¹¹In-Capromab this compound Radiolabeling Protocol
This protocol is a summary of the manufacturer's instructions for radiolabeling Capromab this compound.
-
Preparation: Wear waterproof gloves and work in a suitable lead-shielded environment.
-
Reagent Verification: Use sterile, pyrogen-free, high-purity Indium In 111 Chloride solution as specified by the manufacturer. Do not use expired reagents.
-
Labeling:
-
Add 220–260 MBq (6–7 mCi) of buffered ¹¹¹In chloride to the vial containing 0.5 mg of capromab this compound.
-
Gently swirl the contents to mix.
-
Allow the reaction to proceed at room temperature for the time specified by the manufacturer.
-
-
Quality Control: Perform radiochemical purity testing to ensure that the labeling efficiency meets the required specifications before administration.
Standard this compound SPECT/CT Imaging Protocol
This protocol outlines the key steps for acquiring this compound SPECT images.
| Parameter | Specification |
| Radiopharmaceutical | ¹¹¹In-Capromab this compound |
| Administered Dose | 180–220 MBq (5–6 mCi) via slow IV injection |
| Patient Preparation | No specific bowel preparation is typically required. |
| Blood Pool Imaging | A SPECT scan of the pelvis is performed approximately 30 minutes after injection. |
| Delayed Imaging | A second SPECT session of the abdomen and pelvis is performed between 72 and 120 hours post-injection. |
| Energy Windows | Symmetric 20% energy windows around the 174-keV and 245-keV ¹¹¹In photopeaks. |
| Acquisition Mode | Step-and-shoot |
| Matrix Size | 128 x 128 |
| Acquisition Time | Approximately 45 seconds per stop at 3° increments. |
| Collimator | Medium Energy General Purpose (MEGP) |
| CT Acquisition | A low-dose CT scan is performed immediately after the SPECT acquisition for attenuation correction and anatomical localization. |
Visualizations
This compound SPECT Experimental Workflow
Caption: Workflow for a typical this compound SPECT imaging experiment.
Troubleshooting Poor Signal in this compound SPECT
Caption: Decision tree for troubleshooting poor signal in this compound SPECT.
Capromab this compound Binding Mechanism
Caption: Binding of Capromab this compound to its intracellular PSMA target.
References
Strategies for improving intracellular delivery of Capromab Pendetide in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Capromab Pendetide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the specific target of Capromab this compound?
A1: Capromab this compound is a murine monoclonal antibody (7E11-C5.3) that targets an intracellular epitope of the Prostate-Specific Membrane Antigen (PSMA).[1][2] PSMA, also known as glutamate carboxypeptidase II, is a transmembrane glycoprotein that is highly expressed in prostate cancer cells.[3]
Q2: How does Capromab this compound enter the cell to bind to its intracellular target?
A2: The primary mechanism for Capromab this compound to access its intracellular target in vitro is through binding to cells with compromised membrane integrity.[3][4] Studies have shown that in cultures of LNCaP cells, the binding of radiolabeled Capromab this compound is largely attributed to a subpopulation of cells that have been permeabilized, for instance, during trypsinization. There is limited evidence of significant internalization of Capromab this compound into viable, intact cells over a 48-hour period.
Q3: What are the known internalization pathways for PSMA?
A3: While Capromab this compound itself shows limited internalization into viable cells, the PSMA protein is known to undergo internalization primarily through clathrin-mediated endocytosis. This process can be constitutive and is enhanced by the binding of antibodies that target the extracellular domain of PSMA. Following internalization, PSMA can be trafficked to endosomes and may either be recycled back to the cell surface or degraded.
Q4: What cell lines are suitable for in vitro studies with Capromab this compound?
A4: The LNCaP human prostate adenocarcinoma cell line is the most commonly used and well-characterized cell line for in vitro studies with Capromab this compound, as it endogenously expresses PSMA. It is important to note that PSMA expression in LNCaP cells can be influenced by culture conditions, such as androgen levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Intracellular Signal | 1. Intact Cell Membranes: Capromab this compound binds to an intracellular epitope and requires cell permeabilization for access.2. Low PSMA Expression: PSMA expression levels can vary with cell passage number and culture conditions. Androgen deprivation can decrease PSMA expression in LNCaP cells.3. Antibody Concentration Too Low: Insufficient antibody may lead to a weak signal. | 1. Cell Permeabilization: Include a gentle permeabilization step in your protocol using an agent like saponin. Refer to the detailed protocols below.2. Optimize Cell Culture: Use LNCaP cells at a lower passage number. Ensure appropriate androgen levels in the culture medium to maintain PSMA expression.3. Titrate Antibody: Perform a titration experiment to determine the optimal concentration of Capromab this compound for your assay. |
| High Background Staining | 1. Non-specific Antibody Binding: The antibody may be binding to other cellular components.2. Inadequate Washing: Insufficient washing steps can leave unbound antibody behind.3. Excessive Permeabilization: Harsh permeabilization can lead to increased non-specific uptake. | 1. Blocking Step: Include a blocking step using serum from the same species as the secondary antibody or bovine serum albumin (BSA) to reduce non-specific binding.2. Optimize Washing: Increase the number and duration of washing steps after antibody incubation.3. Optimize Permeabilization: Titrate the concentration of the permeabilizing agent and the incubation time to find the optimal balance between permeabilization and maintaining cellular integrity. |
| Inconsistent Results | 1. Variable Cell Health: Differences in cell viability between experiments can affect membrane permeability and antibody binding.2. Inconsistent Cell Numbers: Variation in the number of cells seeded can lead to inconsistent results.3. Reagent Variability: Inconsistent preparation of reagents can introduce variability. | 1. Monitor Cell Viability: Regularly assess cell viability using methods like trypan blue exclusion.2. Standardize Cell Seeding: Ensure a consistent number of cells are seeded for each experiment.3. Prepare Fresh Reagents: Prepare fresh dilutions of antibodies and other critical reagents for each experiment. |
Quantitative Data Summary
Table 1: Binding Affinity of Capromab this compound
| Parameter | Value | Cell Line | Condition | Reference |
| Dissociation Constant (Kd) | 6.69 nM | LNCaP | Intact cells (binding attributed to permeated subpopulation) | |
| Maximum Binding Sites (Bmax) | 95,000 sites/cell | LNCaP | Intact cells (binding attributed to permeated subpopulation) |
Experimental Protocols
LNCaP Cell Culture for PSMA Expression
This protocol is for the general culture of LNCaP cells to maintain PSMA expression.
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
Split the cells when they reach 70-80% confluency. To do this, wash the cells with PBS, add Trypsin-EDTA and incubate for 2-3 minutes at 37°C. Neutralize the trypsin with complete medium and re-seed the cells at the desired density.
Immunofluorescence Staining for Intracellular Capromab this compound
This protocol describes how to stain for intracellular Capromab this compound in LNCaP cells.
Materials:
-
LNCaP cells grown on coverslips
-
Capromab this compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Saponin in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Fluorescently labeled secondary antibody (e.g., Goat anti-mouse IgG, Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Wash cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Saponin in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking solution for 30 minutes.
-
Incubate with the primary antibody (Capromab this compound) diluted in blocking solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize using a fluorescence microscope.
Flow Cytometry for Quantifying Intracellular Capromab this compound
This protocol allows for the quantification of intracellular Capromab this compound binding.
Materials:
-
LNCaP cells in suspension
-
Capromab this compound
-
Fixation Buffer (e.g., 4% PFA)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS)
-
Fluorescently labeled secondary antibody
-
FACS buffer (PBS with 1% BSA)
Procedure:
-
Harvest LNCaP cells and prepare a single-cell suspension.
-
Fix the cells by incubating with Fixation Buffer for 20 minutes at room temperature.
-
Wash the cells once with FACS buffer.
-
Permeabilize the cells by resuspending in Permeabilization Buffer and incubating for 15 minutes.
-
Incubate the permeabilized cells with Capromab this compound for 30 minutes at 4°C.
-
Wash the cells once with Permeabilization Buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes at 4°C, protected from light.
-
Wash the cells once with Permeabilization Buffer.
-
Resuspend the cells in FACS buffer and analyze using a flow cytometer.
Visualizations
Caption: PSMA Internalization Pathway.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 4. 111In-Capromab this compound - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing the limitations of targeting an intracellular PSMA epitope
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on targeting intracellular epitopes of Prostate-Specific Membrane Antigen (PSMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of targeting intracellular PSMA epitopes with monoclonal antibodies?
The main challenge lies in the large size and hydrophilic nature of monoclonal antibodies, which prevent them from efficiently crossing the cell membrane to reach their intracellular targets.[1][2] Direct access to intracellular PSMA epitopes often requires cell membrane permeabilization or cell death, limiting therapeutic applications in living subjects.[3]
Q2: What are the main strategies to deliver antibodies to intracellular targets like PSMA?
Several strategies are being explored to overcome the cell membrane barrier:
-
Cell-Penetrating Peptides (CPPs): Short peptides that can traverse the cell membrane and carry conjugated antibodies or other cargo molecules inside the cell.[4]
-
Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate antibodies and deliver them into the cell through membrane fusion or endocytosis.
-
Nanoparticles: Various types of nanoparticles (e.g., polymeric, lipid-based) can be used to encapsulate or be conjugated with antibodies for intracellular delivery.
-
Antibody-Drug Conjugates (ADCs): While typically used for cell-surface targets, modifications to the linker or payload can facilitate intracellular release and activity.
-
Intrabodies: Antibodies that are genetically encoded and expressed within the target cell.
Q3: How does the enzymatic activity of PSMA influence prostate cancer cell signaling?
PSMA possesses glutamate carboxypeptidase activity. This enzymatic function can lead to the cleavage of glutamate from substrates, which in turn activates the PI3K-Akt signaling pathway. This activation promotes cell survival and proliferation, representing a key signaling switch from the MAPK pathway.
Q4: My intracellular flow cytometry signal for PSMA is weak or absent. What are the possible causes and solutions?
Weak or no signal in intracellular flow cytometry can be due to several factors. Here are some common causes and troubleshooting tips:
| Possible Cause | Troubleshooting Solution |
| Inefficient Cell Permeabilization | Optimize the permeabilization protocol. Try different reagents (e.g., saponin, Triton X-100, methanol) and adjust concentrations and incubation times. |
| Low Antibody Concentration | Titrate the primary antibody to determine the optimal concentration for staining. |
| Antibody Incompatibility | Ensure the secondary antibody is specific to the primary antibody's species and isotype. |
| Low Target Expression | Confirm PSMA expression in your cell line using a positive control or by referencing literature. Consider using a signal amplification method. |
| Fluorochrome Issues | Use a bright, photostable fluorochrome. Ensure the laser and filter settings on the flow cytometer are appropriate for the chosen fluorochrome. Protect stained samples from light. |
| Incorrect Antibody Storage | Store antibodies according to the manufacturer's instructions to maintain their activity. |
Q5: I am observing high background staining in my immunofluorescence experiments for intracellular PSMA. How can I reduce it?
High background can obscure specific staining. Here are some common causes and solutions:
| Possible Cause | Troubleshooting Solution |
| Non-specific Antibody Binding | Increase the concentration and/or duration of the blocking step. Use serum from the same species as the secondary antibody for blocking. |
| High Antibody Concentration | Titrate both primary and secondary antibodies to their optimal, lowest effective concentration. |
| Insufficient Washing | Increase the number and duration of wash steps between antibody incubations. |
| Autofluorescence | Include an unstained control to assess the level of autofluorescence. If high, consider using a different fluorochrome with a longer wavelength or a commercial autofluorescence quenching reagent. |
| Fixation Artifacts | Optimize the fixation method. Over-fixation can lead to non-specific binding. |
| Secondary Antibody Cross-reactivity | Use a pre-adsorbed secondary antibody to minimize cross-reactivity with endogenous immunoglobulins. |
Troubleshooting Guides
Guide 1: Low Efficiency of Intracellular Antibody Delivery
Problem: You are not observing the expected biological effect or cannot detect the delivered antibody inside the cells.
dot
Caption: Troubleshooting workflow for low intracellular antibody delivery efficiency.
Guide 2: Inconsistent Results in PSMA Signaling Pathway Analysis
Problem: You are observing high variability in the phosphorylation status of Akt or other downstream effectors in your Western blot experiments.
dot
Caption: Troubleshooting workflow for inconsistent Western blot results in signaling analysis.
Quantitative Data
Table 1: Comparison of Intracellular Antibody Delivery Efficiencies for Different Methods
Note: Direct comparison is challenging due to variations in cell types, antibody cargo, and experimental conditions across studies. The data below represents a summary of reported efficiencies from different sources to provide a general overview.
| Delivery Method | Reported Efficiency Range | Key Advantages | Key Disadvantages | References |
| Cell-Penetrating Peptides (CPPs) | 10-60% of cells showing uptake | High versatility, simple conjugation | Potential for cytotoxicity, lack of cell specificity, endosomal entrapment | |
| Liposomes | 20-80% positive cells | Biocompatible, can carry large payloads | Can be unstable, potential for leakage, may require targeting ligands for specificity | |
| Polymeric Nanoparticles | 30-90% uptake efficiency | High stability, controlled release | Potential for toxicity, complex manufacturing |
Experimental Protocols
Protocol 1: Intracellular Delivery of Antibodies using Cell-Penetrating Peptides (CPPs)
Objective: To deliver a functional antibody into cultured prostate cancer cells using a CPP.
Materials:
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium
-
Antibody of interest
-
CPP-antibody conjugate (pre-conjugated or using a commercial kit)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, fixative for immunofluorescence)
Procedure:
-
Cell Seeding: Seed prostate cancer cells in the appropriate culture vessel (e.g., 6-well plate) and allow them to adhere and reach 70-80% confluency.
-
Preparation of CPP-Antibody Complex: Dilute the CPP-antibody conjugate to the desired final concentration in serum-free medium.
-
Cell Treatment:
-
Wash the cells once with sterile PBS.
-
Replace the culture medium with the prepared CPP-antibody solution.
-
Incubate the cells for the optimized duration (typically 1-4 hours) at 37°C in a CO2 incubator.
-
-
Removal of Complex:
-
After incubation, remove the CPP-antibody solution.
-
Wash the cells three times with PBS to remove any extracellular complex.
-
-
Downstream Analysis:
-
Add complete medium and incubate for the desired time to assess the functional effect of the delivered antibody.
-
Alternatively, lyse the cells for Western blot analysis or fix and permeabilize for immunofluorescence to visualize the intracellular antibody.
-
Protocol 2: Assessment of PSMA-Mediated Akt Phosphorylation by Western Blot
Objective: To determine if targeting intracellular PSMA affects the phosphorylation status of Akt as a readout of PI3K/Akt pathway activation.
Materials:
-
Treated and untreated prostate cancer cell lysates
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Tris-buffered saline with Tween-20 (TBST)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-Akt antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, strip the membrane using a stripping buffer and reprobe with the anti-total Akt antibody, following steps 5-10.
Visualizations
dot
References
Optimizing incubation times for Pendetide binding assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for optimizing incubation times in Pendetide binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in binding assays?
This compound is a chelating agent that is covalently linked to a monoclonal antibody, most notably Capromab, to form Capromab this compound (ProstaScint®).[1] This immunoconjugate is then radiolabeled, typically with Indium-111 (¹¹¹In), for use in radioimmunoscintigraphic imaging.[1][2] The Capromab antibody targets Prostate-Specific Membrane Antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[3][4] Therefore, binding assays involving this compound are typically designed to characterize the interaction of this radiolabeled antibody with PSMA-expressing cells or membranes.
Q2: Why is optimizing the incubation time a critical step?
Optimizing incubation time is crucial for ensuring that the binding reaction between the radiolabeled this compound conjugate and its target receptor reaches equilibrium.
-
Too short an incubation time will lead to an underestimation of binding affinity (Kd) and receptor density (Bmax) because not all specific binding events will have occurred.
-
Too long an incubation time can increase non-specific binding, potentially leading to ligand degradation and reduced signal-to-noise ratios. The goal is to find the time point where specific binding is maximal and stable, while keeping non-specific binding low.
Q3: What is a good starting point for incubation time and temperature?
For many receptor binding assays, a common starting point is a 60-minute incubation at room temperature (25°C) or 37°C. However, the optimal conditions are highly dependent on the specific ligand, receptor source, and their concentrations. It is essential to experimentally determine the optimal incubation time for your specific system by performing an association kinetics experiment.
Q4: What factors can influence the time required to reach binding equilibrium?
Several factors can affect the kinetics of the binding interaction and the time needed to reach a steady state:
-
Temperature: Higher temperatures generally increase the rate of binding, but can also lead to degradation of the receptor or ligand over time.
-
Ligand and Receptor Concentration: The concentrations of the radioligand and the receptor preparation will directly impact the association rate.
-
Affinity of the Ligand (Kd): High-affinity ligands may reach equilibrium faster than low-affinity ligands.
-
Buffer Composition: The pH, ionic strength, and presence of specific ions or co-factors in the assay buffer can significantly influence binding interactions.
Troubleshooting Guide
This section addresses common problems encountered during this compound binding assays, with a focus on issues related to incubation time.
| Problem | Potential Cause | Recommended Solution |
| Low or No Specific Binding | Incubation time is too short: The binding reaction has not reached equilibrium. | Perform a time-course (association kinetics) experiment to determine the optimal incubation time where specific binding reaches a plateau. |
| Degraded Reagents: The radiolabeled this compound conjugate or the receptor preparation (cells/membranes) has lost activity. | Use fresh or properly stored reagents. Verify the specific activity and purity of the radioligand. Confirm receptor presence and integrity via methods like Western blotting. | |
| Incorrect Assay Conditions: Suboptimal buffer pH, ionic strength, or temperature. | Optimize the assay buffer composition. Ensure the incubation is performed at a consistent and optimal temperature. | |
| High Non-Specific Binding (NSB) | Incubation time is too long: Allows the radioligand to bind to non-target sites. | Reduce the incubation time. The optimal time should be just enough to reach equilibrium for specific binding. |
| Radioligand Concentration is too high: Increases the likelihood of binding to low-affinity, non-specific sites. | Use a lower concentration of the radioligand, typically at or below its Kd value for the target receptor. | |
| Insufficient Blocking: Assay tubes, plates, or filters have unoccupied sites where the ligand can stick. | Pre-coat plates/tubes with a blocking agent like Bovine Serum Albumin (BSA). For filtration assays, pre-soak filters in a buffer containing an agent like polyethyleneimine (PEI). | |
| Inadequate Washing: Unbound radioligand is not effectively removed. | Increase the number and/or volume of wash steps. Use ice-cold wash buffer to minimize dissociation of specifically bound ligand during the wash. | |
| Poor Reproducibility / High Variability | Inconsistent Incubation Times: Variation in timing between samples or experiments. | Use a precise timer for all incubation steps. Stagger the addition of reagents to ensure each well/tube incubates for the same duration. |
| Temperature Fluctuations: Inconsistent temperature during incubation or between assays. | Use a calibrated incubator or water bath to maintain a constant temperature. Allow all reagents to reach the assay temperature before starting the reaction. | |
| Inconsistent Sample Handling: Variations in pipetting, mixing, or washing techniques. | Adhere strictly to a standardized protocol. Ensure all personnel are adequately trained on the assay procedures. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time (Association Kinetics)
This experiment measures specific binding at various time points to identify when equilibrium is reached.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., Tris-HCl with BSA).
-
Radioligand: Dilute the ¹¹¹In-Capromab this compound stock to a working concentration (typically at or below the estimated Kd) in ice-cold assay buffer.
-
Receptor Source: Prepare the PSMA-expressing cells or cell membrane homogenate at an optimized concentration in ice-cold assay buffer.
-
Competitor: Prepare a high concentration of an unlabeled competitor (e.g., unlabeled Capromab antibody or a known PSMA ligand) to determine non-specific binding.
-
-
Assay Setup:
-
Set up triplicate tubes/wells for "Total Binding" and "Non-Specific Binding" (NSB) for each time point.
-
To NSB tubes: Add a saturating concentration of the unlabeled competitor.
-
To Total Binding tubes: Add an equal volume of assay buffer.
-
Add the receptor source to all tubes.
-
-
Incubation:
-
Initiate the reaction by adding the prepared radioligand to all tubes simultaneously (or in a timed fashion).
-
Incubate the reactions at the desired temperature (e.g., 25°C or 37°C).
-
At each designated time point (e.g., 5, 15, 30, 60, 90, 120, 180 minutes), stop the reaction.
-
-
Separation and Quantification:
-
Rapidly separate bound from free radioligand. For filtration assays, filter the contents of each tube through a glass fiber filter and wash quickly with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for Total Binding and NSB at each time point.
-
Determine Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot Specific Binding (Y-axis) against Time (X-axis). The optimal incubation time is the point at which the specific binding curve reaches a stable plateau.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for determining optimal incubation time.
Caption: this compound conjugate binding to the PSMA receptor.
References
- 1. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Capromab this compound. A review of its use as an imaging agent in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Capromab this compound? [synapse.patsnap.com]
- 4. 111In-capromab this compound: the evolution of prostate specific membrane antigen and the nuclear imaging of its 111In-labelled murine antibody in the evaluation of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and long-term storage of research-grade Pendetide
This technical support center provides guidance on the stability and long-term storage of research-grade Pendetide. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experimental results.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for lyophilized research-grade this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1][2][3] Protecting the peptide from light is also crucial, so storing it in the dark or using amber-colored vials is recommended.[1]
2. How long can I store lyophilized this compound at room temperature?
Lyophilized peptides are generally stable at room temperature for short periods, typically a few days to a couple of weeks. However, for optimal integrity and to minimize degradation, prolonged storage at room temperature should be avoided.
3. What is the recommended procedure for reconstituting lyophilized this compound?
Before opening the vial, it is essential to allow it to warm to room temperature to prevent moisture condensation, which can lead to hydrolysis. The choice of solvent will depend on the specific experimental requirements and the peptide's solubility. For peptides not readily soluble in aqueous solutions, sterile, dilute acetic acid (e.g., 0.1%) or other organic solvents may be necessary.
4. Once reconstituted, how should I store this compound solutions?
The shelf-life of peptides in solution is significantly more limited than in their lyophilized form. For short-term storage (up to a week), the solution can be kept at 4°C. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. It is crucial to avoid repeated freeze-thaw cycles, as this can degrade the peptide. The optimal pH for storing peptide solutions is generally between 5 and 7.
5. Which amino acid residues in a peptide sequence are most susceptible to degradation?
Certain amino acids are more prone to degradation than others. Peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) are susceptible to oxidation. Asparagine (Asn) and Glutamine (Gln) can undergo deamidation. Peptides with Aspartic acid (Asp), Glutamic acid (Glu), Lysine (Lys), Arginine (Arg), or Histidine (His) can be hygroscopic and absorb moisture from the air.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced peptide activity or inconsistent experimental results. | Peptide degradation due to improper storage or handling. | Review storage conditions (temperature, light, and moisture exposure). Ensure aliquoting to minimize freeze-thaw cycles. Consider performing a quality control check on a new vial of the peptide. |
| Difficulty dissolving the lyophilized peptide. | The peptide may have poor solubility in the chosen solvent. The peptide may have aggregated. | Try a different solvent, such as a small amount of dilute acetic acid or an organic solvent, before adding an aqueous buffer. Gentle sonication may also help. |
| Visible particles or discoloration in the reconstituted solution. | This could indicate bacterial contamination or peptide aggregation. | If bacterial contamination is suspected, the solution should be discarded. To prevent this, always use sterile buffers for reconstitution. If aggregation is the issue, it may be irreversible. |
Stability of Research-Grade Peptides: A Summary
The stability of research-grade peptides is influenced by several factors. The following tables summarize the key parameters for storage.
Table 1: Recommended Storage Temperatures for this compound
| Form | Storage Duration | Recommended Temperature | Notes |
| Lyophilized | Short-term (days to weeks) | Room Temperature (not recommended for optimal stability) | Keep in a dark, dry place. |
| Long-term (months to years) | -20°C to -80°C | Protect from light and moisture. | |
| In Solution | Short-term (up to a week) | 4°C | Use sterile buffer, pH 5-7. |
| Long-term (weeks to months) | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles. |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Mitigation Strategy |
| Temperature | Higher temperatures accelerate degradation. | Store at recommended low temperatures. |
| Moisture | Can cause hydrolysis of the peptide backbone. | Store lyophilized peptide in a desiccator. Allow the vial to warm to room temperature before opening. |
| Light | Can lead to photodegradation of light-sensitive amino acids. | Store in the dark or in amber-colored vials. |
| pH | Suboptimal pH can lead to deamidation and other degradation pathways. | Maintain reconstituted solutions at a pH between 5 and 7. |
| Oxidation | Peptides with Cys, Met, or Trp are prone to oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon). |
| Freeze-Thaw Cycles | Can cause peptide degradation. | Aliquot reconstituted peptide into single-use volumes. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial.
-
Solvent Selection: Choose an appropriate sterile solvent based on the peptide's properties and the intended application. For many peptides, sterile distilled water or a buffer at pH 5-7 is suitable. If solubility is an issue, a small amount of 0.1% acetic acid can be used, followed by dilution with the desired buffer.
-
Reconstitution: Aseptically add the desired volume of solvent to the vial. Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Concentration and Aliquoting: Once dissolved, determine the final concentration. For long-term storage, immediately aliquot the solution into smaller, single-use, low-protein-binding tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Peptide Stability via HPLC
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired buffer. Create multiple aliquots for analysis at different time points and storage conditions.
-
Initial Analysis (T=0): Immediately after preparation, analyze one aliquot using a reverse-phase high-performance liquid chromatography (RP-HPLC) system to determine the initial purity.
-
Storage: Store the remaining aliquots under the desired test conditions (e.g., 4°C, -20°C, room temperature).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months), remove an aliquot from storage.
-
HPLC Analysis: Analyze the aliquot using the same RP-HPLC method as the initial analysis.
-
Data Analysis: Compare the chromatograms from the different time points to the initial (T=0) chromatogram. A decrease in the area of the main peptide peak and the appearance of new peaks indicate degradation. Calculate the percentage of remaining intact peptide to quantify stability.
Visualizations
Caption: Key chemical and physical degradation pathways for peptides.
Caption: Recommended workflow for handling research-grade peptides.
Caption: A logical guide for troubleshooting issues with peptide stability.
References
How to improve the signal-to-noise ratio in Pendetide imaging
Technical Support Center: Pendetide Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in this compound imaging experiments.
Troubleshooting Guide: Low Signal-to-Noise Ratio (SNR)
This guide addresses the common problem of grainy or noisy images, where the signal from the target tissue is difficult to distinguish from background noise.
Question: My final this compound images appear grainy and have high background noise. What steps can I take to diagnose and fix this issue?
Answer:
A low SNR can originate from several stages of the imaging process, including radiotracer administration, data acquisition, and image reconstruction. Follow this systematic approach to identify the source of the problem.
Step 1: Verify Radiotracer and Subject Preparation
-
Injected Dose: Insufficient injected activity is a primary cause of low count statistics, leading to high noise.[1] Ensure the administered dose aligns with your established protocol. A higher dose generally improves SNR, but must be balanced with animal welfare guidelines and potential saturation effects.[1]
-
Subject Centering: Confirm that the subject was properly centered in the scanner's field of view (FOV). Off-center positioning can cause artifacts and non-uniform noise distribution.[1]
Step 2: Evaluate Image Acquisition Parameters
-
Acquisition Time: Short scan durations result in fewer detected photon events, which directly increases image noise.[2] Longer acquisition times improve counting statistics and increase SNR.[1]
-
Number of Projections: For SPECT imaging, acquiring a higher number of projections over 360° can improve sampling and image quality. A study on 99mTc SPECT showed that varying the number of projections (e.g., 60 vs. 120) had a minor impact on reconstructed activity concentration but could influence overall image quality.
Step 3: Assess Image Reconstruction and Processing
-
Reconstruction Algorithm: The choice of algorithm is critical. Iterative reconstruction methods like Ordered Subsets Expectation Maximization (OSEM) are generally superior to older Filtered Backprojection (FBP) methods for achieving a better SNR.
-
Data Corrections: Ensure that all necessary corrections for physical effects—such as attenuation, scatter, and random coincidences—have been applied correctly. Inaccurate corrections are a significant source of noise and artifacts.
-
Post-Processing Filters: While filters like the Gaussian filter can reduce noise, they can also blur fine details. Use them judiciously and consider edge-preserving alternatives if fine structural detail is critical.
Below is a workflow to guide your troubleshooting process.
Caption: Workflow for diagnosing and resolving low SNR issues.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing SNR in this compound SPECT imaging?
A1: The SNR is fundamentally determined by the ratio of true signal (photons from the target) to background noise. Key influencing factors are interrelated, as shown in the diagram below. The main areas to optimize are:
-
Count Statistics: Governed by the injected dose and the acquisition duration. More counts lead to a better SNR.
-
Image Formation: The reconstruction algorithm and the accuracy of physical corrections (attenuation, scatter) significantly impact final image quality.
-
System Parameters: Collimator choice, energy window settings, and detector efficiency are foundational to collecting high-quality raw data.
Caption: Key factors influencing the final image SNR.
Q2: How does the choice of reconstruction algorithm affect my results?
A2: The reconstruction algorithm has a profound impact on SNR. Iterative reconstruction methods are highly recommended for quantitative and high-quality SPECT imaging.
| Parameter | Filtered Backprojection (FBP) | Ordered Subsets Expectation Maximization (OSEM) |
| Noise Handling | Amplifies noise, often resulting in streaking artifacts and a grainy appearance. | Models Poisson statistics of photon counts, leading to better noise control. |
| SNR | Generally lower. | Generally higher. |
| Quantitative Accuracy | Less accurate due to lack of corrections for physical effects within the algorithm. | More accurate; allows for the incorporation of corrections for attenuation, scatter, and resolution recovery. |
| Computational Cost | Very fast. | Computationally intensive; requires more processing time. |
A study optimizing 99mTc SPECT protocols found that increasing the number of OSEM iterations leads to a higher estimated activity concentration but can simultaneously decrease the SNR by amplifying noise. Therefore, the number of iterations and subsets must be optimized for your specific application.
Q3: What is the trade-off between acquisition time and SNR?
A3: A longer acquisition time allows the scanner to detect more photons, which improves the counting statistics and reduces the statistical noise (quantum mottle) in the image. The relationship is that the SNR is proportional to the square root of the acquisition time. This means to double your SNR, you must increase the scan time by a factor of four.
| Action | Effect on SNR | Primary Trade-Off |
| Increase Acquisition Time | Increases | Increased risk of motion artifacts; lower subject throughput. |
| Decrease Acquisition Time | Decreases | Reduced risk of motion artifacts; higher subject throughput. |
Experimental Protocols
Protocol 1: Optimizing OSEM Reconstruction Parameters
This protocol describes how to use a phantom to determine the optimal number of iterations and subsets for your this compound imaging studies.
Objective: To find the OSEM parameters that provide the best balance between quantitative accuracy and SNR.
Materials:
-
SPECT/CT scanner
-
NEMA IEC Body Phantom with fillable spheres
-
This compound radiotracer (or a long-lived surrogate like 99mTc)
-
Syringe pump and activity meter
Methodology:
-
Phantom Preparation:
-
Fill the phantom background with a known, uniform activity concentration of the radionuclide.
-
Fill the spheres with a higher known activity concentration to simulate lesions (e.g., a 4:1 sphere-to-background ratio).
-
Record all activity concentrations and measurement times.
-
-
Data Acquisition:
-
Acquire a SPECT/CT scan of the phantom using your standard clinical or preclinical protocol for this compound imaging (e.g., 120 projections, 20 seconds/projection).
-
-
Image Reconstruction:
-
Reconstruct the acquired data using your OSEM algorithm with integrated corrections for attenuation (from CT) and scatter.
-
Perform multiple reconstructions, varying the number of iterations and subsets systematically. For example:
-
2 iterations, 10 subsets
-
4 iterations, 10 subsets
-
8 iterations, 10 subsets
-
16 iterations, 10 subsets
-
-
Do not apply any post-reconstruction filtering for this analysis.
-
-
Data Analysis:
-
For each reconstructed image set, draw regions of interest (ROIs) in the largest sphere and in a uniform background area.
-
Calculate SNR: For the background ROI, calculate SNR as the mean pixel value divided by the standard deviation of the pixel values.
-
Calculate Recovery Coefficient (RC): For the sphere ROI, calculate RC as (Mean activity concentration in sphere) / (True activity concentration in sphere). An RC closer to 1 indicates higher quantitative accuracy.
-
-
Optimization:
-
Plot the SNR and RC against the total number of iterations.
-
Select the parameter set that provides a high RC (approaching a plateau) without an excessive decrease in SNR. This represents the optimal balance for your system.
-
The data processing pipeline for this protocol is visualized below.
Caption: Data processing pipeline for optimizing OSEM parameters.
References
Challenges of using Pendetide for imaging non-necrotic tumors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Pendetide for imaging non-necrotic tumors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based imaging experiments.
| Issue | Potential Cause | Recommended Action |
| Low to no tumor uptake in known non-necrotic tumors | Intact cell membranes: this compound targets an intracellular epitope of Prostate-Specific Membrane Antigen (PSMA), requiring cell membrane permeability for binding. Viable, non-necrotic tumor cells have intact membranes, preventing antibody access.[1][2][3] | - Confirm tumor characteristics. This compound is more suitable for tumors with some degree of necrosis or apoptosis. - Consider alternative imaging agents that target extracellular domains of tumor-associated antigens.[4] |
| High background signal and/or low tumor-to-background ratio | Slow clearance of the radiolabeled antibody: Monoclonal antibodies have a long circulation half-life, which can contribute to high background signal. | - Optimize the imaging time window. For Indium-111 labeled Capromab this compound, imaging is typically performed 72 to 120 hours post-injection to allow for clearance from non-target tissues.[5] - Ensure adequate patient hydration to promote renal clearance of the radiopharmaceutical. |
| Variable or inconsistent imaging results | Heterogeneity in tumor cell membrane permeability: Even within the same tumor, there can be variations in the number of necrotic or apoptotic cells, leading to inconsistent this compound uptake. | - Correlate imaging findings with histopathology to understand the cellular composition of the tumor. - Utilize complementary diagnostic methods for a comprehensive evaluation. |
| False-positive results | Non-specific uptake: Inflammation or other physiological processes can sometimes lead to non-specific accumulation of the imaging agent. | - Use SPECT/CT imaging to co-register the functional data with anatomical information, which can help differentiate true tumor uptake from other sources. |
| Development of human anti-mouse antibodies (HAMA) | Murine origin of the antibody: Capromab this compound is a murine monoclonal antibody, which can elicit an immune response in patients, particularly with repeated administration. | - Be aware of the potential for HAMA response, which can affect the safety and efficacy of subsequent treatments with murine-derived antibodies. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor signal in my non-necrotic tumor model when using this compound?
A1: The primary challenge with using this compound (specifically Capromab this compound) for imaging non-necrotic tumors lies in its mechanism of action. It is a monoclonal antibody designed to bind to an intracellular domain of the Prostate-Specific Membrane Antigen (PSMA). For the antibody to reach its target, the tumor cell membrane must be compromised, as is the case in necrotic or apoptotic cells. In healthy, non-necrotic tumor cells with intact membranes, the antibody cannot access its binding site, resulting in low or no signal.
Q2: What is the target of this compound and how does it work?
A2: Capromab this compound targets the Prostate-Specific Membrane Antigen (PSMA), a protein that is overexpressed on prostate cancer cells. The antibody is conjugated to a chelating agent (this compound) that binds a radioactive isotope, typically Indium-111. After intravenous administration, the radiolabeled antibody circulates and binds to PSMA-expressing cells. The location of these cells can then be visualized using Single-Photon Emission Computed Tomography (SPECT) by detecting the gamma radiation emitted by Indium-111.
Q3: Are there alternative imaging agents that are more suitable for non-necrotic tumors?
A3: Yes, newer generations of PSMA-targeting imaging agents have been developed that bind to the extracellular domain of PSMA, making them suitable for imaging viable, non-necrotic tumor cells. These include small molecule radioligands used in Positron Emission Tomography (PET) imaging, such as Gallium-68 PSMA-11 and Fluorine-18 piflufolastat (DCFPyL). These agents generally offer higher sensitivity and specificity compared to Capromab this compound.
Q4: What is the recommended imaging protocol for this compound?
A4: The standard protocol for Indium-111 Capromab this compound imaging involves an intravenous infusion of the radiolabeled antibody. Imaging is typically performed between 72 and 120 hours after the infusion. This delay allows for the clearance of the antibody from the bloodstream and non-target tissues, thereby improving the tumor-to-background ratio.
Comparative Data of Imaging Agents
| Feature | Capromab this compound (Indium-111) | Newer PSMA-Targeting PET Agents (e.g., Ga-68 PSMA-11) |
| Target Domain | Intracellular domain of PSMA | Extracellular domain of PSMA |
| Imaging Modality | SPECT/CT | PET/CT |
| Suitability for Non-Necrotic Tumors | Limited, requires permeable cell membranes | High, binds to viable cells |
| Imaging Time Post-Injection | 72-120 hours | ~60 minutes |
| Sensitivity for Metastatic Disease | Variable, generally lower | High, can detect very small metastases |
Experimental Protocols
Protocol: Indium-111 Capromab this compound Administration and Imaging
-
Patient Preparation: Ensure the patient is well-hydrated to facilitate the clearance of the radiopharmaceutical. Patients may be required to fast for at least 4 hours prior to injection.
-
Radiolabeling: The Capromab this compound antibody is radiolabeled with Indium-111 according to the manufacturer's instructions in a sterile, pyrogen-free environment.
-
Administration: The radiolabeled antibody is administered via a single intravenous infusion.
-
Uptake Period: The patient is monitored for any adverse reactions and is instructed to wait for the designated uptake period, typically 72 to 120 hours.
-
Imaging: SPECT or SPECT/CT imaging is performed to acquire planar and tomographic images of the regions of interest.
Visualizations
Caption: Mechanism of this compound binding to necrotic vs. non-necrotic tumor cells.
Caption: Experimental workflow for this compound-based tumor imaging.
Caption: Logical relationship of challenges in imaging non-necrotic tumors with this compound.
References
- 1. What is the mechanism of Capromab this compound? [synapse.patsnap.com]
- 2. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 3. Nuclear Medicine Applications in Prostate Cancer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. New Agents and Techniques for Imaging Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Capromab this compound used for? [synapse.patsnap.com]
Refinement of Pendetide radiolabeling for higher specific activity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling of Pendetide for higher specific activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its specific activity important?
A1: this compound is a linker, specifically a derivative of DTPA (diethylenetriaminepentaacetic acid), conjugated to a monoclonal antibody, Capromab, to form Capromab this compound (ProstaScint®). This conjugate is designed to chelate radionuclides, such as Indium-111 (¹¹¹In), for use in immunoscintigraphy, particularly for imaging prostate cancer. High specific activity is crucial because most cellular receptors targeted in nuclear medicine are present in nanomolar concentrations. To visualize these targets without causing pharmacological side effects from the peptide itself, a high amount of radioactivity must be associated with a very small amount of the targeting molecule.[1][2]
Q2: What are the common radionuclides used for labeling this compound?
A2: The most common radionuclide for this compound, as used in the FDA-approved product ProstaScint®, is Indium-111 (¹¹¹In).[3][4] However, the underlying DOTA/DTPA chelation chemistry is versatile and can be adapted for other radiometals used in diagnosis (e.g., Gallium-68) or therapy (e.g., Lutetium-177, Yttrium-90), provided the labeling conditions are optimized for the specific radionuclide.[5]
Q3: What are the key factors influencing the efficiency of this compound radiolabeling?
A3: Several factors critically impact the radiolabeling efficiency and specific activity:
-
pH of the reaction mixture: The pH affects both the chelation efficiency and the stability of the peptide. An optimal pH range is crucial for successful labeling.
-
Concentration of the peptide: The ratio of the peptide to the radionuclide can influence the labeling efficiency.
-
Purity of the radionuclide: The use of high-purity, sterile, and pyrogen-free radionuclide solutions is mandatory to avoid contaminants that can compete for chelation or affect the final product's quality.
-
Reaction temperature and incubation time: These parameters must be optimized to ensure complete chelation without degrading the peptide.
-
Presence of competing metal ions: Trace metal contaminants in reagents or buffers can compete with the desired radionuclide for the chelator, reducing the specific activity.
Q4: What is the difference between direct labeling and using a bifunctional chelator like this compound?
A4: Direct labeling involves the direct attachment of a radionuclide (like radioiodine) to the peptide itself, often to tyrosine or histidine residues. This method can sometimes alter the peptide's biological activity if the labeling site is near the receptor-binding domain. A bifunctional chelator like this compound (a DTPA derivative) provides a separate, dedicated site for stably chelating a radiometal. This approach is often preferred for radiometals as it provides high stability and is less likely to interfere with the peptide's function, as the chelator is attached at a site away from the active region.
Troubleshooting Guide
Problem 1: Low Radiochemical Yield / Poor Labeling Efficiency
Q: My radiolabeling reaction with ¹¹¹In-Pendetide is resulting in a low radiochemical yield (<90%). What are the potential causes and how can I fix this?
A: Low radiochemical yield is a common issue that can often be resolved by systematically checking the following parameters:
-
Incorrect pH: The pH of the reaction buffer is critical for efficient chelation of ¹¹¹In by DTPA. The recommended dose of ProstaScint® (capromab this compound) is 0.5 mg radiolabeled with 5 mCi of Indium In 111 chloride. A sodium acetate solution must be added to the Indium In 111 Chloride solution to buffer it before labeling. Studies with other peptides and chelators show that the optimal pH for labeling with radiometals like ¹¹¹In or ¹⁷⁷Lu is often in the range of 4.0-5.5.
-
Solution: Verify the pH of your reaction buffer before adding the radionuclide. Adjust if necessary using high-purity acid or base. Consider performing small-scale optimization experiments to determine the optimal pH for your specific setup.
-
-
Metal Contaminants: Trace metal contaminants in the reaction vial or buffers can compete with ¹¹¹In for the DTPA chelator.
-
Solution: Use metal-free plasticware and high-purity "metal-free" grade reagents and water. Some protocols suggest that using buffers like MES or HEPES can improve labeling efficiency compared to acetate, as they have a lower affinity for competing metal ions that may be present as impurities.
-
-
Suboptimal Temperature or Incubation Time: The chelation reaction may be incomplete.
-
Solution: Ensure the reaction is incubated at the recommended temperature and for the specified duration. For ¹¹¹In-Capromab this compound, incubation is typically performed for 30 minutes. If yields are consistently low, consider extending the incubation time slightly (e.g., to 45-60 minutes) and re-evaluating the yield.
-
-
Degraded this compound Conjugate: The peptide-chelator conjugate may have degraded during storage.
-
Solution: Use a fresh vial of the this compound conjugate. Ensure it has been stored under the recommended conditions (e.g., temperature, protection from light).
-
Problem 2: Low Specific Activity
Q: I have a high radiochemical yield, but the specific activity of my final product is too low. How can I increase it?
A: Low specific activity means that a large number of this compound molecules are unlabeled or are bound to non-radioactive metal ions.
-
Cause 1: Carrier-Added Radionuclide: The radionuclide solution may contain a significant amount of the stable, non-radioactive isotope (e.g., stable Indium), which competes for chelation.
-
Solution: Purchase "no-carrier-added" (NCA) or high specific activity radionuclide from the supplier. This is the most critical factor for achieving high specific activity.
-
-
Cause 2: Metal Contamination: As with low yield, trace metals in buffers or on labware can occupy the chelators.
-
Solution: Use metal-free labware and high-purity reagents. Pre-treating buffers with a chelating resin (e.g., Chelex) can remove trace metal contaminants.
-
-
Cause 3: Incorrect Peptide-to-Radionuclide Ratio: Using an excessive amount of the this compound conjugate for the amount of radioactivity will inherently limit the maximum achievable specific activity.
-
Solution: Reduce the mass of the this compound conjugate in the reaction. This requires careful optimization to find a balance where the peptide mass is minimized without compromising the radiochemical yield. Perform titration experiments with decreasing amounts of peptide for a fixed amount of radioactivity to find the optimal ratio.
-
-
Cause 4: Inefficient Purification: The final product may contain a significant amount of unlabeled this compound.
-
Solution: Implement a robust post-labeling purification method, such as size-exclusion chromatography (SEC) or reverse-phase high-pressure liquid chromatography (RP-HPLC), to separate the radiolabeled this compound from unlabeled precursors and other impurities.
-
Problem 3: Formation of Aggregates or Colloids
Q: After labeling, I observe the formation of radioactive colloids or aggregates, leading to poor quality control results and altered biodistribution. What causes this?
A: Radiocolloid formation is often related to the solubility and stability of the radionuclide under the reaction conditions.
-
Cause 1: Incorrect pH: At certain pH values, radiometals like ¹¹¹In can hydrolyze and form insoluble hydroxides or colloids.
-
Solution: Ensure the reaction is performed in a well-buffered solution at the optimal pH (typically acidic to mid-range, e.g., 4.0-5.5) that maintains the solubility of the radiometal ion.
-
-
Cause 2: Radiolysis: High concentrations of radioactivity can generate free radicals that damage the peptide, leading to aggregation.
-
Solution: Minimize the reaction volume to keep concentrations high but consider the total radioactivity. Add radical scavengers, such as ethanol or ascorbic acid, to the formulation buffer to mitigate the effects of radiolysis, especially during storage.
-
-
Cause 3: Inadequate Purification: Failure to remove impurities can sometimes lead to instability of the final product.
-
Solution: Use a validated purification method (e.g., SEC) to ensure a clean final product.
-
Quantitative Data Summary
Table 1: Influence of Reaction Parameters on Labeling Efficiency
| Parameter | Condition A | Condition B | Outcome | Reference |
|---|---|---|---|---|
| pH | 3.0 | 4.0 | Higher labeling efficiency observed at pH 4.0. | |
| Peptide Conc. | Low (e.g., 10 nmol) | High (e.g., 50 nmol) | Efficiency increases with peptide concentration up to a saturation point. |
| Buffer Type | Acetate | MES / HEPES | MES and HEPES buffers showed improved labeling efficiency for ¹¹¹In by reducing competitive chelation from cadmium (decay product). | |
Table 2: ProstaScint® (¹¹¹In-Capromab this compound) Recommended Dosing
| Component | Recommended Amount |
|---|---|
| Capromab this compound | 0.5 mg |
| Indium-111 Chloride | 5 mCi (185 MBq) |
| Final Dose Volume | Administered intravenously over 5 minutes. |
Data sourced from FDA-approved product information.
Experimental Protocols
Protocol 1: Standard Radiolabeling of this compound with Indium-111
This protocol is a generalized procedure based on publicly available information for Capromab this compound. Researchers must adapt it based on their specific reagents and regulatory requirements.
Materials:
-
Vial of sterile, pyrogen-free Capromab this compound conjugate.
-
Sterile, pyrogen-free Indium-111 Chloride solution (high specific activity).
-
Sterile 0.5 M Sodium Acetate buffer solution.
-
Sterile water for injection or metal-free water.
-
Sterile 1 mL and 3 mL syringes.
-
Lead shielding for handling radioactivity.
-
Dose calibrator.
-
Instant Thin-Layer Chromatography (ITLC) system for quality control.
Procedure:
-
Preparation: Perform all steps in a laminar flow hood or isolator using strict aseptic techniques. Wear waterproof gloves and appropriate radiation shielding.
-
Buffering the Radionuclide: In a sterile vial, add the required volume of 0.5 M Sodium Acetate buffer to the ¹¹¹InCl₃ solution to adjust the pH to the optimal range (typically 4.5-5.5).
-
Reconstitution: Reconstitute the lyophilized Capromab this compound vial with the buffered ¹¹¹InCl₃ solution from the previous step. Gently swirl the vial to mix; do not shake vigorously to avoid protein denaturation.
-
Incubation: Allow the reaction vial to stand at room temperature (or as specified by the manufacturer) for 30-60 minutes.
-
Quality Control: Before administration, determine the radiochemical purity using ITLC. A common method involves a mobile phase that separates the labeled antibody (remains at the origin) from free ¹¹¹In (migrates with the solvent front). The radiochemical purity should typically be >95%.
-
Dose Measurement: Measure the radioactivity of the final patient dose in a calibrated dose calibrator.
Visualizations
Caption: Workflow for the radiolabeling of this compound with Indium-111.
Caption: Troubleshooting decision tree for this compound radiolabeling issues.
References
- 1. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 2. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Radiolabeled Peptides and Antibodies in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Specificity of Capromab Pendetide for PSMA-Positive Cells
For researchers and professionals in drug development, understanding the specificity of targeting agents is paramount for the advancement of diagnostic and therapeutic strategies in oncology. This guide provides a detailed comparison of Capromab Pendetide (ProstaScint®), the first FDA-approved antibody-based imaging agent targeting Prostate-Specific Membrane Antigen (PSMA), with contemporary alternatives. We will delve into the experimental data validating its specificity, outline the methodologies used, and present a clear comparison with newer generation PSMA-targeting agents.
Capromab this compound: The Pioneer in PSMA Imaging
Capromab this compound is a murine monoclonal antibody (7E11-C5.3) that recognizes PSMA, a transmembrane glycoprotein highly overexpressed on the surface of prostate cancer cells.[1][2] For diagnostic purposes, it is conjugated with a chelator, this compound, to allow radiolabeling with Indium-111 (¹¹¹In), enabling visualization of PSMA-expressing tissues through Single-Photon Emission Computed Tomography (SPECT).[3][4]
A critical and distinguishing feature of Capromab this compound is its binding to an intracellular epitope of the PSMA protein.[3] This implies that the antibody can only bind to cells that have lost membrane integrity, such as necrotic or apoptotic tumor cells, a factor that significantly influences its diagnostic performance.
Validation of Specificity: Experimental Data
The specificity of Capromab this compound for PSMA-positive cells has been evaluated in numerous preclinical and clinical studies. Below is a summary of key performance metrics from various clinical trials.
| Parameter | Study Population | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |
| Differentiation of local vs. metastatic disease | 255 men undergoing radical prostatectomy | 73% | 53% | 89% | N/A | |
| Detection of lymph node metastases | High-risk patients prior to pelvic lymph node dissection | 62% | 72% | 62% | 72% | |
| Detection of lymph node involvement | 152 patients compared to CT and MRI | 63% | 72% | N/A | N/A | |
| Detection of prostatic fossa recurrence | Patients with rising PSA post-prostatectomy | 49% | 71% | 50% | 70% |
In preclinical studies, the specificity of radiolabeled Capromab was confirmed using cell binding assays. For instance, binding of ¹¹¹In-Capromab and ¹²⁵I-Capromab to PSMA-positive LNCaP cells was significantly higher than to PSMA-negative PC-3 cells. The unspecific binding to PC-3 cell membranes was less than 1% of the binding observed with LNCaP cell membranes. Furthermore, in blocking experiments, the pre-incubation of LNCaP cells with an excess of non-labeled Capromab significantly reduced the binding of the radiolabeled antibody, confirming target-specific binding.
Comparative Analysis with Alternative PSMA-Targeting Agents
The limitations of Capromab this compound, primarily its targeting of an intracellular epitope and the suboptimal imaging kinetics of a large antibody, spurred the development of advanced PSMA-targeting agents. These can be broadly categorized into next-generation monoclonal antibodies and small-molecule PSMA inhibitors.
| Agent Type | Examples | Target Epitope | Imaging Modality | Key Advantages |
| Murine Monoclonal Antibody | Capromab this compound (ProstaScint®) | Intracellular | SPECT | First-in-class, established clinical history. |
| Humanized Monoclonal Antibody | J591 | Extracellular | SPECT, PET | Binds to viable tumor cells, enabling therapeutic applications with beta-emitters. |
| Small-Molecule PSMA Inhibitors | ⁶⁸Ga-PSMA-11, ¹⁸F-DCFPyL, ¹⁸F-rhPSMA-7.3 | Extracellular | PET | High affinity and specificity, rapid clearance, superior image quality and detection rates. |
Newer small-molecule PET agents have demonstrated significantly higher sensitivity and specificity compared to Capromab this compound, particularly at low PSA levels, and are now considered the gold standard for PSMA imaging.
Experimental Protocols
In Vitro Specificity Assessment: Cell-Based Binding Assay
A fundamental method to validate the specificity of a targeting agent like Capromab this compound involves a competitive binding assay using PSMA-positive and PSMA-negative cell lines.
Objective: To determine the binding specificity of radiolabeled Capromab this compound to PSMA-expressing cells.
Materials:
-
PSMA-positive human prostate cancer cell line (e.g., LNCaP).
-
PSMA-negative human prostate cancer cell line (e.g., PC-3) as a negative control.
-
Radiolabeled Capromab this compound (e.g., ¹¹¹In-Capromab this compound).
-
Non-labeled ("cold") Capromab this compound for competition.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Gamma counter.
Procedure:
-
Cell Culture: Culture LNCaP and PC-3 cells to approximately 80% confluency.
-
Cell Plating: Seed a known number of cells (e.g., 1 x 10⁶ cells/well) into multi-well plates and allow them to adhere overnight.
-
Binding Assay:
-
Total Binding: Add a fixed concentration of ¹¹¹In-Capromab this compound to wells containing LNCaP and PC-3 cells.
-
Non-specific Binding: To a separate set of LNCaP wells, add a large excess (e.g., 100-fold molar excess) of non-labeled Capromab this compound 30 minutes prior to adding the same concentration of ¹¹¹In-Capromab this compound. This will block the specific binding sites.
-
-
Incubation: Incubate the plates at 4°C for 1-2 hours to allow binding but minimize internalization.
-
Washing: Aspirate the media and wash the cells multiple times with cold PBS to remove unbound antibody.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding = (Total Binding in LNCaP) - (Non-specific Binding in LNCaP).
-
Compare the total binding in LNCaP cells to the total binding in PC-3 cells to demonstrate specificity for PSMA-expressing cells.
-
Visualizing Mechanisms and Workflows
Caption: Workflow for in vitro validation of Capromab this compound specificity.
Caption: Targeting mechanisms of PSMA-directed agents.
Conclusion
Capromab this compound was a foundational tool in the molecular imaging of prostate cancer, establishing PSMA as a viable clinical target. The experimental data confirms its specificity for PSMA-positive cells, although its clinical utility is hampered by its targeting of an intracellular epitope, which limits its binding to non-viable cells. In contrast, modern alternatives, including humanized antibodies and particularly small-molecule PET tracers, target the extracellular domain of PSMA on living cancer cells. This fundamental difference, combined with superior pharmacokinetic properties, results in significantly improved diagnostic accuracy, establishing a new standard of care for the imaging of prostate cancer. For researchers in drug development, this evolution underscores the critical importance of epitope selection and agent design in optimizing target engagement and clinical performance.
References
A Comparative Analysis of Pendetide and Small Molecule Inhibitors for Prostate-Specific Membrane Antigen (PSMA) Targeting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of Pendetide (Capromab this compound) and various small molecule inhibitors targeting the Prostate-Specific Membrane Antigen (PSMA). The objective is to offer a clear, data-driven overview to inform research and development efforts in the field of prostate cancer diagnostics and therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows.
Introduction to PSMA Targeting Agents
Prostate-Specific Membrane Antigen (PSMA) is a well-established biomarker that is overexpressed in prostate cancer cells, making it an attractive target for diagnostic imaging and targeted therapy.[1][2] Both antibody-based agents, such as this compound, and a newer class of small molecule inhibitors have been developed to target PSMA.[3] These agents, when linked to a radionuclide, allow for the visualization of prostate cancer cells.[4]
This compound, the conjugate of the murine monoclonal antibody Capromab and a linker-chelator, was one of the first FDA-approved agents for imaging prostate cancer. It functions by binding to an intracellular epitope of PSMA. In contrast, small molecule PSMA inhibitors are designed to bind with high affinity to the extracellular enzymatic domain of PSMA. This fundamental difference in binding site has significant implications for their respective clinical utilities.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to its target is a critical determinant of its efficacy. For PSMA inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity.
Direct quantitative comparison of the binding affinity of this compound with small molecule inhibitors is challenging due to their different binding mechanisms and the limited publicly available affinity data for this compound in terms of IC50 or Ki values. This compound's binding to an internal epitope of PSMA means it primarily targets non-viable or necrotic tumor cells where the cell membrane is compromised.
Small molecule inhibitors, on the other hand, bind to the extracellular domain of PSMA on viable tumor cells and have been extensively characterized for their high-affinity binding. The following table summarizes the binding affinities of several prominent small molecule PSMA inhibitors.
| Inhibitor | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Binding Affinity (Kd, nM) | Cell Line / Assay Condition |
| PSMA-617 | ~5 | 2.3 ± 2.9 | - | LNCaP & C4-2 cells |
| PSMA-11 | - | 12.0 ± 2.8 | - | Preclinical studies |
| MIP-1072 | 25 ± 8 | 6 ± 2 | 3.8 ± 1.4 | LNCaP cells |
| MIP-1095 | 10 ± 3 | 0.3 ± 0.1 | 1.08 ± 0.03 | LNCaP cells |
| [99mTc]Tc-BQ0413 | - | - | 0.033 ± 0.015 | PC3-pip cells |
| RPS-071 | 10.8 ± 1.5 | - | - | LNCaP cells |
| RPS-072 | 6.7 ± 3.7 | - | - | LNCaP cells |
| RPS-077 | 1.7 ± 0.3 | - | - | LNCaP cells |
Note: Direct comparison of absolute values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
Accurate determination of binding affinity is paramount for the preclinical evaluation of PSMA inhibitors. The following is a detailed methodology for a commonly employed assay.
Competitive Radioligand Binding Assay
This assay determines the affinity of a non-radiolabeled inhibitor by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the IC50 value of a test compound (e.g., a small molecule PSMA inhibitor) for PSMA.
Materials and Reagents:
-
PSMA-expressing cells (e.g., LNCaP or PC3-pip)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Binding buffer
-
Radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617)
-
Unlabeled test compound
-
Lysis buffer (e.g., 1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Culture: Culture PSMA-expressing cells in appropriate cell culture medium until they reach near confluence.
-
Preparation of Reagents: Prepare a stock solution of the unlabeled test compound in a suitable solvent (e.g., DMSO) and then serially dilute it in binding buffer to obtain a range of concentrations.
-
Binding Assay:
-
Wash the cells twice with ice-cold PBS.
-
For total binding, add the radiolabeled ligand in the binding buffer to the wells.
-
For non-specific binding, add the radiolabeled ligand along with a high concentration of an unlabeled known PSMA inhibitor.
-
For the competition curve, add the radiolabeled ligand and the serially diluted unlabeled test compound to the respective wells.
-
Incubate the plate at a specified temperature (e.g., 4°C or 37°C) for a defined period to allow binding to reach equilibrium.
-
-
Termination and Washing: Terminate the binding reaction by aspirating the incubation medium. Wash the cells multiple times with ice-cold PBS to remove the unbound radioligand.
-
Cell Lysis and Counting:
-
Lyse the cells by adding a suitable lysis buffer to each well.
-
Transfer the cell lysates to counting tubes.
-
Measure the radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.
-
Determine the IC50 value, which is the concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand, using non-linear regression analysis.
-
Visualizations
Experimental Workflow for Competitive Binding Assay
References
- 1. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PSMA as a target for radiolabelled small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Capromab this compound used for? [synapse.patsnap.com]
Capromab Pendetide: A Comparative Analysis of Cross-Reactivity with Other Antigens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cross-reactivity profile of Capromab Pendetide, a murine monoclonal antibody-based imaging agent targeting the Prostate-Specific Membrane Antigen (PSMA). The information presented herein is intended to assist researchers and drug development professionals in understanding the binding specificity of this antibody and its implications for diagnostic and therapeutic applications.
Introduction to Capromab this compound
Capromab this compound (trade name ProstaScint®) is an immunoconjugate consisting of the murine monoclonal antibody 7E11-C5.3 linked to a chelating agent, this compound, which is used to carry the radioisotope Indium-111. The 7E11-C5.3 antibody specifically recognizes an intracellular (cytoplasmic) epitope of the Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein that is highly expressed in prostate cancer cells.[1] Due to the intracellular location of its target epitope, Capromab this compound is thought to bind preferentially to non-viable or permeable prostate cancer cells, which are often present in tumors.
Cross-Reactivity Profile of Capromab this compound (7E11-C5.3 Antibody)
While Capromab this compound is highly specific for PSMA, cross-reactivity studies have been conducted to assess its binding to other antigens and tissues. The following table summarizes the observed cross-reactivity of the 7E11-C5.3 antibody (the active component of Capromab this compound) with various human tissues, based on immunohistochemical studies of its immunoconjugate form, CYT-356.[2]
| Tissue | Reactivity Level | Notes |
| Prostate Cancer Tissue | Strong | Primary target tissue. The antibody reacts with over 95% of prostate adenocarcinomas.[3] |
| Normal Prostate Epithelium | Positive | Staining of normal prostate epithelial cells and glandular lumina is observed.[2] |
| Benign Prostatic Hyperplasia | Mild | Mild binding to benign prostatic hypertrophic tissue has been noted.[3] |
| Skeletal Muscle | Strong (in a subset of cells) | Strong reactivity has been observed in a subset of skeletal muscle cells. |
| Cardiac Muscle | Weak | Weak reactivity has been documented. |
| Kidney (Proximal Tubules) | Weak | Weak reactivity has been observed in the proximal tubules of the kidney. |
| Sweat Glands | Weak | Weak reactivity has been noted in sweat glands. |
| Other Neoplasms | Negative | The antibody was reported to be negative on a variety of other neoplasms tested. |
| Majority of Normal Tissues | Negative | The majority of normal human tissues tested showed no reactivity. |
| Renal Cell Carcinoma | Potential for False Positives | PSMA may be expressed in a small number of non-prostatic malignant tumors, including renal cell carcinoma, which can lead to false-positive results. |
| Small Cell Lung Cancer | Potential for False Positives | PSMA may be expressed in a small number of non-prostatic malignant tumors, including small cell lung cancer, which can lead to false-positive results. |
Experimental Protocols
The assessment of antibody cross-reactivity is typically performed using immunohistochemistry (IHC) on a panel of normal human tissues, often in a tissue microarray (TMA) format. Below is a representative protocol for such a study.
Immunohistochemistry (IHC) Protocol for Cross-Reactivity Screening on Human Tissue Microarray
1. Tissue Microarray Slide Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) human tissue microarray slides containing a comprehensive panel of normal tissues as recommended by regulatory agencies (e.g., FDA).
-
Bake the slides at 60°C for at least 30-60 minutes to ensure tissue adherence.
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Use a pressure cooker or water bath to heat the slides at 95-100°C for 20-30 minutes.
-
Allow the slides to cool to room temperature.
3. Staining Procedure:
-
Wash the slides with a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity by incubating the slides in 3% hydrogen peroxide for 10-15 minutes.
-
Wash the slides with wash buffer.
-
Apply a protein block (e.g., normal serum from the same species as the secondary antibody) and incubate for 20-30 minutes to reduce non-specific binding.
-
Incubate the slides with the primary antibody (7E11-C5.3) at a predetermined optimal dilution for 30-60 minutes at room temperature or overnight at 4°C.
-
Wash the slides with wash buffer.
-
Apply a biotinylated secondary antibody and incubate for 20-30 minutes.
-
Wash the slides with wash buffer.
-
Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Wash the slides with wash buffer.
-
Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops.
-
Wash the slides with distilled water.
4. Counterstaining and Mounting:
-
Counterstain the slides with hematoxylin.
-
Dehydrate the slides through a graded series of ethanol to xylene.
-
Mount the slides with a permanent mounting medium.
5. Interpretation:
-
A pathologist should evaluate the stained slides for the presence, intensity, and localization of staining in each tissue type.
Visualizing Workflows and Mechanisms
To better understand the experimental process and the mechanism of action of Capromab this compound, the following diagrams are provided.
Caption: Experimental workflow for tissue cross-reactivity analysis.
Caption: Mechanism of Capromab this compound binding and imaging.
References
- 1. Capromab this compound Overview - Creative Biolabs [creativebiolabs.net]
- 2. Immunohistochemical and pharmacokinetic characterization of the site-specific immunoconjugate CYT-356 derived from antiprostate monoclonal antibody 7E11-C5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
Unveiling Tumor Microenvironments: Correlating Pendetide Imaging with Xenograft Histopathology
For researchers, scientists, and drug development professionals, understanding the intricate relationship between in vivo imaging signals and the underlying tumor biology is paramount for advancing cancer diagnostics and therapeutics. This guide provides a comparative analysis of Pendetide imaging results with histopathological findings in preclinical xenograft models, offering valuable insights into the translation of imaging data to cellular and molecular characteristics of tumors.
Radiolabeled somatostatin analogs, such as this compound (often referring to ¹¹¹In-pentetreotide), are crucial tools for the in vivo visualization of neuroendocrine tumors and other cancers that overexpress somatostatin receptors (SSTRs). The signal detected by Single Photon Emission Computed Tomography (SPECT) imaging using these agents is a surrogate marker for SSTR expression. However, the precise correlation of this imaging data with quantitative histopathological features in controlled preclinical settings is essential for validating its diagnostic and prognostic utility. This guide synthesizes available data from xenograft studies to illuminate this correlation.
Quantitative Comparison of Imaging and Histopathology
The following table summarizes quantitative data from preclinical studies in xenograft models, comparing the uptake of radiolabeled somatostatin analogs with histopathological or molecular measurements.
| Radiopharmaceutical | Xenograft Model | Imaging Metric | Histopathology/Molecular Metric | Correlation Findings |
| ¹¹¹In-pentetreotide | Neuroblastoma Tumors | Semiquantitative uptake rate (4 and 24 h p.i.) | SSTR2 gene expression (competitive RT-PCR) | A significant positive correlation (P < 0.01) was observed between the rate of radiotracer uptake and the abundance of SSTR2 gene expression in tumor samples.[1] |
| ¹¹¹In-DOTATATE | NCI-H727 (lung carcinoid) cells | % Added Dose/mg DNA | SSTR2 mRNA expression | A significant correlation (r² = 0.9005) was found between the uptake of [¹¹¹In]In-DOTATATE and SSTR2 mRNA expression levels after treatment with HDAC inhibitors.[2] |
| ¹¹¹In-DOTATATE | BON-1 (pancreatic neuroendocrine) cells | % Added Dose/mg DNA | SSTR2 mRNA expression | A weaker, non-significant correlation (r² = 0.4534) was observed, partly due to the potent effects of Valproic acid on radiotracer uptake, suggesting other factors may influence uptake.[2] |
| ¹¹¹In-DTPA-octreotide | NCI-H69 (SCLC) Xenografts | % Injected Activity per gram (%IA/g) at 24h | Not directly correlated with histology in this study, but compared with another tracer. | Tumor uptake was significantly higher than that of ⁹⁹mTc-depreotide at 2, 4, and 24 hours post-injection (p < 0.05).[3] |
| ⁹⁹mTc-depreotide | NCI-H69 (SCLC) Xenografts | % Injected Activity per gram (%IA/g) at 24h | Not directly correlated with histology in this study, but compared with another tracer. | Showed lower tumor-to-lung and tumor-to-liver activity concentration ratios compared to ¹¹¹In-DTPA-octreotide.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key experiments cited in this guide.
In Vivo SPECT/CT Imaging and Biodistribution in Xenograft Models
This protocol outlines a typical procedure for evaluating the biodistribution of radiolabeled somatostatin analogs in tumor-bearing mice.
-
Xenograft Model Establishment:
-
Human cancer cells (e.g., NCI-H69 small cell lung cancer) are cultured under standard conditions.
-
A suspension of 5-10 x 10⁶ cells in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before imaging.
-
-
Radiopharmaceutical Administration:
-
Mice are intravenously injected with the radiopharmaceutical, such as 10 MBq of ⁹⁹mTc-depreotide and 2 MBq of ¹¹¹In-DTPA-octreotide, via the tail vein.
-
-
SPECT/CT Imaging:
-
At specified time points post-injection (e.g., 2, 4, and 24 hours), mice are anesthetized.
-
SPECT/CT imaging is performed using a dedicated small-animal scanner.
-
SPECT data is acquired using appropriate energy windows for the radionuclide (e.g., for ¹¹¹In).
-
CT scans are acquired for anatomical co-registration and attenuation correction.
-
-
Ex Vivo Biodistribution and Data Analysis:
-
Following the final imaging session, mice are euthanized.
-
Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.
-
The percentage of injected activity per gram of tissue (%IA/g) is calculated for each tissue sample.
-
Correlation of Imaging with SSTR2 Gene Expression
This protocol describes the methodology for correlating in vivo imaging with molecular analysis of tumor tissue.
-
Patient-Derived or Cell-Line Xenografts:
-
Neuroblastoma tumors are established in mice as described above.
-
-
¹¹¹In-pentetreotide SPECT Imaging:
-
Patients receive an intravenous injection of ¹¹¹In-pentetreotide.
-
SPECT scans are acquired at 4 and 24 hours post-injection.
-
A semiquantitative analysis of radiotracer uptake is performed to determine the rate of accumulation in the tumor.
-
-
Tumor Biopsy and RNA Extraction:
-
A biopsy of the tumor is obtained.
-
Total RNA is extracted from the tumor tissue using standard molecular biology techniques.
-
-
Quantitative RT-PCR for SSTR2 Expression:
-
Competitive Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is performed to quantify the absolute number of SSTR2 mRNA copies in the tumor sample.
-
-
Statistical Correlation:
-
Statistical analysis is performed to determine the correlation between the semiquantitative imaging uptake values and the quantified SSTR2 gene expression levels.
-
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the underlying biological mechanisms and experimental processes, the following diagrams are provided.
Somatostatin Receptor 2 (SSTR2) Signaling Pathway
Somatostatin analogs like this compound exert their effects by binding to SSTRs, primarily SSTR2, which triggers a cascade of intracellular events that can inhibit cell proliferation and hormone secretion.
SSTR2 signaling cascade initiated by this compound binding.
Experimental Workflow: Correlating SPECT Imaging with Histopathology
The process of correlating in vivo imaging with ex vivo histopathology involves a meticulous series of steps to ensure accurate spatial and quantitative comparison.
Workflow for correlating imaging and histopathology.
References
- 1. Imaging of somatostatin receptors by indium-111-pentetreotide correlates with quantitative determination of somatostatin receptor type 2 gene expression in neuroblastoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Differences in biodistribution between 99mTc-depreotide, 111In-DTPA-octreotide, and 177Lu-DOTA-Tyr3-octreotate in a small cell lung cancer animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Pendetide's performance in viable vs. necrotic tumor models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pendetide's performance in viable versus necrotic tumor models. This compound, the chelating agent component of Capromab this compound (ProstaScint®), is a key component of a radioimmunoconjugate used for imaging in prostate cancer. A critical aspect of its mechanism lies in its targeting of an intracellular epitope of the Prostate-Specific Membrane Antigen (PSMA), which has significant implications for its efficacy in different tumor microenvironments.
Mechanism of Action: A Tale of Two Tumor States
This compound is conjugated to Capromab, a murine monoclonal antibody that recognizes an intracellular (cytoplasmic) domain of PSMA.[1][2][3] PSMA is a transmembrane glycoprotein that is highly overexpressed in prostate cancer cells.[4][5] The targeting of an internal epitope is the defining factor in its differential performance between viable and necrotic tumor tissue.
For Capromab this compound to bind to its target, the antibody must be able to cross the cell membrane to access the cytoplasmic portion of PSMA.
-
In Viable Tumor Cells: The intact cell membrane of healthy, viable cancer cells presents a significant barrier to the large antibody conjugate. While some studies suggest that viable LNCaP cells can internalize the antibody over time, with labeling intensity becoming similar to that of nonviable cells after two hours, the initial and primary access is limited.
-
In Necrotic Tumor Cells: Necrotic and apoptotic (dying) cells have compromised and permeable membranes. This structural change allows Capromab this compound to readily enter the cell and bind to the exposed intracellular PSMA epitope.
This fundamental mechanistic difference suggests that this compound's performance, in terms of binding and signal generation for imaging, is theoretically enhanced in necrotic or dying tumor regions compared to fully viable regions.
Preclinical Performance Data
The following table summarizes quantitative data from a preclinical study using ¹¹¹In-labeled Capromab this compound in a LNCaP human prostate cancer xenograft model in nude mice. This model represents a heterogeneous tumor with both viable and necrotic components.
| Time Point | Mean Tumor Uptake (% Injected Dose/gram) |
| Day 1 | 14% |
| Day 3 | 30% |
| Day 7 | 30% |
Data sourced from the Molecular Imaging and Contrast Agent Database (MICAD).
Clinical Performance Data
Direct comparative studies in humans quantifying this compound uptake in purely viable versus necrotic tumors are not available. However, clinical data provides indirect evidence. A study correlating the in vivo "antibody uptake value" (AUV) from ¹¹¹In-Capromab this compound SPECT/CT with pathologic Gleason scores in prostate cancer patients offers some insight. Higher Gleason scores are indicative of more aggressive tumors, which often feature increased cellular turnover and necrosis.
| Parameter | Correlation with Higher Gleason Score | P-value |
| Antibody Uptake Value (AUV) | Statistically Significant Positive Correlation | 0.033 |
Data from a study on in vivo tumor grading using quantitative ¹¹¹In-Capromab this compound SPECT/CT. This correlation suggests that higher this compound uptake may be associated with more aggressive, and potentially more necrotic, tumor phenotypes.
Experimental Protocols
Preclinical Study: Biodistribution in LNCaP Tumor-Bearing Nude Mice
-
Animal Model: LNCaP tumor-bearing nude mice.
-
Agent: ¹¹¹In-CYT-356 (¹¹¹In-Capromab this compound).
-
Administration: Intravenous injection.
-
Dosage: 11.7 µg of the tracer (0.59 MBq, 16 µCi).
-
Data Collection: Ex vivo tissue radioactivity measurements at various time points (Day 1, 3, and 7 post-injection).
-
Imaging: Scintigraphic scans performed on Day 4.
Clinical Study: Quantitative SPECT/CT in Prostate Cancer Patients
-
Patient Population: Patients with biopsy-proven prostate cancer scheduled for prostatectomy.
-
Agent: ¹¹¹In-Capromab this compound.
-
Imaging Modality: Single Photon Emission Computed Tomography combined with Computed Tomography (SPECT/CT).
-
Data Analysis: Calculation of an "antibody uptake value" (AUV) normalized by injected dose, effective half-life, and injection-to-scan time difference. AUVs were calculated for each lobe of the prostate gland.
-
Correlation: AUVs were compared with pathologic Gleason grades from prostatectomy specimens.
Visualizations
References
Validating Pendetide as a Historical Control in Prostate Cancer Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer imaging has evolved significantly, with modern Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) agents demonstrating superior diagnostic accuracy compared to older technologies. This guide provides a comparative analysis of Indium-111 Capromab Pendetide (ProstaScint®), a historically significant imaging agent, against contemporary PSMA-PET agents. By establishing this compound's performance characteristics, this document serves as a reference for validating its use as a historical control in imaging studies, offering a benchmark against which new diagnostic agents can be measured.
Introduction to this compound as a Historical Benchmark
Indium-111 Capromab this compound, a murine monoclonal antibody targeting an intracellular epitope of PSMA, was approved by the U.S. Food and Drug Administration (FDA) in 1996 for the imaging of prostate cancer.[1] For years, it was a tool for staging high-risk patients and detecting recurrence. However, its utility was limited by factors such as its mechanism of binding to intracellular components of PSMA, which requires cell death or disruption, and the lower resolution of Single-Photon Emission Computed Tomography (SPECT) imaging.[1] Today, this compound is largely considered a historical agent, supplanted by PET tracers with superior performance characteristics.[1]
Understanding the performance of this compound is crucial for researchers developing novel imaging agents. Data from legacy technologies like this compound can serve as a "historical control," providing a baseline for comparison and demonstrating the incremental benefit of new diagnostic tools.
Comparative Performance of Imaging Agents
The following tables summarize the diagnostic performance of this compound (SPECT) and modern PSMA-targeted PET agents, Gallium-68 PSMA-11 and Fluorine-18 DCFPyL. The data is compiled from various studies to provide a comprehensive overview.
Table 1: Diagnostic Performance in Detecting Pelvic Lymph Node Metastases
| Imaging Agent | Modality | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| Indium-111 Capromab this compound | SPECT | 62% - 75% | 72% - 86% | 62% | 72% |
| Gallium-68 PSMA-11 | PET/CT | 85% | 98% | - | - |
| Fluorine-18 DCFPyL | PET/CT | 31% - 42% | 96% - 99% | 78% - 91% | - |
Data compiled from multiple sources.
Table 2: Detection Rates in Biochemically Recurrent Prostate Cancer by PSA Level
| PSA Level (ng/mL) | Indium-111 Capromab this compound Detection Rate | Gallium-68 PSMA-11 Detection Rate | Fluorine-18 DCFPyL Detection Rate |
| < 0.2 | Not widely reported | ~33% | ~33% |
| 0.2 to < 0.5 | Not widely reported | ~40% - 55% | ~45% - 47.2% |
| 0.5 to < 1.0 | Not widely reported | ~59% | ~59% - 70.3% |
| 1.0 to < 2.0 | Not widely reported | ~75% | ~75% - 82.9% |
| ≥ 2.0 | Not widely reported | >90% | ~95% |
Data for this compound at low PSA levels is scarce due to its lower sensitivity. Modern PSMA PET agents demonstrate significantly higher detection rates, especially at low PSA levels.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and comparison of imaging data. Below are generalized protocols for this compound SPECT imaging and modern PSMA-PET/CT imaging.
Indium-111 Capromab this compound (ProstaScint®) SPECT Imaging Protocol
-
Patient Preparation: No fasting is typically required. Patients are well-hydrated.
-
Radiotracer Administration: A dose of approximately 5 mCi (185 MBq) of Indium-111 Capromab this compound is administered intravenously.
-
Blood Pool Imaging (Optional): Planar images of the abdomen and pelvis may be acquired shortly after injection to map the vascular structures.
-
Delayed Imaging: The primary imaging is performed 72 to 120 hours after injection to allow for clearance of the radiotracer from the blood pool and uptake in target tissues.
-
Image Acquisition:
-
Modality: SPECT or SPECT/CT scanner.
-
Energy Windows: Dual-energy window acquisition for Indium-111 (171 keV and 245 keV).
-
Views: Whole-body planar images (anterior and posterior) followed by SPECT of the abdomen and pelvis.
-
-
Image Analysis: Images are reviewed for areas of focal radiotracer uptake that are abnormal and consistent with metastatic prostate cancer, often in comparison with the initial blood pool images to differentiate from vascular structures.
Gallium-68 PSMA-11 or Fluorine-18 DCFPyL PET/CT Imaging Protocol
-
Patient Preparation: Patients are encouraged to be well-hydrated. Fasting is generally not required. Patients should void immediately before the scan.
-
Radiotracer Administration:
-
68Ga-PSMA-11: A typical intravenous dose is 3-7 mCi (111-259 MBq).
-
18F-DCFPyL: A standard intravenous dose is approximately 9 mCi (333 MBq).
-
-
Uptake Period: An uptake period of approximately 60 minutes (range 50-100 minutes) is required for the radiotracer to distribute throughout the body and accumulate in PSMA-expressing tissues.
-
Image Acquisition:
-
Modality: PET/CT scanner.
-
Scan Range: Typically from the skull base to the mid-thigh.
-
CT Scan: A low-dose CT scan is performed for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can also be performed.
-
PET Scan: PET data is acquired over the same anatomical range.
-
-
Image Analysis: PET, CT, and fused PET/CT images are reviewed. Foci of intense radiotracer uptake that are not consistent with physiological distribution are identified as suspicious for prostate cancer. The intensity of uptake is often quantified using the Standardized Uptake Value (SUV).
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the historical progression of prostate cancer imaging and the conceptual framework for using historical data as a control.
Conclusion
While Indium-111 Capromab this compound has been surpassed by more advanced PSMA-targeted PET agents, its historical performance data provides a valuable benchmark for the development of new diagnostic technologies. The quantitative data and protocols presented in this guide can aid researchers in designing studies for novel imaging agents by offering a well-characterized historical control for comparison. This approach allows for a clear demonstration of improved diagnostic accuracy and clinical utility, which is essential for regulatory evaluation and clinical adoption. The significant leap in sensitivity and detection rates, particularly at low PSA levels, from this compound to modern PSMA-PET agents underscores the progress in the field and sets a high bar for future innovations in prostate cancer imaging.
References
A Head-to-Head Comparison: Pendetide Versus Modern Imaging Probes in Prostate Cancer Diagnostics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the diagnostic accuracy of Pendetide (specifically ¹¹¹In-Capromab this compound, ProstaScint®) against newer imaging agents for prostate cancer, supported by experimental data and detailed methodologies.
Once a cornerstone in the imaging of prostate cancer, the landscape of diagnostic probes has evolved significantly. This guide benchmarks the performance of the murine monoclonal antibody-based agent, this compound, against the current standards of care: Prostate-Specific Membrane Antigen (PSMA)-targeted Positron Emission Tomography (PET) radiotracers and Fluciclovine F18 PET.
Executive Summary
This compound, an Indium-111 labeled antibody targeting an intracellular epitope of PSMA, has been largely superseded due to its recognized limitations in sensitivity and specificity.[1][2] Newer PET-based imaging agents, which target the extracellular domain of PSMA or utilize amino acid transport pathways, have demonstrated superior diagnostic accuracy in detecting primary, recurrent, and metastatic prostate cancer. This guide will delve into the quantitative data and experimental frameworks that underpin this shift in diagnostic strategy.
Quantitative Data Summary
The following tables summarize the diagnostic performance of this compound in comparison to PSMA PET and Fluciclovine F18 PET for the detection of prostate cancer.
Table 1: Diagnostic Accuracy of this compound (¹¹¹In-Capromab this compound) for Pelvic Lymph Node Metastases
| Metric | Value | Reference |
| Sensitivity | 62% - 75% | [3][4] |
| Specificity | 72% - 86% | [3] |
| Positive Predictive Value | 62% | |
| Negative Predictive Value | 72% |
Table 2: Comparative Diagnostic Accuracy for Recurrent Prostate Cancer
| Imaging Probe | Sensitivity | Specificity | Positive Predictive Value | Negative Predictive Value | Accuracy | Reference |
| This compound (¹¹¹In-Capromab this compound) | 67.2% | 56.7% | 75.9% | 45.9% | 63.7% | |
| Fluciclovine F18 PET/CT | 90.2% | 40.0% | 75.3% | 66.7% | 73.6% | |
| PSMA PET/CT (⁶⁸Ga-PSMA-11) | 87.5% | 96.8% | 87.5% | 96.7% | 92.3% |
Note: Data are derived from different studies and patient cohorts, and direct comparison should be made with caution.
Experimental Protocols
Key Comparative Study: Fluciclovine F18 PET/CT vs. ¹¹¹In-Capromab this compound SPECT/CT
A pivotal prospective clinical trial directly compared the diagnostic performance of Fluciclovine F18 PET/CT and ¹¹¹In-Capromab this compound SPECT/CT for restaging prostate cancer.
Patient Population:
-
Men with a history of localized prostate carcinoma who had undergone definitive therapy.
-
Suspicion of recurrent prostate carcinoma based on rising Prostate-Specific Antigen (PSA) levels.
-
Negative bone scan for metastatic disease.
Radiotracer Administration:
-
¹¹¹In-Capromab this compound: Approximately 200 MBq of ¹¹¹In-Capromab this compound was administered via slow intravenous injection.
-
Fluciclovine F18: An intravenous injection of 370 MBq (10 mCi) of Fluciclovine F18 was administered.
Imaging Protocol:
-
¹¹¹In-Capromab this compound SPECT/CT:
-
Imaging was performed 96 hours (4 days) post-injection.
-
Whole-body planar and abdominopelvic SPECT-CT scans were acquired.
-
For SPECT, symmetric 20% energy windows were centered around the 174-keV and 245-keV photopeaks of ¹¹¹In.
-
The corresponding CT scan of the pelvis was obtained immediately after the SPECT acquisition for anatomical localization.
-
-
Fluciclovine F18 PET/CT:
-
Patients were instructed to fast for at least 4 hours prior to the scan.
-
Imaging commenced approximately 3-5 minutes after radiotracer injection.
-
PET emission scans were acquired from the pelvis to the skull base.
-
Image Analysis and Gold Standard:
-
Images from both modalities were independently interpreted.
-
The findings were correlated with a histopathological standard of truth obtained from biopsies of the prostate bed and any suspicious extraprostatic lesions.
Typical Protocol for PSMA PET/CT Imaging
Patient Population:
-
Patients with newly diagnosed high-risk prostate cancer for initial staging.
-
Patients with biochemical recurrence after definitive primary treatment.
Radiotracer Administration:
-
An intravenous injection of a ⁶⁸Ga-PSMA-11 radiotracer is administered.
Imaging Protocol:
-
PET/CT imaging is typically performed 60 minutes after the injection.
-
The scan covers the area from the mid-thighs to the base of the skull.
Image Analysis and Gold Standard:
-
PSMA-avid lesions are identified and localized.
-
For validation, findings are correlated with histopathology from surgical specimens (e.g., radical prostatectomy and lymph node dissection) or biopsies.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams are provided.
Figure 1: Simplified mechanism of action for this compound vs. PSMA PET probes.
Figure 2: Experimental workflow for the comparative study of this compound and Fluciclovine F18.
Conclusion
The data overwhelmingly supports the superiority of newer imaging probes, particularly PSMA-targeted PET agents, over this compound for the diagnostic imaging of prostate cancer. The improved sensitivity and specificity of these modern radiotracers allow for earlier and more accurate detection of recurrent and metastatic disease, which is critical for guiding patient management and improving outcomes. While this compound played a historical role in prostate cancer imaging, its limitations have paved the way for more effective diagnostic tools that are now the standard of care.
References
Safety Operating Guide
Navigating the Final Frontier: A Guide to the Proper Disposal of Pendetide and its Radiopharmaceutical Formulations
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical and radiopharmaceutical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of pendetide, a chelating agent primarily used in the preparation of the diagnostic imaging agent Indium In-111 (¹¹¹In) Capromab this compound (ProstaScint®). Adherence to these procedures is paramount to ensure the safety of personnel and the environment.
This compound is a component of a sterile, pyrogen-free kit for the preparation of a radiopharmaceutical.[1] Once radiolabeled with Indium-111, the resulting product and all associated materials must be handled as radioactive and biohazardous waste.[1][2] The disposal of this waste is governed by strict local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before, during, and after the radiolabeling process, all personnel must adhere to established safety protocols for handling radioactive materials. This includes the use of appropriate personal protective equipment (PPE) and working in designated, properly shielded areas.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Waterproof | To prevent skin contact with radioactive materials. |
| Lab Coat | Standard Laboratory Coat | To protect clothing and skin from contamination. |
| Eye Protection | Safety Glasses or Goggles | To protect eyes from splashes of radioactive solutions. |
| Dosimeter | As required by institutional radiation safety protocols | To monitor personnel radiation exposure. |
Disposal Procedures for this compound-Containing Materials
The primary route for the disposal of waste generated from the use of this compound in its radiolabeled form involves the principle of "decay-in-storage." This process allows for the radioactive material to decay to background levels before being disposed of as regular waste.
Step-by-Step Disposal Protocol for ¹¹¹In Capromab this compound Waste:
-
Segregation: Immediately following the use of the ProstaScint® kit, all contaminated materials, including vials, needles, syringes, and any absorbent materials used for spill cleanup, must be segregated from non-radioactive waste.[1][2] These items should be placed in a designated, clearly labeled radioactive waste container.
-
Shielding: The radioactive waste container must be appropriately shielded to minimize radiation exposure to laboratory personnel. The first half-value thickness of lead for Indium-111 is 0.023 cm.
-
Decay-in-Storage: Indium-111 has a physical half-life of 67.2 hours (approximately 2.8 days). To ensure adequate decay, the waste should be stored for a minimum of 10 half-lives.
Table 2: Decay Timeline for Indium-111
| Number of Half-Lives | Time Elapsed (Days) | Remaining Radioactivity |
| 1 | 2.8 | 50% |
| 2 | 5.6 | 25% |
| 3 | 8.4 | 12.5% |
| 4 | 11.2 | 6.25% |
| 5 | 14.0 | 3.125% |
| 6 | 16.8 | 1.5625% |
| 7 | 19.6 | 0.78125% |
| 8 | 22.4 | 0.390625% |
| 9 | 25.2 | 0.1953125% |
| 10 | 28.0 | 0.09765625% |
-
Monitoring: After the 28-day decay period, the waste must be monitored with a suitable radiation detection meter to ensure that its radioactivity is indistinguishable from background levels.
-
Final Disposal: Once confirmed to be at background radiation levels, the waste can be disposed of as biohazardous waste, following institutional guidelines. Any labels indicating radioactivity should be defaced or removed before final disposal.
Experimental Protocol: Radiolabeling of Capromab this compound with Indium-111
The following is a summarized methodology for the preparation of Indium In-111 ProstaScint®, adapted from the product monograph.
-
Preparation: Bring the refrigerated ProstaScint® vial to room temperature. Clean the rubber stoppers of the ProstaScint® vial and the Indium In-111 chloride vial with an alcohol wipe.
-
Buffering: Using a sterile syringe, add the provided sodium acetate solution to the shielded vial of Indium In-111 chloride and mix.
-
Radiolabeling: Withdraw the buffered Indium In-111 chloride and add it to the ProstaScint® vial. Gently mix.
-
Incubation: Allow the mixture to stand at room temperature for the time specified in the product insert to allow for radiolabeling to occur.
-
Quality Control: Perform radiochemical purity testing as per the manufacturer's instructions to ensure it is above 90% before administration.
-
Administration: The final product should be used within 8 hours of radiolabeling.
This protocol highlights the generation of radioactive waste at multiple steps, all of which must be managed according to the disposal procedures outlined above.
Caption: Workflow for the safe disposal of this compound-related radioactive waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound-containing radiopharmaceuticals, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's Radiation Safety Officer and Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling Pendetide
This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Pendetide. The focus is on ensuring immediate and essential safety through proper handling, personal protective equipment (PPE), and disposal procedures, particularly after radiolabeling with Indium-111 (In-111).
This compound is a chelating agent that, when conjugated with a radionuclide such as Indium-111, forms a radiopharmaceutical known as Capromab this compound, which is used for imaging.[1][2] The non-radioactive this compound kit itself is not hazardous; however, once radiolabeled, it requires strict adherence to radiation safety protocols to minimize exposure to personnel.[3] The principle of ALARA (As Low As Reasonably Achievable) should be followed at all times to minimize radiation exposure.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is critical when handling radiolabeled this compound (Indium-111 Capromab this compound) to protect against gamma radiation and potential contamination.[5] The following table summarizes the recommended PPE.
| Item | Specification | Purpose | Area of Use |
| Body Protection | Lead Apron/Vest | To shield the torso from gamma radiation. | Radiopharmaceutical preparation and administration areas. |
| Laboratory Coat | To be worn at all times in areas where radioactive materials are handled to prevent contamination of personal clothing. | All laboratory areas where this compound is handled. | |
| Hand Protection | Double Disposable Gloves | To be worn at all times when handling radioactive materials to prevent skin contamination. | Radiopharmaceutical preparation, administration, and waste disposal. |
| Lead Gloves | For handling equipment that emits gamma radiation. | When directly handling vials or syringes containing high concentrations of In-111. | |
| Eye and Face Protection | Leaded Glasses/Goggles | To protect the eyes from scattered radiation. | Radiopharmaceutical preparation and administration areas. |
| Face Shield | To protect the face from splashes of radioactive material. | During the radiolabeling process and when handling liquid radioactive waste. | |
| Respiratory Protection | P2 or N95 Respirator | Recommended when working with loose alpha-emitting dusts or powders to prevent inhalation. While In-111 is not an alpha emitter, a respirator can provide protection against airborne contaminants. | In case of a spill or when there is a risk of aerosolized radioactive material. |
| Extremity Protection | Thyroid Shield | To protect the thyroid gland, which is sensitive to radiation. | Radiopharmaceutical preparation and administration areas. |
| Extremity Dosimeters | To monitor radiation exposure to the hands when handling radioactive materials. | To be worn by personnel directly handling radiolabeled this compound. |
Operational Handling Plan
The safe handling of this compound involves a series of procedural steps, from preparation to the management of the final radiolabeled product.
1. Preparation and Radiolabeling:
-
Designated Area: All radiolabeling procedures should be conducted in a designated and properly shielded area, such as a shielded hot cell or a fume hood with appropriate shielding.
-
Shielding: Use lead or tungsten barriers and mobile shields to minimize radiation exposure. Vial shields and syringe shields are mandatory when handling the In-111 and the final radiolabeled product.
-
Handling Tools: Use tongs or forceps to handle vials and syringes to increase the distance from the radioactive source.
-
Monitoring: Regularly monitor the work area for contamination using a radiation detection survey meter. Personnel should also monitor their hands for contamination before leaving the work area.
2. Administration (if applicable in a research setting):
-
Dose Calibration: The patient dose of the radiolabel must be measured in a dose calibrator before administration.
-
Shielded Carriers: Use shielded carrier cases for transporting syringes containing the radiopharmaceutical.
-
Injection Shields: Employ injection shields for additional protection during administration.
Disposal Plan
Radioactive waste must be managed according to federal, state, and local regulations to ensure safety and compliance.
| Waste Type | Disposal Procedure | Container Type | Labeling Requirements |
| Solid Waste (gloves, absorbent paper, vials) | Segregate waste based on the half-life of the radionuclide. Store in a designated decay area until the radiation level returns to background, then dispose of as regular or biohazardous waste as appropriate. | Shielded and clearly labeled radioactive waste bins. | Isotope, activity level, initial date of storage, and "decay by" date. |
| Liquid Waste (unused radiopharmaceutical, contaminated solutions) | Store in decay tanks until the radioactivity reaches an acceptable level for release into the sewage system, in accordance with institutional and regulatory guidelines. | Shielded containers for liquid waste. | Isotope, activity level, initial date of storage, and "decay by" date. |
| Sharps (needles, syringes) | If the syringe is empty with no visible residual drug, it can be placed in a red sharps container. If it contains any residual volume, it must be disposed of as hazardous chemical waste in a special "Bulk" waste container. | Puncture-resistant sharps containers for empty syringes. Labeled "Bulk" waste containers for syringes with residual volume. | Standard biohazard and radioactive material symbols. |
Emergency Procedures: Spills and Contamination
In the event of a spill of radiolabeled this compound, follow these steps:
-
Alert: Immediately notify all personnel in the area.
-
Contain: Confine the spill with absorbent materials.
-
Decontaminate: Clean the affected area starting from the outer edge and working inwards. Use appropriate decontamination solutions.
-
Monitor: Survey the area and personnel for contamination after cleanup.
-
Report: Report the incident to the Radiation Safety Officer.
For personal contamination, remove contaminated clothing immediately and wash the affected skin area with mild soap and water. Seek medical attention if necessary.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Capromab this compound. A review of its use as an imaging agent in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. radiology.wisc.edu [radiology.wisc.edu]
- 5. aussiepharmadirect.com.au [aussiepharmadirect.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
